Product packaging for But-3-ene-1-sulfonamide(Cat. No.:CAS No. 291514-02-8)

But-3-ene-1-sulfonamide

Cat. No.: B3121670
CAS No.: 291514-02-8
M. Wt: 135.19 g/mol
InChI Key: GZZNAQVOJRWEMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

But-3-ene-1-sulfonamide is an organic compound with the molecular formula C4H9NO2S and a molecular weight of 135.19 g/mol. Its structure is defined by the SMILES notation C=CCCS(=O)(=O)N, which features a terminal alkene group and a sulfonamide moiety . This structure makes it a valuable synthetic intermediate and building block in chemical and biochemical research. Chemically, the molecule is amphoteric, a characteristic of sulfonamides, allowing it to behave as a weak organic acid . The presence of both a reactive double bond and a sulfonamide group provides two distinct handles for chemical modification. Researchers can exploit the alkene group in reactions such as click chemistry, hydrofunctionalization, or as a linker in polymer synthesis, while the sulfonamide group can participate in hydrogen bonding or be used to create more complex molecular architectures . The primary research value of this compound lies in its application in the synthesis of more complex molecules, particularly in the field of medicinal chemistry for the development of novel sulfonamide-based compounds . It serves as a core structure for exploring structure-activity relationships (SAR), where the free para-amino group (or its equivalent in this analogue) is often essential for biological activity . Furthermore, its properties align with its potential use in novel ligation techniques, such as the development of safety-catch linkers or as a precursor in the synthesis of compounds for native chemical ligation, a method critical for producing peptides and proteins . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9NO2S B3121670 But-3-ene-1-sulfonamide CAS No. 291514-02-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

but-3-ene-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2S/c1-2-3-4-8(5,6)7/h2H,1,3-4H2,(H2,5,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZZNAQVOJRWEMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

291514-02-8
Record name but-3-ene-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

But-3-ene-1-sulfonamide chemical structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to But-3-ene-1-sulfonamide: Synthesis, Properties, and Applications in Modern Chemistry

Abstract

This compound is a bifunctional organic molecule that incorporates a terminal vocally active alkene and a primary sulfonamide group. This unique combination makes it a valuable building block in synthetic organic chemistry and a molecule of interest for medicinal chemistry and drug development. The sulfonamide moiety is a well-established pharmacophore and a bioisostere for carboxylic acids, known for its chemical stability and ability to engage in hydrogen bonding.[1][2] The terminal alkene provides a versatile handle for a wide range of chemical transformations, including addition reactions, cross-coupling, and polymerization. This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, spectroscopic signature, synthesis, chemical reactivity, and potential applications for researchers, scientists, and drug development professionals.

Molecular Overview and Physicochemical Properties

Chemical Structure and Identifiers

This compound is classified as a homoallylic sulfonamide. Its structure consists of a four-carbon chain with a double bond between C3 and C4 (a terminal alkene) and a sulfonamide group attached to C1.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers for this compound

IdentifierValueSource(s)
CAS Number 291514-02-8[3][4][5]
Molecular Formula C₄H₉NO₂S[3][4][6]
Molecular Weight 135.19 g/mol [3]
Canonical SMILES C=CCCS(=O)(=O)N[3][6]
InChI InChI=1S/C4H9NO2S/c1-2-3-4-8(5,6)7/h2H,1,3-4H2,(H2,5,6,7)[3][6]
InChIKey GZZNAQVOJRWEMH-UHFFFAOYSA-N[3][6]
Physicochemical Properties

The physicochemical properties of this compound have been computationally predicted and are summarized below. These properties are crucial for understanding its behavior in various chemical and biological systems, including solubility, membrane permeability, and potential as a drug candidate.

Table 2: Computed Physicochemical Properties

PropertyValueDescriptionSource(s)
LogP -0.149A measure of lipophilicity.[4]
Topological Polar Surface Area (TPSA) 60.16 ŲPredicts drug transport properties.[4]
Hydrogen Bond Acceptors 2The two oxygen atoms of the sulfonyl group.[4]
Hydrogen Bond Donors 1The sulfonamide N-H group (two protons).[4]
Rotatable Bonds 3Indicates molecular flexibility.[4]
Complexity 153A measure of the intricacy of the molecular structure.[3]
Spectroscopic Profile

While specific experimental spectra for this compound are not widely published, its spectroscopic characteristics can be reliably predicted based on its functional groups.[7] These signatures are essential for reaction monitoring and quality control.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the terminal alkene protons in the downfield region (δ 5.0-6.0 ppm), including a complex multiplet for the CH group and two signals for the terminal CH₂ protons.[7] The two methylene groups adjacent to the alkene and the sulfonamide group would appear as multiplets in the δ 2.0-3.5 ppm range. The two protons on the sulfonamide nitrogen would likely appear as a broad singlet.

  • ¹³C NMR Spectroscopy : The carbon NMR spectrum will feature two signals for the sp² hybridized carbons of the double bond (δ 115-140 ppm).[7] The two sp³ hybridized methylene carbons will appear further upfield.

  • Infrared (IR) Spectroscopy : The IR spectrum will be characterized by strong absorption bands corresponding to the S=O stretches of the sulfonamide group (typically around 1350 and 1160 cm⁻¹). The N-H stretch will be visible around 3350-3250 cm⁻¹.[3] Key vibrations for the alkene group include the vinylic C-H stretch (~3080 cm⁻¹) and the C=C stretch (~1640 cm⁻¹).[7]

Synthesis and Manufacturing

The synthesis of primary alkyl sulfonamides like this compound is typically achieved through multi-step sequences, as direct, single-step methods are less common for aliphatic chains.[6][8] The most classical and reliable approach involves the conversion of a suitable starting material into a sulfonyl chloride, which is then reacted with ammonia.[1][9]

Retrosynthetic Analysis

A logical retrosynthetic pathway disconnects the S-N bond, identifying the key intermediate, but-3-ene-1-sulfonyl chloride, and ammonia as precursors. The sulfonyl chloride can be accessed from the corresponding sulfonic acid or its salt, which in turn can be synthesized from a homoallylic halide like 4-bromo-1-butene.

target This compound d1 S-N Disconnection target->d1 int1 But-3-ene-1-sulfonyl Chloride + NH₃ d1->int1 d2 S-Cl Formation int2 Sodium But-3-ene-1-sulfonate d2->int2 d3 Sulfonation int3 4-Bromo-1-butene + Na₂SO₃ d3->int3 int1->d2 int2->d3

Caption: Retrosynthetic analysis for this compound.

Exemplary Synthetic Protocol

This protocol describes a robust, three-step synthesis starting from commercially available 4-bromo-1-butene. This method leverages the nucleophilic substitution with sulfite, followed by conversion to the sulfonyl chloride and subsequent amination.

Step 1: Synthesis of Sodium But-3-ene-1-sulfonate

This step involves the nucleophilic displacement of the bromide with sodium sulfite.

  • Reagents & Equipment : 4-bromo-1-butene, sodium sulfite (Na₂SO₃), water, round-bottom flask, reflux condenser, heating mantle.

  • Procedure :

    • In a round-bottom flask, dissolve sodium sulfite (1.1 equivalents) in deionized water.

    • Add 4-bromo-1-butene (1.0 equivalent) to the solution.

    • Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring for 12-18 hours. Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting halide.

    • After cooling to room temperature, the product, sodium but-3-ene-1-sulfonate, will be in the aqueous solution. This solution can be concentrated under reduced pressure and used directly in the next step.

Step 2: Synthesis of But-3-ene-1-sulfonyl Chloride

The sulfonate salt is converted to the more reactive sulfonyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[1]

  • Reagents & Equipment : Crude sodium but-3-ene-1-sulfonate, thionyl chloride (or PCl₅), catalytic DMF, fume hood, round-bottom flask, dropping funnel.

  • Procedure (CAUTION: This reaction should be performed in a well-ventilated fume hood as it releases HCl and SO₂ gases) :

    • Place the crude, dried sodium but-3-ene-1-sulfonate in a round-bottom flask under an inert atmosphere (N₂).

    • Add thionyl chloride (2-3 equivalents) dropwise at 0 °C.

    • Add a catalytic amount of N,N-dimethylformamide (DMF).

    • Allow the reaction to warm to room temperature and then heat gently (e.g., 60-70 °C) for 2-4 hours until gas evolution ceases.

    • Remove the excess thionyl chloride by distillation under reduced pressure. The remaining crude but-3-ene-1-sulfonyl chloride is a moisture-sensitive intermediate and is typically used immediately without further purification.

Step 3: Synthesis of this compound

The final step is the reaction of the crude sulfonyl chloride with an excess of ammonia.[6][10]

  • Reagents & Equipment : Crude but-3-ene-1-sulfonyl chloride, concentrated ammonium hydroxide (NH₄OH), dichloromethane (DCM) or diethyl ether, separatory funnel, rotary evaporator.

  • Procedure :

    • Dissolve the crude sulfonyl chloride from the previous step in an inert solvent like DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add an excess of concentrated ammonium hydroxide solution dropwise with vigorous stirring. A white precipitate may form.

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

    • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

Purification and Characterization Workflow

The crude product from the synthesis typically requires purification, most commonly by flash column chromatography or recrystallization.

start Crude Product (Post-Workup) chromatography Flash Column Chromatography (Silica Gel, e.g., Hexane/EtOAc) start->chromatography fractions Collect & Combine Pure Fractions (TLC) chromatography->fractions evaporation Solvent Evaporation (Rotary Evaporator) fractions->evaporation product Pure this compound evaporation->product characterization Characterization (NMR, MS, IR) product->characterization

Caption: General workflow for purification and characterization.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by its two functional groups. The alkene can participate in electrophilic additions and radical reactions, while the sulfonamide offers opportunities for N-functionalization.

Reactivity of the Terminal Alkene

The electron-rich double bond is susceptible to a variety of transformations:

  • Hydroamination : The molecule can undergo intramolecular hydroamination, where the sulfonamide nitrogen adds across the double bond to form a cyclic sulfonamide (a sultam). This reaction can be promoted by transition metal catalysts or via radical pathways.[11]

  • Halosulfonamidation : In the presence of an N-halo-reagent, the molecule can undergo addition reactions across the double bond.

  • Cycloadditions : The alkene can participate in cycloaddition reactions, such as [3+2] cycloadditions with nitrones, to generate complex heterocyclic sulfonamide structures.[7]

  • Michael Addition : While not a classical Michael acceptor, the alkene can be functionalized to participate in conjugate additions, expanding its synthetic utility.

A particularly noteworthy reaction is the enantioselective intramolecular hydroamination enabled by proton-coupled electron transfer (PCET).[11] In this process, the sulfonamide N-H bond is activated to form a nitrogen-centered radical, which then adds to the pendant alkene to forge the C-N bond, leading to chiral cyclic products.[11]

sub This compound pcet Proton-Coupled Electron Transfer (PCET Activation) sub->pcet [Ir(III)]*, Base radical N-Centered Radical Intermediate pcet->radical -e⁻, -H⁺ cyclization Intramolecular Radical Addition radical->cyclization product Cyclic Sulfonamide (Pyrrolidine-sultam) cyclization->product H-atom transfer

Caption: Mechanism of PCET-mediated intramolecular hydroamination.

Reactivity of the Sulfonamide Moiety

The primary sulfonamide group is a versatile functional handle:

  • Acidity : The N-H protons are weakly acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-arylation to generate secondary and tertiary sulfonamides.[6]

  • Nucleophilicity : While less nucleophilic than amines, the sulfonamide nitrogen can participate in coupling reactions.

  • Bioisostere : In medicinal chemistry, the sulfonamide group is often used as a bioisostere for a carboxylic acid, offering similar geometry and hydrogen bonding capabilities but with enhanced metabolic stability.[1][2]

Applications in Research and Development

Role as a Building Block in Organic Synthesis

This compound serves as a bifunctional building block. The alkene can be used as an anchor point for polymerization or surface modification, while the sulfonamide can be elaborated into more complex structures. Its ability to undergo intramolecular cyclization provides a straightforward entry into saturated nitrogen- and sulfur-containing heterocycles, which are valuable scaffolds in organic synthesis.[11]

Potential in Medicinal Chemistry and Drug Discovery

The sulfonamide functional group is present in a wide array of FDA-approved drugs, exhibiting activities as antibacterial, anticancer, diuretic, and anti-inflammatory agents.

  • Scaffold for Library Synthesis : this compound is an ideal starting point for creating libraries of diverse compounds. The alkene can be modified through various reactions (e.g., Heck coupling, metathesis, epoxidation), and the sulfonamide can be N-functionalized, allowing for rapid diversification.

  • Covalent Probes and Inhibitors : The terminal alkene, being a mild nucleophile acceptor, can potentially act as a "warhead" for targeted covalent inhibitors. This strategy is of growing interest in drug development for achieving high potency and prolonged duration of action.

  • Fragment-Based Drug Discovery (FBDD) : As a small molecule with desirable physicochemical properties (low LogP, presence of H-bond donors/acceptors), it is a suitable candidate for fragment-based screening campaigns to identify initial hits against biological targets.

Conclusion and Future Outlook

This compound is a molecule of significant synthetic potential, bridging the gap between fundamental building blocks and complex, functional molecules. Its dual reactivity allows for orthogonal functionalization, making it a valuable tool for constructing diverse molecular architectures. For drug development professionals, its combination of a proven pharmacophore (the sulfonamide) and a versatile reactive group (the alkene) offers exciting possibilities for the design of novel therapeutics, chemical probes, and screening libraries. Future research will likely focus on exploiting its unique structure in asymmetric catalysis, developing novel cyclization strategies, and exploring its utility in targeted covalent inhibition and materials science.

References

An In-depth Technical Guide to But-3-ene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The following technical guide has been constructed as a representative document for researchers, scientists, and drug development professionals. As of the latest literature review, detailed experimental data including specific synthesis protocols, comprehensive spectroscopic analysis, and biological activity for But-3-ene-1-sulfonamide (CAS 291514-02-8) is not extensively available in the public domain. Therefore, this guide provides a synthesized and predictive overview based on established principles of organic chemistry and the known properties of structurally related aliphatic and unsaturated sulfonamides. The experimental protocols and data presented herein are illustrative and should be adapted and validated in a laboratory setting.

Introduction

The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents with antibacterial, anti-inflammatory, and anticancer properties. The incorporation of unsaturation, such as a terminal alkene, into a sulfonamide scaffold introduces a reactive handle for further chemical modification, making compounds like this compound valuable building blocks in drug discovery and organic synthesis. This guide provides a comprehensive technical overview of this compound, covering its chemical properties, a representative synthesis protocol, expected spectroscopic characteristics, and potential applications.

Chemical Properties and Data

This compound is a primary sulfonamide bearing a terminal olefin. Its chemical behavior is dictated by the interplay of the acidic N-H protons of the sulfonamide group and the reactive π-bond of the alkene.

PropertyPredicted Value/InformationSource/Basis
CAS Number 291514-02-8Chemical Abstracts Service
Molecular Formula C₄H₉NO₂S-
Molecular Weight 135.19 g/mol -
Appearance White to off-white solidAnalogy to similar aliphatic sulfonamides
Melting Point Not available (predicted to be a low-melting solid)General properties of small aliphatic sulfonamides
Boiling Point Not available-
Solubility Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO, DMF); sparingly soluble in water and nonpolar organic solvents.General solubility of sulfonamides
Storage 2-8°C, under inert atmosphere, sealed in a dry environmentSupplier recommendations for similar compounds

Representative Synthesis Protocol

The synthesis of primary sulfonamides is well-established in organic chemistry. A common and reliable method involves the reaction of a sulfonyl chloride with ammonia. The precursor, but-3-ene-1-sulfonyl chloride, can be prepared from the corresponding thiol or sulfonic acid.

Experimental Workflow: Synthesis of this compound

G cluster_0 Part 1: Synthesis of But-3-ene-1-sulfonyl Chloride cluster_1 Part 2: Ammonolysis Start1 But-3-ene-1-thiol Step1_1 Oxidative Chlorination (e.g., Cl₂, H₂O or NCS, HCl) Start1->Step1_1 Product1 But-3-ene-1-sulfonyl Chloride Step1_1->Product1 Start2 But-3-ene-1-sulfonyl Chloride Product1->Start2 Proceed to Part 2 Step2_1 Reaction with excess Ammonia (aq. NH₃ or NH₃ in THF) Start2->Step2_1 Workup Aqueous Workup & Extraction Step2_1->Workup Purification Column Chromatography Workup->Purification Product2 This compound Purification->Product2

Caption: Representative two-part synthesis of this compound.

Step-by-Step Methodology

Part 1: Synthesis of But-3-ene-1-sulfonyl Chloride

  • Reaction Setup: To a stirred solution of but-3-ene-1-thiol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile at 0°C, add an oxidative chlorinating agent. A common system is N-chlorosuccinimide (NCS) in the presence of a catalytic amount of a chloride source like HCl.

  • Reaction: The reaction is typically exothermic and should be maintained at a low temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Upon completion, the reaction mixture is quenched with water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude but-3-ene-1-sulfonyl chloride. This intermediate is often used in the next step without further purification due to its reactivity.

Part 2: Synthesis of this compound

  • Reaction Setup: The crude but-3-ene-1-sulfonyl chloride (1.0 eq) is dissolved in a solvent like tetrahydrofuran (THF) and cooled to 0°C.

  • Ammonolysis: An excess of aqueous ammonia (e.g., 28-30% solution, 5-10 eq) is added dropwise to the stirred solution. The reaction is allowed to warm to room temperature and stirred for several hours.

  • Workup and Extraction: The reaction mixture is concentrated to remove THF. The aqueous residue is then extracted with a suitable organic solvent, such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Spectroscopic Analysis (Predicted)

The structural elucidation of this compound would rely on a combination of NMR, IR, and mass spectrometry. The following are predicted spectroscopic data based on the compound's structure.

¹H NMR (Proton Nuclear Magnetic Resonance)
  • δ 5.8-6.0 ppm (m, 1H): Vinylic proton (-CH=CH₂).

  • δ 5.0-5.2 ppm (m, 2H): Terminal vinylic protons (=CH₂).

  • δ 3.1-3.3 ppm (t, 2H): Methylene protons adjacent to the sulfonyl group (-CH₂-SO₂).

  • δ 2.4-2.6 ppm (q, 2H): Methylene protons adjacent to the vinylic group (-CH₂-CH=).

  • δ 4.5-5.5 ppm (s, 2H): Amide protons (-SO₂NH₂), broad singlet, exchangeable with D₂O.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
  • δ 136-138 ppm: Vinylic carbon (-CH=).

  • δ 116-118 ppm: Terminal vinylic carbon (=CH₂).

  • δ 55-57 ppm: Carbon adjacent to the sulfonyl group (-CH₂-SO₂).

  • δ 30-32 ppm: Carbon adjacent to the vinylic group (-CH₂-CH=).

IR (Infrared) Spectroscopy
  • 3350-3250 cm⁻¹: N-H stretching vibrations of the primary sulfonamide (two bands).

  • 3080-3010 cm⁻¹: C-H stretching of the alkene.

  • 1640 cm⁻¹: C=C stretching of the terminal alkene.

  • 1330-1310 cm⁻¹ and 1160-1140 cm⁻¹: Asymmetric and symmetric SO₂ stretching vibrations, respectively.

  • 990 and 910 cm⁻¹: Out-of-plane C-H bending of the terminal alkene.

Mass Spectrometry (MS)
  • Molecular Ion (M⁺): Expected at m/z = 135.

  • Key Fragmentation Patterns: Loss of the sulfonamide group (-SO₂NH₂) and fragmentation of the butyl chain are expected. Common fragments would include those corresponding to the butenyl cation and fragments arising from cleavage of the C-S and S-N bonds.

Reactivity and Potential Applications

The dual functionality of this compound makes it a versatile synthetic intermediate.

Reactivity Profile

G This compound This compound Alkene_Reactions Alkene Reactions (e.g., Halogenation, Epoxidation, Hydroboration, Metathesis) This compound->Alkene_Reactions Sulfonamide_Reactions Sulfonamide Reactions (e.g., N-Alkylation, N-Arylation, Formation of Sulfonylureas) This compound->Sulfonamide_Reactions Functionalized_Derivatives Diverse Functionalized Derivatives Alkene_Reactions->Functionalized_Derivatives Sulfonamide_Reactions->Functionalized_Derivatives

An In-Depth Technical Guide to the Synthesis and Characterization of But-3-ene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis and characterization of But-3-ene-1-sulfonamide, a valuable building block in medicinal chemistry and organic synthesis. The document is structured to deliver not just procedural steps, but also the underlying scientific rationale, empowering researchers to understand and adapt these methods.

Strategic Overview: The Significance of this compound

This compound belongs to the sulfonamide class of organic compounds, which are of paramount importance in drug discovery and development. The sulfonamide functional group is a key structural motif in a wide array of therapeutic agents, exhibiting antibacterial, antiviral, diuretic, hypoglycemic, and anticancer properties.[1][2] The presence of the butenyl group in this compound introduces a versatile handle for further chemical modifications, such as cross-coupling reactions, cycloadditions, or click chemistry, making it a highly attractive scaffold for the synthesis of novel drug candidates and complex molecular architectures.

This guide will detail a robust and logical synthetic pathway to this compound, followed by a thorough analysis of its structural and spectroscopic properties.

Synthesis of this compound: A Two-Step Approach

The most direct and reliable synthetic route to this compound involves a two-step process. This strategy hinges on the initial preparation of the corresponding sulfonyl chloride, which is a common and effective precursor for the synthesis of sulfonamides.[3][4][5][6]

Diagram of the Synthetic Workflow:

Synthesis_Workflow cluster_step1 Step 1: Synthesis of But-3-ene-1-sulfonyl chloride cluster_step2 Step 2: Amination to this compound Start Starting Material: Sodium But-3-ene-1-sulfonate Reagent1 Reagent: Oxalyl Chloride (or Thionyl Chloride) Start->Reagent1 Reaction Solvent1 Solvent: Anhydrous Dichloromethane (DCM) Reagent1->Solvent1 in Intermediate Product: But-3-ene-1-sulfonyl chloride Solvent1->Intermediate Formation Intermediate2 Starting Material: But-3-ene-1-sulfonyl chloride Reagent2 Reagent: Aqueous Ammonia (NH4OH) Intermediate2->Reagent2 Reaction Solvent2 Solvent: Tetrahydrofuran (THF) Reagent2->Solvent2 in FinalProduct Final Product: This compound Solvent2->FinalProduct Formation

Caption: Synthetic pathway from Sodium But-3-ene-1-sulfonate to this compound.

Step 1: Synthesis of But-3-ene-1-sulfonyl chloride

The initial step involves the conversion of a sulfonate salt to the corresponding sulfonyl chloride. This is a standard transformation in organic synthesis, often achieved using reagents like phosphorus pentachloride or thionyl chloride. A milder and often preferred method for substrates that may be sensitive to harsh conditions is the use of oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF).

Experimental Protocol:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium but-3-ene-1-sulfonate (1.0 eq).

  • Solvent Addition: Suspend the sodium salt in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Reagent Addition: Add a catalytic amount of DMF. Cool the suspension to 0 °C in an ice bath.

  • Slow Addition: Add oxalyl chloride (1.2 eq) dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, filter the mixture to remove the sodium chloride byproduct.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude But-3-ene-1-sulfonyl chloride. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of this compound

The second step is the amination of the synthesized sulfonyl chloride. The reaction with ammonia provides the primary sulfonamide.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the crude But-3-ene-1-sulfonyl chloride (1.0 eq) in a suitable organic solvent such as tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Ammonia Addition: Slowly add an excess of concentrated aqueous ammonia (e.g., 28-30% NH4OH, 5-10 eq) to the cooled solution with vigorous stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, add water to the reaction mixture and extract the product with ethyl acetate.

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are standard for this purpose.

Diagram of the Molecular Structure:

Caption: Molecular structure of this compound.

Physical and Chemical Properties
PropertyValue
CAS Number 291514-02-8[7]
Molecular Formula C₄H₉NO₂S[7]
Molecular Weight 135.19 g/mol [7]
Appearance Expected to be a white to off-white solid or a colorless oil
Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound based on the analysis of its functional groups and related structures.

TechniqueExpected Observations
¹H NMR - Vinyl protons: Multiplets in the range of 5.0-6.0 ppm. - Allylic protons: Multiplet around 2.3-2.5 ppm. - Methylene protons adjacent to the sulfonyl group: Triplet around 3.1-3.3 ppm. - Sulfonamide protons: A broad singlet that may be exchangeable with D₂O.
¹³C NMR - Vinyl carbons: Peaks in the range of 115-140 ppm. - Aliphatic carbons: Peaks in the range of 25-55 ppm.
FT-IR (cm⁻¹) - N-H stretching: Two bands in the region of 3300-3400 cm⁻¹. - C-H stretching (alkene): Above 3000 cm⁻¹. - C-H stretching (alkane): Below 3000 cm⁻¹. - C=C stretching: Around 1640 cm⁻¹. - S=O stretching (asymmetric and symmetric): Two strong bands in the regions of 1310-1350 cm⁻¹ and 1120-1160 cm⁻¹, respectively.
Mass Spectrometry (MS) - Molecular Ion (M⁺): A peak corresponding to the molecular weight (135.19). - Fragmentation Pattern: Characteristic fragments resulting from the loss of SO₂, NH₂, and cleavage of the butyl chain.

Safety and Handling

While specific toxicity data for this compound is not extensively documented, it is prudent to handle it with the care afforded to all laboratory chemicals. Based on related sulfonamide compounds, potential hazards may include skin and eye irritation.[8]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling this compound.

  • Handling: Work in a well-ventilated fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Applications in Drug Discovery and Development

The unique combination of a reactive terminal alkene and a sulfonamide moiety makes this compound a versatile starting material for the synthesis of a diverse range of biologically active molecules. Its potential applications include:

  • Scaffold for Combinatorial Chemistry: The vinyl group can be readily functionalized through various reactions, allowing for the rapid generation of libraries of related compounds for high-throughput screening.

  • Synthesis of Novel Heterocycles: The butenyl chain can participate in cyclization reactions to form novel heterocyclic systems, which are often found in the core structures of pharmaceuticals.

  • Pro-drugs and Targeted Delivery: The sulfonamide group can be modified to improve the pharmacokinetic properties of a drug, and the alkene can be used as a handle for conjugation to targeting moieties.

Conclusion

This technical guide has outlined a practical and efficient two-step synthesis of this compound and provided a comprehensive overview of its expected characterization data. The strategic importance of this compound as a versatile building block in medicinal chemistry has been highlighted. By understanding the underlying principles of its synthesis and characterization, researchers are well-equipped to utilize this compound in the development of novel therapeutic agents and other advanced materials.

References

But-3-ene-1-sulfonamide molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to But-3-ene-1-sulfonamide: A Versatile Building Block for Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound, a molecule of significant interest to researchers and professionals in drug development. We will delve into its core molecular properties, established synthetic methodologies, and, most critically, its potential as a versatile scaffold in medicinal chemistry. The unique combination of a primary sulfonamide moiety—a privileged functional group in numerous approved therapeutics—and a terminal alkene for downstream synthetic diversification positions this compound as a valuable building block. This document synthesizes fundamental data with practical, field-proven insights into its synthesis, characterization, and strategic application in the generation of novel chemical entities.

Core Molecular Profile

A precise understanding of a molecule's fundamental properties is the bedrock of its application in complex research and development programs.

Chemical Identity
  • Systematic Name: this compound

  • Synonyms: 3-Butene-1-sulfonamide, But-3-ene-1-sulfonic acid amide[1][2]

  • CAS Number: 291514-02-8[1][2]

Molecular Formula and Weight
  • Molecular Formula: C₄H₉NO₂S[1][2]

  • Molecular Weight: 135.19 g/mol [1]

Structural Representation

The structure of this compound features a four-carbon chain with a terminal double bond and a primary sulfonamide group at the 1-position.

Caption: 2D Chemical Structure of this compound.

Key Physicochemical Properties

The computed properties of a molecule are critical for predicting its behavior in both chemical reactions and biological systems. These values, summarized below, inform decisions on solvent selection, reaction conditions, and potential ADME (absorption, distribution, metabolism, and excretion) characteristics.

PropertyValueSource
Molecular Formula C₄H₉NO₂S[1][2]
Molecular Weight 135.19 g/mol [1]
Topological Polar Surface Area (TPSA) 68.5 Ų[1]
Canonical SMILES C=CCCS(=O)(=O)N[1][2][3]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 3[1]

The Sulfonamide Moiety: A Privileged Scaffold in Medicinal Chemistry

The sulfonamide functional group is a cornerstone of modern drug design, found in hundreds of clinically approved drugs.[4][5] Its prevalence is not accidental but is rooted in a combination of highly favorable physicochemical and biological properties.

  • Bioisosterism: The sulfonamide group is an excellent bioisostere for carboxylic acids.[6] It mimics the acidic proton and hydrogen bonding capabilities but offers a more stable, non-planar, and metabolically robust alternative.

  • Strong Hydrogen Bonding: The -SO₂NH₂ group acts as both a hydrogen bond donor (from the N-H) and an acceptor (from the oxygens), enabling strong, directional interactions with protein targets.[5]

  • Chemical Stability: Sulfonamides are generally resistant to hydrolysis and metabolic degradation, contributing to favorable pharmacokinetic profiles.[5]

  • Therapeutic Legacy: From the first antibacterial "sulfa drugs" to modern treatments for cancer, glaucoma, and inflammation (e.g., Celecoxib), the sulfonamide moiety has a proven track record of therapeutic success.[7][8][9][10][11]

Synthetic Strategies and Methodologies

The synthesis of primary sulfonamides like this compound can be approached through several routes. The choice of method often depends on the availability of starting materials, scalability, and functional group tolerance.

Classical Synthesis via Sulfonyl Chloride

The most traditional and widely practiced method involves the reaction of a corresponding sulfonyl chloride with ammonia.[4][12] This is a robust and high-yielding transformation. The key precursor, but-3-ene-1-sulfonyl chloride, is accessible from precursor thiols or sulfonic acids.[13][14]

G start But-3-ene-1-sulfonyl chloride (CAS: 33994-36-4) product This compound start->product Nucleophilic Substitution reagent Ammonia (NH₃) (Anhydrous or aq. solution) reagent->product solvent Aprotic Solvent (e.g., THF, Dichloromethane) conditions Reaction Conditions - Low Temperature (0 °C to RT) - Inert Atmosphere (N₂ or Ar) solvent->conditions conditions->product workup Aqueous Workup & Extraction product->workup purification Purification (e.g., Column Chromatography) workup->purification

Caption: Workflow for the classical synthesis of this compound.

Experimental Protocol: Synthesis of this compound

  • Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 10 mL/mmol of sulfonyl chloride).

  • Reagent Addition: Cool the flask to 0 °C in an ice bath. Add but-3-ene-1-sulfonyl chloride (1.0 eq) to the flask.

  • Nucleophilic Reaction: Slowly add a solution of ammonia in an appropriate solvent (e.g., 2 M NH₃ in isopropanol, 2.5 eq) or bubble anhydrous ammonia gas through the solution.

    • Causality: The reaction is performed at low temperature to control the exotherm and minimize side reactions. A slight excess of ammonia is used to drive the reaction to completion and neutralize the HCl byproduct.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).

  • Quenching and Workup: Once complete, carefully quench the reaction with deionized water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

    • Self-Validation: The purity of the final product must be confirmed by analytical methods such as NMR and LC-MS as described in Section 5.

Modern Synthetic Approaches

Recent advances in synthetic chemistry offer alternative routes that may avoid the use of sensitive sulfonyl chlorides.[5] Notably, methods involving the direct use of organometallic reagents with novel sulfinylamine reagents like t-BuONSO have shown broad applicability for creating primary sulfonamides from Grignard or organolithium precursors.[4][6] Such methods can offer advantages in terms of functional group tolerance, particularly for complex molecular scaffolds.

The Butenyl Group: A Gateway to Molecular Diversity

While the sulfonamide group provides the pharmacophore, the but-3-enyl chain is a versatile synthetic handle. Its terminal alkene is not merely a passive linker; it is an active site for a multitude of powerful chemical transformations used in drug discovery to generate libraries of analogs for structure-activity relationship (SAR) studies.

G central This compound r1 Thiol-ene 'Click' Reaction central->r1 r2 Heck / Suzuki Coupling central->r2 r3 Epoxidation / Dihydroxylation central->r3 r4 Metathesis (RCM, CM) central->r4 p1 Thioether Adducts (Increased Polarity, H-bonding) r1->p1 p2 Aryl / Heteroaryl Conjugates (Vector for SAR) r2->p2 p3 Diols & Epoxides (Chiral Scaffolds) r3->p3 p4 Macrocycles & Novel Alkenes (Conformational Constraint) r4->p4

Caption: Synthetic utility of the terminal alkene in this compound.

This strategic functional handle allows researchers to rapidly diversify the core scaffold, exploring different regions of chemical space to optimize potency, selectivity, and pharmacokinetic properties.

Characterization and Quality Control

Rigorous analytical characterization is non-negotiable in drug development to ensure the identity, purity, and stability of a compound.

Protocol: Purity Assessment by HPLC-UV

  • System: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (Water + 0.1% Formic Acid) and Solvent B (Acetonitrile + 0.1% Formic Acid).

    • Example Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Prepare a 1 mg/mL stock solution in acetonitrile. Dilute to ~50 µg/mL with a 50:50 water/acetonitrile mixture.

  • Analysis: Inject 5-10 µL. The purity is determined by the area percentage of the main peak.

    • Trustworthiness: This method provides a self-validating system. The peak area percentage gives a quantitative measure of purity, while the retention time serves as a consistent identifier for the compound under specific conditions. Identity should be further confirmed by mass spectrometry (LC-MS).

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, best practices for handling related sulfonamide and organosulfur compounds should be strictly followed.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[15][16]

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[13]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to protect the alkene from oxidation.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

This compound is more than a simple chemical; it is a strategically designed building block for modern drug discovery. It combines the pharmacologically privileged sulfonamide core with a synthetically versatile terminal alkene. This dual-functionality makes it an ideal candidate for fragment-based library synthesis, the development of covalent probes, and the rapid exploration of structure-activity relationships. As the demand for novel, diverse, and synthetically accessible scaffolds continues to grow, molecules like this compound will remain critical tools for medicinal chemists and drug development professionals.

References

An In-Depth Technical Guide to the Spectroscopic Characterization of But-3-ene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

But-3-ene-1-sulfonamide is a small organic molecule featuring two key functional groups: a terminal vocyanurl alkene and a primary sulfonamide. This unique combination makes it a potentially valuable building block in organic synthesis and medicinal chemistry. The sulfonamide moiety is a well-established pharmacophore present in numerous antibacterial, anticonvulsant, and diuretic drugs, while the terminal alkene provides a reactive handle for a wide array of chemical transformations, including polymerization, metathesis, and various addition reactions.

Molecular Structure and Properties

This compound possesses the chemical formula C₄H₉NO₂S and a molecular weight of approximately 135.19 g/mol .[1] Its structure is characterized by a four-carbon chain with a double bond between C3 and C4, and a sulfonamide group attached to C1.

Figure 1: Molecular Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for confirming the structure.

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube, ensuring no solid particles are present.

  • Cap the NMR tube securely.

Data Acquisition:

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

    • The spectrum should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • ¹³C NMR:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 512-2048 scans, relaxation delay of 2-5 seconds, spectral width of 200-240 ppm.

    • Reference the spectrum to the deuterated solvent peak.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for the vinylic, allylic, and sulfonamide-adjacent protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~5.8ddt1H-CH=CH₂
~5.2m2H-CH=CH
~4.8s (broad)2H-SO₂NH
~3.2t2H-CH ₂-SO₂NH₂
~2.5q2H-CH ₂-CH=CH₂

Interpretation of ¹H NMR Spectrum:

  • Vinylic Protons (~5.2-5.8 ppm): The terminal alkene protons are expected in the downfield region. The internal vinylic proton (-CH=) will appear as a complex multiplet (ddt - doublet of doublets of triplets) due to coupling with the two geminal and two allylic protons. The terminal vinylic protons (=CH₂) will likely appear as two separate multiplets due to their diastereotopic nature.

  • Sulfonamide Protons (~4.8 ppm): The two protons on the nitrogen atom are expected to give a broad singlet. The chemical shift of this peak can be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange.

  • Methylene Protons adjacent to Sulfonamide (~3.2 ppm): The two protons on the carbon alpha to the sulfonamide group will be deshielded by the electron-withdrawing sulfonyl group and are expected to appear as a triplet due to coupling with the adjacent methylene group.

  • Allylic Protons (~2.5 ppm): The allylic methylene protons are adjacent to both the double bond and another methylene group, leading to a quartet or a more complex multiplet.

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum will provide information about the four unique carbon environments in the molecule.

Chemical Shift (δ, ppm)Assignment
~134-C H=CH₂
~118-CH=C H₂
~55-C H₂-SO₂NH₂
~32-C H₂-CH=CH₂

Interpretation of ¹³C NMR Spectrum:

  • Vinylic Carbons (~118-134 ppm): The two sp² hybridized carbons of the alkene will be in the characteristic downfield region for unsaturated carbons. The internal carbon (-C H=) is expected to be slightly further downfield than the terminal carbon (=C H₂).

  • Carbon Alpha to Sulfonamide (~55 ppm): This sp³ carbon is significantly deshielded by the strongly electron-withdrawing sulfonyl group, resulting in a downfield shift compared to a typical alkane carbon.

  • Allylic Carbon (~32 ppm): The allylic carbon will appear at a typical chemical shift for an sp³ carbon in an aliphatic chain.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic absorptions of the N-H, S=O, C=C, and C-H bonds.

Experimental Protocol: FT-IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid this compound sample onto the crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Instrument: A Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Parameters:

    • Scan range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

  • Acquire a background spectrum of the clean, empty ATR crystal before running the sample.

Predicted IR Data
Wavenumber (cm⁻¹)IntensityAssignment
~3350, ~3250MediumN-H symmetric and asymmetric stretching
~3080Medium=C-H stretching
~2950, ~2870MediumC-H stretching (aliphatic)
~1640MediumC=C stretching
~1330, ~1150StrongS=O asymmetric and symmetric stretching
~990, ~910Strong=C-H out-of-plane bending

Interpretation of IR Spectrum:

  • N-H Stretching (~3350, ~3250 cm⁻¹): The two distinct bands are characteristic of a primary sulfonamide, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds.

  • C-H Stretching (~3080, ~2950, ~2870 cm⁻¹): The peak around 3080 cm⁻¹ is indicative of the C-H stretch of the sp² hybridized carbons of the alkene. The peaks around 2950 and 2870 cm⁻¹ are due to the C-H stretching of the sp³ hybridized carbons in the aliphatic chain.

  • C=C Stretching (~1640 cm⁻¹): This absorption confirms the presence of the carbon-carbon double bond.

  • S=O Stretching (~1330, ~1150 cm⁻¹): Two strong absorption bands are the hallmark of the sulfonyl group, corresponding to the asymmetric and symmetric stretching of the S=O bonds. These are typically very intense and reliable diagnostic peaks.

  • =C-H Bending (~990, ~910 cm⁻¹): The strong bands in this region are characteristic of the out-of-plane bending vibrations of the hydrogens on a terminal alkene, providing further confirmation of this functional group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Sample Introduction:

  • Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).

  • Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

Data Acquisition:

  • Instrument: A mass spectrometer equipped with an electron ionization (EI) source.

  • Parameters:

    • Ionization energy: 70 eV.

    • Mass range: m/z 30-200.

Predicted Mass Spectrum Data
m/zProposed Fragment Ion
135[M]⁺ (Molecular Ion)
118[M - NH₃]⁺
94[M - C₃H₅]⁺
79[SO₂NH]⁺
55[C₄H₇]⁺
41[C₃H₅]⁺ (Allyl Cation) - Base Peak

Interpretation of Mass Spectrum:

The electron ionization of this compound is expected to produce a molecular ion peak at m/z 135. The fragmentation pattern will be influenced by the stability of the resulting carbocations and radical species.

But-3-ene-1-sulfonamide_Fragmentation M [C₄H₉NO₂S]⁺˙ m/z = 135 F1 [C₃H₅]⁺ m/z = 41 (Base Peak) M->F1 - •CH₂SO₂NH₂ F2 [CH₂SO₂NH₂]⁺˙ m/z = 94 M->F2 - •C₃H₅ F4 [C₄H₇]⁺ m/z = 55 M->F4 - SO₂NH₂ F3 [SO₂NH₂]⁺ m/z = 80 F2->F3 - CH₂

Figure 2: Proposed EI-MS Fragmentation Pathway

  • Molecular Ion (m/z 135): The presence of a peak at this m/z value corresponding to the molecular weight of the compound is crucial for its identification.

  • Base Peak (m/z 41): The most intense peak in the spectrum is predicted to be at m/z 41, corresponding to the highly stable allyl cation ([C₃H₅]⁺). This is a common fragmentation pathway for molecules containing an allylic group.

  • Other Key Fragments:

    • m/z 94: Loss of an allyl radical from the molecular ion would result in the [CH₂SO₂NH₂]⁺˙ fragment.

    • m/z 80: Cleavage of the C-S bond can lead to the formation of the [SO₂NH₂]⁺ ion.

    • m/z 55: Loss of the sulfonamide group as a radical can result in the [C₄H₇]⁺ cation.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide, based on predicted data and established chemical principles, provides a robust framework for the characterization of this compound. The combination of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry allows for the unambiguous confirmation of its molecular structure. The key spectral features to look for are the signals corresponding to the terminal alkene in the NMR and IR spectra, and the characteristic absorptions and fragmentations of the primary sulfonamide group across all three techniques. This guide serves as a valuable resource for researchers in organic synthesis and drug discovery, enabling them to confidently identify and utilize this versatile chemical building block.

References

Physical and chemical properties of But-3-ene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of But-3-ene-1-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a fascinating molecule that merges the functionalities of a terminal alkene and a primary sulfonamide. This unique combination makes it a valuable building block in synthetic chemistry and a compound of interest in medicinal chemistry. The sulfonamide moiety is a well-established pharmacophore present in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anti-cancer drugs.[1][2][3][4][5] The presence of the butenyl group provides a reactive handle for further molecular elaboration, enabling the synthesis of diverse chemical libraries for drug discovery screening.

This technical guide provides a comprehensive overview of the core physical, chemical, and spectroscopic properties of this compound. It is designed to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their scientific endeavors. The narrative emphasizes the causality behind its properties and provides insights into its potential applications.

Molecular Identity and Physicochemical Profile

The structural and physicochemical properties of a molecule are paramount in determining its behavior in both chemical reactions and biological systems. These parameters influence everything from solubility and reactivity to membrane permeability and metabolic stability.

Key Identifiers

IdentifierValue
IUPAC Name This compound
Synonyms 3-Butene-1-sulfonamide, But-3-ene-1-sulfonic acid amide
CAS Number 291514-02-8[6][7][8]
Molecular Formula C₄H₉NO₂S[6][8]
Molecular Weight 135.19 g/mol [6]
Canonical SMILES C=CCCS(=O)(=O)N[6]

Computed Physicochemical Properties

The following table summarizes key computed properties that are crucial for predicting the compound's behavior in various environments, particularly in the context of drug development.

PropertyValueSignificance in Drug Development
XLogP3-AA -0.149[8]Indicates the hydrophilicity of the molecule. A low LogP value suggests good water solubility, which is often desirable for drug candidates.
Topological Polar Surface Area (TPSA) 60.16 Ų[8]Predicts the molecule's ability to permeate cell membranes. A TPSA of this value suggests good oral bioavailability.
Hydrogen Bond Donors 1[8]The -NH₂ group can donate a hydrogen bond, influencing interactions with biological targets and solubility.
Hydrogen Bond Acceptors 2[8]The two oxygen atoms of the sulfonyl group can accept hydrogen bonds, contributing to solubility and receptor binding.
Rotatable Bonds 3[8]This number indicates the conformational flexibility of the molecule, which can be important for fitting into a binding pocket of a target protein.

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic analysis is essential for confirming the identity and purity of a chemical compound. The combination of NMR, IR, and Mass Spectrometry provides a detailed picture of the molecular structure.

Workflow for Spectroscopic Analysis

G cluster_sample Sample Preparation cluster_data Data Interpretation Sample This compound Dissolve Dissolve in appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) Sample->Dissolve MS Mass Spectrometry (MS) Sample->MS NMR ¹H & ¹³C NMR Dissolve->NMR IR Infrared (IR) Dissolve->IR Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment Structure->Purity

Caption: General workflow for the spectroscopic characterization of this compound.

Expected Spectroscopic Data

The following data are predicted based on the known structure of this compound and general spectroscopic principles.[9][10][11][12][13]

TechniqueFeatureExpected Chemical Shift / WavenumberDescription
¹H NMR Vinylic Protons (=CH₂)~5.0-5.2 ppmTwo signals, complex splitting (geminal and vicinal coupling).
Vinylic Proton (=CH-)~5.7-5.9 ppmMultiplet, coupling to adjacent CH₂ and terminal =CH₂ protons.
Sulfonamide Protons (-SO₂NH₂)~4.8-5.5 ppm (variable)Broad singlet, chemical shift can vary with concentration and solvent.
Allylic Protons (-CH₂-CH=)~2.3-2.5 ppmMultiplet, coupled to adjacent CH₂ and vinylic protons.
Protons α to Sulfonyl (-CH₂-SO₂)~3.1-3.3 ppmTriplet, coupled to the adjacent allylic CH₂ group.
¹³C NMR Vinylic Carbon (=CH₂)~118 ppm
Vinylic Carbon (=CH-)~135 ppm
Allylic Carbon (-CH₂-CH=)~35 ppm
Carbon α to Sulfonyl (-CH₂-SO₂)~55 ppm
IR Spectroscopy N-H Stretch (Sulfonamide)~3350, 3250 cm⁻¹Two bands characteristic of a primary sulfonamide.
C-H Stretch (sp² Vinylic)~3080 cm⁻¹Characteristic of C-H bonds on a double bond.
C-H Stretch (sp³ Aliphatic)~2930 cm⁻¹
C=C Stretch (Alkene)~1640 cm⁻¹Indicates the presence of the carbon-carbon double bond.
S=O Asymmetric Stretch~1330 cm⁻¹Strong absorption, characteristic of the sulfonyl group.
S=O Symmetric Stretch~1150 cm⁻¹Strong absorption, characteristic of the sulfonyl group.
=C-H Bend (Out of Plane)~990, 910 cm⁻¹Confirms the presence of a terminal alkene.
Mass Spectrometry Molecular Ion (M⁺)m/z = 135Corresponds to the monoisotopic mass of the molecule.[6]
Experimental Protocol: Acquiring Spectroscopic Data
  • NMR Spectroscopy :

    • Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

    • Process the data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra for analysis.

  • Infrared (IR) Spectroscopy :

    • Place a small amount of the neat sample (if liquid) or a KBr pellet of the sample (if solid) in the IR spectrometer.

    • Record a background spectrum.

    • Record the sample spectrum, typically over a range of 4000-400 cm⁻¹.

    • The instrument software will automatically subtract the background from the sample spectrum. Analyze the resulting spectrum for characteristic absorption bands.[9]

  • Mass Spectrometry (MS) :

    • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI).

    • Acquire the mass spectrum and analyze it for the molecular ion peak and characteristic fragment ions.

Chemical Properties and Reactivity

The reactivity of this compound is dictated by its two primary functional groups: the terminal alkene and the primary sulfonamide. This duality allows for a wide range of chemical transformations.

  • Alkene Reactivity : The electron-rich π-bond of the alkene is susceptible to electrophilic addition reactions. It can also participate in various metal-catalyzed cross-coupling reactions, making it a versatile synthetic handle.

  • Sulfonamide Reactivity : The sulfonamide protons are weakly acidic and can be deprotonated with a suitable base. The resulting anion can then be N-alkylated or N-arylated to generate secondary or tertiary sulfonamides.[3]

G cluster_alkene Alkene Reactions cluster_sulfonamide Sulfonamide Reactions ButeneSulfonamide This compound Hydrogenation Hydrogenation (H₂/Pd) ButeneSulfonamide->Hydrogenation Halogenation Halogenation (Br₂) ButeneSulfonamide->Halogenation Hydrohalogenation Hydrohalogenation (HBr) ButeneSulfonamide->Hydrohalogenation Epoxidation Epoxidation (m-CPBA) ButeneSulfonamide->Epoxidation Alkylation N-Alkylation (Base, R-X) ButeneSulfonamide->Alkylation Arylation N-Arylation (Coupling Rxn) ButeneSulfonamide->Arylation

Caption: Potential reaction pathways for this compound.

Synthesis and Applications

General Synthetic Strategies

Primary sulfonamides are classically synthesized by the reaction of a sulfonyl chloride with ammonia.[3] While specific literature on the synthesis of this compound is sparse, a plausible route would involve the preparation of but-3-ene-1-sulfonyl chloride followed by amination. Modern methods are continuously being developed, including electrochemical approaches and reactions utilizing SO₂ surrogates, which offer greener and more efficient pathways.[3][4][14][15]

Role in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its potential as a scaffold in drug discovery. The sulfonamide group is a privileged structure in medicinal chemistry, known for its stability, hydrogen bonding capacity, and ability to improve physicochemical properties.[2][4]

G cluster_mods Molecular Diversification Core This compound (Scaffold) AlkeneMod Alkene Functionalization Core->AlkeneMod SulfonamideMod Sulfonamide Derivatization Core->SulfonamideMod Library Diverse Chemical Library AlkeneMod->Library SulfonamideMod->Library Screening High-Throughput Screening Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate

Caption: Role of this compound as a scaffold in a typical drug discovery workflow.

By modifying either the alkene or the sulfonamide, a vast library of analogues can be synthesized and tested for various biological activities. The sulfonamide core is found in drugs targeting a range of conditions, highlighting the therapeutic potential of its derivatives.[1][5][16]

Safety and Handling

While specific toxicological data for this compound is not extensively documented, related compounds and general chemical safety principles suggest that it should be handled with care.

  • Potential Hazards : Based on data for similar sulfonamides and reactive alkenes, potential hazards may include:

    • Skin irritation[17]

    • Serious eye irritation[17]

    • Respiratory tract irritation[17]

    • Harmful if swallowed[17]

  • Recommended Precautions :

    • Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[18][19]

    • Ventilation : Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors or dust.[18][19]

    • Storage : Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8][18]

    • Handling : Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[18]

It is crucial to consult the Safety Data Sheet (SDS) provided by the supplier for the most current and comprehensive safety information before handling this compound.

Conclusion

This compound is a molecule with significant potential, bridging the gap between fundamental organic synthesis and applied medicinal chemistry. Its well-defined physicochemical properties, predictable spectroscopic signature, and dual reactivity make it an attractive building block for creating novel and complex molecules. For researchers and drug development professionals, understanding these core attributes is the first step toward unlocking the full potential of this versatile compound in the quest for new therapeutic agents.

References

But-3-ene-1-sulfonamide: A Versatile Linchpin in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

But-3-ene-1-sulfonamide is a deceptively simple molecule that packs a powerful synthetic punch. Possessing two orthogonal, highly reactive functional groups—a terminal alkene and a primary sulfonamide—it serves as an exceptionally versatile building block for the construction of complex molecular architectures. This guide provides an in-depth exploration of its synthesis, reactivity, and application, with a particular focus on its utility in generating scaffolds of high value to the pharmaceutical and agrochemical industries. We will delve into the mechanistic underpinnings of its key transformations, provide field-proven experimental protocols, and illustrate its strategic application in the synthesis of cyclic sulfonamides (sultams) and other diverse heterocyclic systems.

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of synthetic chemistry, progress is often marked by the discovery or development of building blocks that allow for the rapid and efficient assembly of molecular complexity. This compound, with its compact C4 framework, embodies this principle. The terminal alkene provides a handle for a vast array of transformations, including cycloadditions, transition metal-catalyzed cross-couplings, and radical additions. Simultaneously, the primary sulfonamide group offers a nucleophilic nitrogen atom and a stable, electron-withdrawing sulfonyl anchor, which is a privileged functional group in medicinal chemistry.[1][2][3]

The sulfonamide moiety is a cornerstone of drug design, found in therapeutics ranging from antibiotics to anticancer agents and diuretics.[4][5] Its cyclic form, the sultam, is recognized as a critical bioisostere of the lactam ring, offering improved metabolic stability and unique pharmacological profiles.[6][7] this compound serves as a direct and efficient precursor to these valuable scaffolds, making it an indispensable tool for researchers in drug discovery.

Physicochemical Properties

A clear understanding of a reagent's physical properties is paramount for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₄H₉NO₂S[8][9][10]
Molecular Weight 135.19 g/mol [8]
CAS Number 291514-02-8[8][9]
Canonical SMILES C=CCCS(=O)(=O)N[8]
Appearance (Predicted) White to off-white solid or colorless oilN/A
Storage Sealed in dry, 2-8°C[9]

Synthesis of the Building Block

The accessibility of a building block is crucial for its widespread adoption. While multiple strategies for primary sulfonamide synthesis exist, the most direct routes to this compound involve the reaction of a suitable electrophilic sulfur species with an ammonia source or the construction of the S-N bond from organometallic precursors.

The classical approach involves the reaction of a sulfonyl chloride with ammonia.[1][4] A more modern and often higher-yielding approach utilizes organometallic reagents with a specialized sulfinylamine reagent.[1][11][12]

Synthetic Workflow: Organometallic Route

This workflow outlines a contemporary and highly effective method for preparing primary sulfonamides, avoiding the often harsh conditions required for sulfonyl chloride formation.

Caption: Synthesis of this compound via a Grignard reagent.

Experimental Protocol: Synthesis via Organometallic Reagent

This protocol is adapted from a general method for primary sulfonamide synthesis developed by Willis et al.[1][11]

Materials:

  • 4-Bromo-1-butene (1.0 eq.)

  • Magnesium turnings (1.2 eq.)

  • Anhydrous Tetrahydrofuran (THF)

  • N-Sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO) (1.1 eq.)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

Procedure:

  • Grignard Reagent Preparation: Under an inert atmosphere (Argon or Nitrogen), add magnesium turnings to a flame-dried, three-neck flask equipped with a reflux condenser and dropping funnel. Add a small volume of anhydrous THF, followed by a crystal of iodine to initiate the reaction. Add a solution of 4-bromo-1-butene in anhydrous THF dropwise to maintain a gentle reflux. After the addition is complete, continue to stir at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • Sulfonamidation: In a separate flame-dried flask under an inert atmosphere, dissolve t-BuONSO in anhydrous THF and cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add the prepared Grignard reagent solution via cannula to the cooled t-BuONSO solution. The reaction mixture is stirred at -78 °C for 1 hour.

  • Remove the cooling bath and allow the reaction to warm to room temperature, stirring for an additional 2 hours.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield pure this compound.

Key Transformations: Unleashing Synthetic Potential

The true power of this compound lies in its ability to participate in a wide range of chemical transformations, enabling the construction of diverse and valuable molecular scaffolds.

Intramolecular Cyclization: The Royal Road to Sultams

The proximate positioning of the alkene and sulfonamide functionalities makes this compound an ideal precursor for the synthesis of five-membered δ-sultams via intramolecular cyclization. Sultams are a highly sought-after class of heterocycles in drug discovery.[7][13]

Mechanism: The cyclization can be initiated through several pathways. One common and powerful method is a radical-mediated cyclization. For this to occur, the primary sulfonamide must first be N-functionalized, for example, by conversion to an N-acyl or N-aryl derivative, which can then be transformed into a suitable radical precursor.

Start N-Substituted This compound Initiation Radical Initiation (e.g., AIBN, heat) Start->Initiation Radical Precursor Formation Addition Intramolecular 5-exo-trig Cyclization Initiation->Addition Addition to Alkene Intermediate Cyclized Alkyl Radical Intermediate Addition->Intermediate Propagation Hydrogen Atom Abstraction Intermediate->Propagation From H-donor (e.g., Bu3SnH) Product Substituted Tetrahydrothiophene- 1,1-dioxide-2-amine (δ-Sultam) Propagation->Product

Caption: General workflow for radical-mediated sultam synthesis.

Another powerful strategy is Ring-Closing Metathesis (RCM) of an N-allyl substituted this compound, which provides direct access to seven-membered unsaturated sultams.[14][15]

Cycloaddition Reactions: Building Five-Membered Rings

The terminal alkene of this compound is an excellent dipolarophile for [3+2] cycloaddition reactions. This strategy provides rapid access to five-membered heterocyclic rings containing the sulfonamide side chain, which can be further manipulated.[16][17]

Example: Nitrone Cycloaddition: The reaction with a nitrone (a 1,3-dipole) generates a substituted isoxazolidine ring. This transformation is often highly regio- and stereoselective.

Protocol: General [3+2] Cycloaddition with a Nitrone

  • Dissolve this compound (1.0 eq.) and the desired C-aryl-N-phenylnitrone (1.1 eq.) in an anhydrous, inert solvent such as toluene or benzene.

  • Heat the reaction mixture to reflux (80-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the resulting crude isoxazolidine derivative by column chromatography on silica gel.

Transition Metal Catalysis: Forging New Carbon-Carbon Bonds

The alkene moiety is a versatile substrate for a host of transition metal-catalyzed reactions, most notably the Heck reaction for C-C bond formation.[18] This allows for the direct attachment of aryl or vinyl groups, significantly increasing molecular complexity.

Workflow: Palladium-Catalyzed Heck Reaction

cluster_reagents Reagents cluster_catalyst Catalytic System cluster_product Product Sulfonamide This compound Pd_cat Pd Catalyst (e.g., Pd(OAc)₂) Sulfonamide->Pd_cat ArylHalide Aryl Halide (Ar-X) X = I, Br ArylHalide->Pd_cat HeckProduct 4-Aryl-but-3-ene-1-sulfonamide Pd_cat->HeckProduct Heck Coupling (Heat, Inert Solvent) Ligand Phosphine Ligand (e.g., PPh₃) Ligand->Pd_cat Base Base (e.g., Et₃N, K₂CO₃) Base->Pd_cat

Caption: Heck reaction for the arylation of this compound.

This reaction is highly valuable for late-stage functionalization, allowing for the introduction of diverse aromatic systems onto the butenyl scaffold. The resulting product can then undergo further transformations, such as cyclization to form benzo-fused sultams.

Photocatalysis: Generating Sulfonyl Radicals

Recent advances in photoredox catalysis have unlocked new pathways for the functionalization of sulfonamides.[19][20] While primary sulfonamides themselves are challenging substrates, they can be converted into derivatives (e.g., N-sulfonylimines) that, upon photoexcitation in the presence of a suitable catalyst, generate valuable sulfonyl radical intermediates.[19][20] These radicals can then engage in a variety of addition reactions, effectively using the sulfonamide group as a handle for further C-S bond formation.

Applications in Drug Discovery and Medicinal Chemistry

The synthetic utility of this compound directly translates into its value for drug discovery. The scaffolds accessible from this single building block are prevalent in a wide range of biologically active molecules.

  • Sultams as Pharmacophores: As bioisosteres of lactams, sultams are key components of β-lactamase inhibitors, anticonvulsants, and anti-inflammatory agents.[7] The ability to rapidly generate substituted δ-sultams from this compound provides a direct entry into this valuable chemical space.

  • Heterocyclic Scaffolds: The cycloaddition and cross-coupling reactions enable the synthesis of pyrrolidines, isoxazolidines, and other N- and O-heterocycles.[21][22] These frameworks are central to countless approved drugs and natural products.

  • Diversity-Oriented Synthesis (DOS): The orthogonal reactivity of the alkene and sulfonamide groups makes this compound an ideal linchpin for DOS strategies.[15] By applying different reaction sequences, vast libraries of structurally diverse compounds can be generated from a single starting material, accelerating the hit-to-lead process in drug discovery.

Conclusion and Future Outlook

This compound is more than just a simple chemical; it is a strategic tool for the efficient construction of molecular complexity. Its dual functionality allows access to high-value scaffolds, particularly sultams and other heterocycles, through a variety of robust and modern synthetic methods. From intramolecular cyclizations to transition metal catalysis and photocatalysis, its reactivity profile is both broad and predictable.

As the demand for novel, three-dimensional molecular frameworks continues to grow in the pharmaceutical and agrochemical sectors, the importance of versatile building blocks like this compound will only increase. Future research will likely focus on developing new catalytic enantioselective transformations of its alkene moiety and exploring its application in the synthesis of complex natural products and novel drug candidates. For any research program focused on the synthesis of sulfonamide-containing compounds or heterocyclic libraries, this compound should be considered an essential component of the synthetic chemist's toolkit.

References

A Deep Dive into the Solubility Profile of But-3-ene-1-sulfonamide in Organic Solvents: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

But-3-ene-1-sulfonamide is a molecule of significant interest within contemporary drug discovery, embodying a structural motif with potential for broad therapeutic applications. As with any promising candidate, a thorough understanding of its physicochemical properties is paramount to its successful development. This technical guide provides a comprehensive framework for characterizing the solubility profile of this compound in a range of organic solvents. While specific experimental data for this compound is not yet extensively published, this paper outlines the foundational principles, established methodologies, and theoretical considerations necessary for researchers to systematically determine and interpret its solubility. We will delve into the thermodynamic underpinnings of dissolution, present detailed protocols for solubility determination, and discuss the application of predictive models. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals, enabling them to navigate the critical path of preclinical characterization.

Introduction: The Significance of this compound and the Imperative of Solubility Profiling

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of FDA-approved drugs with antibacterial, anti-inflammatory, and anticancer activities.[1][2] The unique structural features of this compound, specifically the terminal alkene, offer a reactive handle for further chemical modification, making it a versatile building block in the synthesis of novel therapeutic agents.[3]

The journey of a drug candidate from the laboratory to the clinic is fraught with challenges, with poor aqueous and organic solvent solubility being a primary cause of attrition. A comprehensive solubility profile is therefore not merely a data point but a critical predictor of a compound's developability. It influences a multitude of downstream processes, including:

  • Reaction kinetics and yield in synthetic chemistry: The choice of solvent can dramatically impact the rate and efficiency of chemical reactions.

  • Purification strategies: Crystallization, a common purification technique, is entirely dependent on the differential solubility of the compound and its impurities in various solvent systems.

  • Formulation development: The ability to dissolve the active pharmaceutical ingredient (API) in a suitable solvent is fundamental to creating liquid dosage forms, such as injectables and oral solutions.

  • Pharmacokinetic properties: Solubility directly impacts a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Given the nascent stage of research into this compound, a systematic evaluation of its solubility in a diverse set of organic solvents is an essential first step in unlocking its therapeutic potential.

Theoretical Framework: The Thermodynamics of Dissolution

The dissolution of a crystalline solid, such as this compound, into a solvent is a complex thermodynamic process governed by the interplay of enthalpy and entropy. The overall Gibbs free energy of solution (ΔGsol) must be negative for dissolution to occur spontaneously. This process can be conceptually broken down into three key stages, as illustrated in the following workflow:

G cluster_solution Solution Solid This compound (Crystal Lattice) Gas Individual Molecules Solid->Gas Solution Solvated Molecules in Solution Gas->Solution ΔH_solvation (Exothermic) Solvent_unstructured Solvent Molecules (Cavity Formation) Solvent_unstructured->Solution Solvent_structured Pure Solvent Solvent_structured->Solvent_unstructured ΔH_cavity (Endothermic) G A 1. Sample Preparation (Excess solute in solvent) B 2. Equilibration (Thermostatic shaking) A->B Constant Temp. C 3. Phase Separation (Centrifugation) B->C 24-48 hours D 4. Sample Extraction (Filtered supernatant) C->D Clear Supernatant E 5. Quantification (HPLC analysis) D->E Dilution

References

Methodological & Application

Application Notes and Protocols: But-3-ene-1-sulfonamide as a Versatile Bifunctional Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Synthetic Intermediate

In the landscape of modern drug discovery and organic synthesis, the sulfonamide functional group is a cornerstone motif. Its prevalence in FDA-approved therapeutics stems from its exceptional physicochemical properties, including metabolic stability, hydrogen bonding capability, and its role as a key pharmacophore.[1][2] But-3-ene-1-sulfonamide emerges as a particularly valuable building block, integrating this privileged sulfonamide core with a synthetically versatile terminal alkene.[3] This bifunctional architecture provides two orthogonal reactive sites: the alkene, which is primed for a host of carbon-carbon and carbon-heteroatom bond-forming reactions, and the primary sulfonamide, which can engage in cyclization, substitution, or act as a directing group.

These application notes serve as a technical guide for researchers, scientists, and drug development professionals, providing both the conceptual framework and field-proven protocols for leveraging this compound in the synthesis of complex molecular architectures, with a particular focus on the construction of valuable heterocyclic scaffolds.

Physicochemical Properties and Handling

This compound is a stable, commercially available reagent.[4][5] Proper handling and storage are crucial for maintaining its integrity.

PropertyValueReference
CAS Number 291514-02-8[3][4]
Molecular Formula C₄H₉NO₂S[3][4]
Molecular Weight 135.19 g/mol [3]
Canonical SMILES C=CCCS(=O)(=O)N[3]
Appearance (Typically) White to off-white solid
Storage Sealed in dry, 2-8°C[4]

Scientist's Note on Handling: While generally stable, the terminal alkene can be susceptible to polymerization or oxidation under improper conditions. It is recommended to store the reagent under an inert atmosphere (Nitrogen or Argon) and away from light and heat sources.

Core Synthetic Applications & Protocols

The dual reactivity of this compound allows for its strategic deployment in a variety of high-impact synthetic transformations.

cluster_main This compound: Dual Reactivity cluster_alkene Alkene Reactivity cluster_sulfonamide Sulfonamide Reactivity BS This compound C=CCCS(=O)(=O)N Heck Heck Coupling BS->Heck N_Alkylation N-Alkylation/ N-Arylation BS->N_Alkylation Dihydroxylation Dihydroxylation Cycloaddition Cycloaddition Cyclization Intramolecular Cyclization

Caption: Key reactive sites of this compound.

A. Palladium-Catalyzed Heck Coupling: Forging Key C-C Bonds

Conceptual Overview: The Mizoroki-Heck reaction is a powerful tool for the arylation or vinylation of alkenes.[6] The terminal alkene of this compound is an excellent substrate for this transformation, allowing for the direct installation of aryl or vinyl moieties. This reaction provides a convergent and efficient route to more complex sulfonamides that are common in pharmaceutical scaffolds.

Causality Behind Experimental Choices: The choice of a palladium(II) acetate precatalyst with a phosphine ligand like tri(o-tolyl)phosphine is standard. The phosphine ligand stabilizes the active Pd(0) species and influences the regioselectivity and efficiency of the catalytic cycle. Triethylamine acts as a stoichiometric base to neutralize the HX generated during the reaction, regenerating the active catalyst. Anhydrous DMF is a suitable polar aprotic solvent that facilitates the dissolution of the reactants and the palladium salts.[6]

Experimental Protocol: Heck Coupling with 4-Iodotoluene

This protocol is adapted from standard conditions for the arylation of terminal enamides, which are close structural analogs.[6]

Materials:

  • This compound (1.0 mmol, 135.2 mg)

  • 4-Iodotoluene (1.0 mmol, 218.0 mg)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 mmol, 12.2 mg)

  • Triethylamine (Et₃N) (1.5 mmol, 0.21 mL)

  • N,N-Dimethylformamide (DMF), anhydrous (5 mL)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add palladium(II) acetate and tri(o-tolyl)phosphine.

  • Add anhydrous DMF (5 mL) and stir the mixture at room temperature for 10-15 minutes to form the catalyst complex (a color change is often observed).

  • Add this compound, 4-iodotoluene, and triethylamine to the flask.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired coupled product.

Heck_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Aryl-Pd(II)-X L₂ OxAdd->PdII_Aryl Coord Alkene Coordination PdII_Aryl->Coord Complex π-Complex Coord->Complex Alkene But-3-ene-1- sulfonamide Alkene->Coord ArylX Ar-X ArylX->OxAdd MigIns Migratory Insertion Complex->MigIns SigmaComplex σ-Alkyl Pd(II) Complex MigIns->SigmaComplex BetaElim β-Hydride Elimination SigmaComplex->BetaElim ProductComplex Product π-Complex BetaElim->ProductComplex HX H-X BetaElim->HX RedElim Reductive Elimination ProductComplex->RedElim Product Coupled Product ProductComplex->Product RedElim->Pd0  Regeneration Base Base Base->RedElim

Caption: Simplified catalytic cycle for the Heck reaction.

B. Intramolecular Halocyclization: A Gateway to γ-Sultams

Conceptual Overview: Saturated nitrogen heterocycles are cornerstones of medicinal chemistry.[7] While the cyclization of but-3-enamide derivatives to form pyrrolidinones (lactams) is well-established, this compound offers a direct pathway to the analogous γ-sultams (cyclic sulfonamides).[8] Electrophile-induced cyclization, such as halocyclization, is an effective strategy. The reaction proceeds by activation of the alkene with an electrophilic halogen source (e.g., I₂), followed by nucleophilic attack from the sulfonamide nitrogen to form the five-membered ring.

Causality Behind Experimental Choices: Iodine (I₂) is used as the electrophile. In the presence of a mild base like potassium carbonate (K₂CO₃), the sulfonamide nitrogen is partially deprotonated, increasing its nucleophilicity for the crucial ring-closing step. Acetonitrile is a common polar aprotic solvent for these transformations. The resulting iodomethyl-substituted sultam is a valuable intermediate for further functionalization via cross-coupling or substitution reactions.

Experimental Protocol: Synthesis of an Iodomethyl-Substituted γ-Sultam

Materials:

  • This compound (1.0 mmol, 135.2 mg)

  • Iodine (I₂) (1.2 mmol, 304.6 mg)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)

  • Acetonitrile (CH₃CN), anhydrous (10 mL)

Procedure:

  • To a round-bottom flask, add this compound and potassium carbonate.

  • Add anhydrous acetonitrile (10 mL) and cool the mixture to 0 °C in an ice bath.

  • Add a solution of iodine in acetonitrile (prepared by dissolving 1.2 mmol of I₂ in a minimal amount of CH₃CN) dropwise to the stirred suspension over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitoring: The disappearance of the starting material can be tracked by TLC. The deep brown color of iodine will also fade as it is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the iodine color is completely discharged.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the target γ-sultam.

C. Osmium-Catalyzed Dihydroxylation: Accessing Chiral Diols

Conceptual Overview: The transformation of the alkene moiety into a 1,2-diol opens up a new dimension of synthetic utility, providing handles for creating chiral centers or for further derivatization. The Sharpless asymmetric dihydroxylation, using commercially available AD-mix-α or AD-mix-β, is a reliable and highly enantioselective method for this purpose.[6]

Causality Behind Experimental Choices: AD-mix-β contains the osmium catalyst, a chiral ligand ((DHQD)₂PHAL), a re-oxidant (K₃[Fe(CN)₆]), and a base (K₂CO₃) in a pre-formulated mixture. Methanesulfonamide is added as an additive that can accelerate the catalytic cycle and improve enantioselectivity for certain substrates.[6] The t-butanol/water solvent system is crucial for dissolving both the organic substrate and the inorganic salts of the AD-mix. The reaction is run at 0 °C to maximize stereoselectivity.

Experimental Protocol: Asymmetric Dihydroxylation

This protocol is based on the standard Sharpless procedure for terminal alkenes.[6]

Materials:

  • This compound (1.0 mmol, 135.2 mg)

  • AD-mix-β (1.4 g)

  • Methanesulfonamide (CH₃SO₂NH₂) (1.0 mmol, 95.1 mg)

  • tert-Butanol (5 mL)

  • Water (5 mL)

  • Sodium sulfite (Na₂SO₃) (1.5 g)

Procedure:

  • In a flask, prepare a 1:1 mixture of tert-butanol and water (10 mL total).

  • Add AD-mix-β and stir until the two phases become clear (the aqueous phase will be orange).

  • Add methanesulfonamide and cool the mixture to 0 °C in an ice bath.

  • Add this compound to the vigorously stirred reaction mixture.

  • Continue vigorous stirring at 0 °C for 6-24 hours.

  • Monitoring: Progress can be monitored by TLC analysis for the consumption of the starting alkene.

  • Workup: Quench the reaction by adding solid sodium sulfite (1.5 g) and stir for an additional hour at room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic extracts, wash with 2 M KOH, dry over anhydrous potassium carbonate (K₂CO₃), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude diol by column chromatography on silica gel.

Summary of Synthetic Transformations

TransformationReagents & ConditionsProduct TypeKey Advantages
Heck Coupling Pd(OAc)₂, P(o-tol)₃, Et₃N, Ar-I, DMF, 80 °CArylated SulfonamideForms C-C bonds; high functional group tolerance.
Halocyclization I₂, K₂CO₃, CH₃CN, 0 °C to RTγ-SultamDirect access to saturated N-heterocycles.
Dihydroxylation AD-mix-β, CH₃SO₂NH₂, t-BuOH/H₂O, 0 °C1,2-Diol SulfonamideCreates stereocenters; provides handles for further functionalization.

Conclusion and Future Outlook

This compound is a potent and versatile building block whose full potential is still being explored. The protocols detailed herein for cross-coupling, cyclization, and oxidation demonstrate its utility in rapidly accessing molecular complexity relevant to pharmaceutical and materials science. Future applications could involve its use in other important transformations such as hydroamination, aziridination, or cycloaddition reactions, further solidifying its role as a staple reagent in the synthetic chemist's toolbox. Its straightforward integration into synthetic routes, coupled with the proven biological significance of the sulfonamide moiety, ensures that this compound will continue to be a valuable precursor for the discovery of novel chemical entities.

References

But-3-ene-1-sulfonamide as a Michael Acceptor: Application Notes and Protocols for Conjugate Additions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Vinyl Sulfonamides in Covalent Chemistry

The sulfonamide functional group is a well-established pharmacophore present in a wide array of therapeutic agents, valued for its chemical stability and ability to engage in key hydrogen bonding interactions with biological targets.[1][2] More recently, the vinyl sulfonamide moiety has emerged as a powerful tool in the design of targeted covalent inhibitors (TCIs).[3] These compounds act as Michael acceptors, undergoing conjugate addition with nucleophilic residues on proteins, most commonly cysteine. This irreversible binding can lead to enhanced potency, prolonged duration of action, and the ability to target proteins that have been challenging to inhibit with non-covalent binders.[2][4]

But-3-ene-1-sulfonamide is a versatile and reactive building block within this class of compounds. Its terminal vinyl group is activated by the electron-withdrawing sulfonamide, rendering it susceptible to attack by soft nucleophiles. This application note provides a comprehensive guide to the use of this compound as a Michael acceptor, detailing its reactivity, providing experimental protocols for conjugate addition, and exploring its applications in medicinal chemistry and drug discovery.

Physicochemical Properties and Safety Information

A clear understanding of the physicochemical properties and safety considerations of this compound is paramount for its effective and safe use in the laboratory.

PropertyValueSource
CAS Number 291514-02-8[3]
Molecular Formula C₄H₉NO₂S[3]
Molecular Weight 135.19 g/mol [3]
Appearance Off-white solid (typical for similar compounds)Inferred
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, MeOH)Inferred

Safety Precautions:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

It is prudent to handle this compound with similar precautions. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Mechanism of Conjugate Addition

The utility of this compound as a Michael acceptor stems from the polarization of its carbon-carbon double bond. The strongly electron-withdrawing sulfonamide group depletes electron density from the β-carbon, making it electrophilic and susceptible to attack by nucleophiles. The general mechanism for the Michael addition of a thiol to this compound is depicted below. The reaction is typically base-catalyzed, with the base serving to deprotonate the thiol, generating a more nucleophilic thiolate anion.[6]

Michael Addition Mechanism cluster_step1 Step 1: Thiolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation ButeneSulfonamide This compound Enolate Enolate Intermediate ButeneSulfonamide->Enolate + Thiolate Thiol R-SH (Nucleophile) Thiolate R-S⁻ (Thiolate) Thiol->Thiolate + Base Base Base ProtonatedBase Base-H⁺ Adduct Thioether Adduct Enolate->Adduct + ProtonatedBase

Caption: Mechanism of base-catalyzed thiol-Michael addition.

Synthesis of this compound

For researchers who need to prepare this compound in-house, a common synthetic route involves the reaction of the corresponding sulfonyl chloride with ammonia. 3-Butene-1-sulfonyl chloride can be synthesized from precursors such as but-3-en-1-ol or 4-bromo-1-butene. A general, two-step procedure is outlined below, adapted from standard methods for sulfonamide synthesis.[7][8]

Protocol 1: Synthesis of 3-Butene-1-sulfonyl Chloride

This protocol describes a plausible route for the synthesis of the sulfonyl chloride precursor.

Materials:

  • Sodium 3-butene-1-sulfonate

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • N,N-Dimethylformamide (DMF, catalytic)

  • Anhydrous dichloromethane (DCM) or other suitable inert solvent

Procedure:

  • To a stirred suspension of sodium 3-butene-1-sulfonate (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of DMF.

  • Slowly add thionyl chloride or oxalyl chloride (1.5-2.0 eq) dropwise to the suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • Carefully quench the reaction by pouring it onto ice water.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-butene-1-sulfonyl chloride.

  • The crude product may be used directly in the next step or purified by vacuum distillation if necessary.

Protocol 2: Synthesis of this compound

Materials:

  • 3-Butene-1-sulfonyl chloride

  • Ammonia solution (e.g., 28% in water or 0.5 M in dioxane)

  • Dichloromethane (DCM) or other suitable solvent

Procedure:

  • Dissolve the crude 3-butene-1-sulfonyl chloride (1.0 eq) in DCM and cool the solution to 0 °C in an ice bath.

  • Slowly add an excess of the ammonia solution (2.0-3.0 eq) dropwise with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, add water to dissolve the ammonium chloride salt.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Synthesis Workflow Start 3-Butene-1-sulfonic acid sodium salt Step1 Reaction with SOCl₂/DMF Start->Step1 Intermediate 3-Butene-1-sulfonyl Chloride Step1->Intermediate Step2 Reaction with Ammonia Intermediate->Step2 Product This compound Step2->Product Purification Purification (Chromatography/Recrystallization) Product->Purification Final Pure Product Purification->Final

Caption: General workflow for the synthesis of this compound.

General Protocol for Conjugate Addition with Thiols

The following protocol provides a general method for the conjugate addition of a thiol nucleophile to this compound. This can be adapted for various thiols and reaction conditions.

Materials:

  • This compound

  • Thiol of interest (e.g., N-acetylcysteine methyl ester, benzyl mercaptan)[4][9]

  • Base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., acetonitrile (MeCN), tetrahydrofuran (THF), dichloromethane (DCM))

Procedure:

  • In a clean, dry reaction vessel under an inert atmosphere, dissolve this compound (1.0 eq) in the chosen anhydrous solvent.

  • Add the thiol (1.0-1.2 eq) to the solution.

  • Add the base (1.0-1.5 eq) dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from a few hours to overnight depending on the nucleophilicity of the thiol and the reaction temperature.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired thioether adduct.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no conversion Insufficiently reactive nucleophile- Increase the reaction temperature.- Use a stronger, non-nucleophilic base (e.g., DBU) to generate more thiolate.- Increase the excess of the nucleophile.
Inactive catalyst/base- Use a fresh bottle of base.- Ensure all reagents and solvents are anhydrous.
Formation of side products Dimerization or polymerization of the Michael acceptor- Add the base slowly to the mixture of the acceptor and nucleophile.- Maintain a lower reaction temperature.
Oxidation of the thiol- Perform the reaction under a strictly inert atmosphere (N₂ or Ar).- Use freshly distilled/degassed solvents.
Difficult purification Product co-elutes with starting materials or byproducts- Optimize the solvent system for column chromatography.- Consider derivatization of the product or starting material to alter its polarity.

Applications in Medicinal Chemistry and Drug Development

Vinyl sulfonamides, including structures analogous to this compound, are increasingly utilized as "warheads" in the design of targeted covalent inhibitors.[3] By incorporating this reactive moiety into a molecule that has affinity for a specific protein target, researchers can achieve irreversible inhibition. This strategy has been particularly successful in the development of inhibitors for kinases and other enzymes implicated in cancer and other diseases.[10][11]

The this compound scaffold offers several advantages:

  • Tunable Reactivity: The reactivity of the Michael acceptor can be modulated by substitution on the sulfonamide nitrogen or on the vinyl group itself.

  • Favorable Physicochemical Properties: The sulfonamide group can improve solubility and provide a handle for hydrogen bonding interactions with the target protein.

  • Synthetic Accessibility: As outlined above, these compounds can be prepared through straightforward synthetic routes.

An illustrative application is the covalent inhibition of a protein kinase. A hypothetical inhibitor could be designed where a recognition motif for the kinase's active site is appended to the this compound warhead. Upon binding, a nearby cysteine residue in the active site would attack the vinyl group, forming a covalent bond and irreversibly inactivating the enzyme.

Drug Development Application Start This compound Step1 Couple with Kinase Recognition Motif Start->Step1 Inhibitor Covalent Kinase Inhibitor Candidate Step1->Inhibitor Step2 Introduce to Target Kinase Inhibitor->Step2 Binding Non-covalent Binding in Active Site Step2->Binding Step3 Covalent Modification Binding->Step3 Final Irreversibly Inhibited Kinase Step3->Final

Caption: Application of this compound in covalent inhibitor design.

Conclusion

This compound is a valuable and reactive Michael acceptor for use in conjugate addition reactions. Its straightforward synthesis and the predictable reactivity of the vinyl sulfonamide moiety make it an attractive tool for medicinal chemists and drug discovery scientists. The protocols and information provided herein serve as a guide for the effective utilization of this compound in the development of novel covalent modifiers and other complex molecular architectures. As the field of targeted covalent inhibitors continues to expand, the utility of versatile building blocks like this compound is set to grow in significance.

References

But-3-ene-1-sulfonamide: A Versatile Scaffold for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: Unpacking the Potential of a Bifunctional Building Block

But-3-ene-1-sulfonamide is a deceptively simple molecule that sits at the confluence of two powerful concepts in medicinal chemistry. It elegantly combines a primary sulfonamide, a cornerstone pharmacophore found in a multitude of FDA-approved drugs, with a terminal vinyl group, an increasingly important electrophilic "warhead" for designing targeted covalent inhibitors. While specific, in-depth studies on this compound itself are not widely published, a thorough analysis of its constituent parts provides a compelling rationale for its application as a versatile starting material for drug discovery and chemical biology.

This guide provides a Senior Application Scientist's perspective on the potential of this compound. We will move beyond simple descriptions to explain the causality behind experimental design, offering detailed protocols that serve as a validated starting point for researchers aiming to leverage this molecule's unique structural attributes. We will explore its application in two primary domains: first, as a reactive moiety for the synthesis of targeted covalent inhibitors, and second, as a classic pharmacophore and synthetic handle for library development and enzyme inhibition.

Part 1: The Vinyl Moiety as a Covalent Warhead for Targeted Inhibition

The resurgence of covalent inhibitors marks a paradigm shift in drug discovery, enabling the pursuit of targets once deemed "undruggable."[1] These inhibitors form a stable, covalent bond with their target protein, leading to durable and potent pharmacological effects. The vinyl group of this compound positions it as an excellent candidate for this class of therapeutics.

The Chemistry of Covalent Targeting

The terminal alkene in this compound is an electrophilic Michael acceptor. It is designed to react with nucleophilic amino acid residues on a target protein, most commonly cysteine (via its thiol group) or lysine (via its ε-amino group).[2][3] This reaction, known as a Michael addition, results in the formation of a permanent covalent bond, thereby irreversibly inactivating the protein.

Vinyl sulfonamides have emerged as compelling alternatives to more traditional acrylamide warheads. They are generally more electrophilic, which can provide advantages for targeting less reactive or non-catalytic amino acid residues.[1][4]

G Start This compound Deprotonation Deprotonation (e.g., NaH in DMF) Start->Deprotonation Anion Sulfonamide Anion [R-SO2NH]⁻ Deprotonation->Anion Reaction SN2 Reaction Anion->Reaction Library Library of R-X (Alkyl Halides) Benzyl Bromide Iodoacetamide ... Library->Reaction Product N-Substituted Library R-SO2NH-R' Reaction->Product G cluster_workflow Drug Discovery Workflow Start This compound (Starting Scaffold) Step1 N-Functionalization (Protocol 2) Create Recognition Moiety Start->Step1 Step2 Library Screening (Binding Assays) Step1->Step2 Step3 Hit Identification (Non-covalent Binder) Step2->Step3 Step4 Covalent Engagement Assay (Protocol 1) Confirm Vinyl Group Reactivity Step3->Step4 End Lead Candidate (Targeted Covalent Inhibitor) Step4->End

References

Application Notes & Protocols: N-Alkylation of But-3-ene-1-sulfonamide for Advanced Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of N-Alkylated Butenylsulfonamides

N-substituted sulfonamides are a cornerstone of modern medicinal chemistry, appearing in a wide array of pharmaceuticals, including antibiotics, diuretics, and antitumor agents.[1] The but-3-ene-1-sulfonamide scaffold is of particular interest to drug development professionals due to its dual functionality. The sulfonamide nitrogen provides a key site for diversification through N-alkylation, allowing for the modulation of physicochemical properties and biological activity. Simultaneously, the terminal olefin serves as a versatile synthetic handle for a multitude of subsequent transformations, such as ring-closing metathesis (RCM), hydroboration-oxidation, and palladium-catalyzed cross-coupling reactions.

This guide provides a comprehensive overview of robust protocols for the N-alkylation of this compound. We move beyond simple step-by-step instructions to explain the underlying chemical principles, offering researchers the insight needed to select and optimize the ideal method for their specific synthetic goals. We will explore classical SN2-type reactions, the powerful Mitsunobu reaction for direct alcohol coupling, and modern, sustainable catalytic approaches like "borrowing hydrogen" methodologies.

Core Mechanistic Principles in Sulfonamide N-Alkylation

The successful N-alkylation of any primary sulfonamide hinges on the acidic nature of the N-H proton. The strongly electron-withdrawing sulfonyl group increases the acidity of this proton (pKa ≈ 10-11), making it accessible for deprotonation by a suitable base. The resulting sulfonamidate anion is a potent nucleophile that can readily attack an electrophilic carbon center to form the desired C-N bond. The choice of methodology depends largely on the nature of the alkylating agent and the desired functional group tolerance.

Visualizing the General N-Alkylation Workflow

cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack A This compound (R-SO₂NH₂) B Base C Sulfonamidate Anion (R-SO₂NH⁻) A->C Proton Abstraction D Alkylating Agent (R'-X or equivalent) E N-Alkylated Product (R-SO₂NHR') C->E Sₙ2 Displacement

Caption: General workflow for sulfonamide N-alkylation.

Comparative Analysis of N-Alkylation Protocols

Selecting the appropriate protocol is critical for success. The following table summarizes the key features, advantages, and limitations of the primary methods discussed in this guide.

Method Alkylating Agent Key Reagents/Catalyst Key Advantages Key Limitations & Considerations
Classical SN2 Alkylation Alkyl Halides (I, Br, Cl), TosylatesStrong Bases (NaH, KHMDS) or Weaker Bases (K₂CO₃, Cs₂CO₃) in polar aprotic solvents (DMF, THF, ACN).Simple, widely applicable, cost-effective for simple alkyl halides.Requires pre-functionalized alkylating agents; risk of O-alkylation with some substrates; potential for dialkylation.
Mitsunobu Reaction Primary or Secondary AlcoholsTriphenylphosphine (PPh₃) or Tributylphosphine (n-Bu₃P); Diethyl/Diisopropyl Azodicarboxylate (DEAD/DIAD).[2]Uses readily available alcohols directly; proceeds with clean inversion of stereochemistry at the alcohol carbon; mild conditions.[3]Stoichiometric phosphine oxide and hydrazine byproducts can complicate purification; not suitable for tertiary alcohols.
"Borrowing Hydrogen" Catalysis Primary AlcoholsTransition Metal Catalysts (e.g., Mn[4], Ir[5], Fe[6], Ru[7]); Base (e.g., K₂CO₃, t-BuOK).Highly atom-economical (water is the only byproduct); uses common alcohols as alkylating agents; environmentally benign ("green").[4][8]Requires elevated temperatures; catalyst may be sensitive or expensive; scope can be limited (e.g., some catalysts are unreactive with secondary alcohols).[8]
Thermal Alkylation TrichloroacetimidatesNone (thermal conditions)Catalyst-free; avoids strong bases.Limited to alkyl groups that form stable carbocations (e.g., benzylic, allylic); proceeds via an SN1-like mechanism, leading to racemization of chiral centers.[1]

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reactions should be conducted under an inert atmosphere (Nitrogen or Argon) unless otherwise specified.

Protocol 1: Classical N-Alkylation using an Alkyl Halide and K₂CO₃

This protocol is a reliable method for attaching primary and secondary alkyl chains using a mild base, which enhances functional group tolerance compared to stronger bases like NaH.

Rationale: Potassium carbonate is a moderately strong base sufficient to deprotonate the sulfonamide. Acetonitrile is a polar aprotic solvent that effectively dissolves the reagents and facilitates the SN2 reaction without interfering.

Step-by-Step Methodology:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.).

  • Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq.) and a catalytic amount of potassium iodide (KI, 0.1 eq., if using an alkyl chloride or bromide).

  • Add anhydrous acetonitrile (ACN) to achieve a concentration of approximately 0.2 M.

  • Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq.) to the suspension.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

  • Monitor Progress: Track the consumption of the starting sulfonamide by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove inorganic salts, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

Protocol 2: N-Alkylation via the Mitsunobu Reaction

The Mitsunobu reaction is a premier method for converting alcohols to N-alkylated sulfonamides with predictable stereochemical inversion, making it invaluable for complex molecule synthesis.[2][3]

Rationale: The reaction proceeds via the activation of the alcohol by a phosphine/azodicarboxylate adduct. The acidic sulfonamide then acts as the nucleophile, displacing the activated hydroxyl group. The reaction is typically performed at low temperatures to control its exothermic nature.

Step-by-Step Methodology:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.2 eq.), the desired primary or secondary alcohol (1.0 eq.), and triphenylphosphine (PPh₃, 1.5 eq.).

  • Dissolve the solids in anhydrous tetrahydrofuran (THF) to a concentration of 0.1-0.2 M.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly, add diisopropyl azodicarboxylate (DIAD, 1.5 eq.) dropwise via syringe over 15-20 minutes. The solution may turn from colorless to yellow/orange.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-16 hours.

  • Monitor Progress: Monitor the reaction by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture under reduced pressure. The crude residue will contain the product, triphenylphosphine oxide, and the DIAD-hydrazine byproduct.

  • Purification: Purify the residue directly by flash column chromatography. The byproducts are often less polar than the desired N-alkylated sulfonamide.

Visualizing the Mitsunobu Reaction Mechanism

Mitsunobu_Mechanism PPh3 PPh₃ Betaine Betaine Intermediate PPh3->Betaine + DIAD DIAD DIAD ROH R'-OH (Alcohol) Sulfonamide R-SO₂NH₂ Sulfonamidate Sulfonamidate Anion Sulfonamide->Sulfonamidate + Betaine (Base) Phosphonium Alkoxyphosphonium Ion Betaine->Phosphonium + R'-OH - DIAD-H₂ Ph3PO Ph₃P=O Phosphonium->Ph3PO Forms Ph₃P=O Product N-Alkylated Product (R-SO₂NHR') Sulfonamidate->Product + Phosphonium (Sₙ2 Attack) DIADH2 DIAD-H₂ Borrowing_Hydrogen cluster_in Inputs cluster_out Outputs Cat [Mn] CatH2 [Mn]-H₂ Cat->CatH2 + R'CH₂OH - R'CHO CatH2->Cat + Imine - Product Aldehyde R'CHO Imine N-Sulfonylimine Aldehyde->Imine + RSO₂NH₂ Imine->Aldehyde - H₂O Alcohol R'CH₂OH Sulfonamide RSO₂NH₂ Product Product Water H₂O

References

Application Notes and Protocols: But-3-ene-1-sulfonamide in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

But-3-ene-1-sulfonamide is a versatile and highly valuable building block in modern synthetic organic chemistry, particularly for the construction of nitrogen- and sulfur-containing heterocyclic compounds. Its unique bifunctional nature, possessing both a nucleophilic terminal alkene and an acidic sulfonamide proton, allows for a diverse range of chemical transformations. This guide provides an in-depth exploration of the applications of this compound in heterocyclic synthesis, detailing key reaction types, mechanistic insights, and practical experimental protocols. The ability to readily synthesize a variety of heterocyclic scaffolds is of paramount importance in drug discovery and materials science, where such structures are prevalent.[1]

This compound (CAS: 291514-02-8) has a molecular formula of C4H9NO2S and a molecular weight of 135.19 g/mol .[2] Its structure features a terminal double bond that can participate in various addition and cycloaddition reactions, and a sulfonamide moiety that can act as a nucleophile or a directing group.

Key Synthetic Applications

The strategic application of this compound enables the synthesis of a wide array of heterocyclic systems. The following sections will delve into the most prominent and impactful of these synthetic strategies.

Cycloaddition Reactions

Cycloaddition reactions are powerful tools for the construction of cyclic compounds in a single step. This compound and its derivatives can participate in various cycloaddition reactions to afford novel heterocyclic frameworks.

[3+2] Cycloaddition for the Synthesis of Pyrrolidines

The reaction of N-substituted but-3-ene-1-sulfonamides, transformed into their corresponding sulfinylimines, with trimethylenemethane has been shown to produce methylene-pyrrolidines with good yields and diastereoselectivities.[3] This approach provides a direct route to functionalized chiral pyrrolidines, which are common motifs in many biologically active compounds.[4][5][6]

Tandem Michael Addition-Cyclization

A highly efficient strategy for constructing heterocyclic rings involves a tandem sequence of a Michael addition followed by an intramolecular cyclization. This compound can act as a Michael acceptor, reacting with various nucleophiles to initiate such a cascade.[7]

Synthesis of Substituted Pyrrolidin-2-ones

The reaction of this compound with 1,3-dicarbonyl compounds in the presence of a base can lead to the formation of highly substituted pyrrolidin-2-ones.[7] The initial Michael addition of the dicarbonyl compound to the activated alkene is followed by an intramolecular cyclization.

Table 1: Tandem Michael Addition-Cyclization for Pyrrolidin-2-one Synthesis [7]

EntryNucleophileBaseProductYield (%)
1Diethyl malonateNaOEtDiethyl 2-(2-oxopyrrolidin-4-yl)malonate85
2AcetylacetoneDBU3-acetyl-4-methylpyrrolidin-2-one78

Experimental Protocol: Synthesis of Diethyl 2-(2-oxopyrrolidin-4-yl)malonate [7]

  • To a solution of this compound (1.0 eq.) and diethyl malonate (1.1 eq.) in ethanol, add a catalytic amount of sodium ethoxide (NaOEt).

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction with a mild acid such as acetic acid.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Diagram 1: Tandem Michael Addition-Cyclization Workflow

G cluster_workflow Synthesis of Substituted Pyrrolidin-2-ones start This compound + Nucleophile (e.g., Diethyl malonate) step1 Add Base (e.g., NaOEt) in Solvent (e.g., Ethanol) start->step1 step2 Stir at Room Temperature (Monitor by TLC) step1->step2 step3 Neutralize with Mild Acid step2->step3 step4 Solvent Removal step3->step4 step5 Work-up (Partition, Wash, Dry) step4->step5 step6 Purification (Column Chromatography) step5->step6 end_node Substituted Pyrrolidin-2-one step6->end_node

Caption: Workflow for the synthesis of substituted pyrrolidin-2-ones.

Intramolecular Cyclization

Intramolecular cyclization of appropriately substituted this compound derivatives is a direct and efficient method for the synthesis of various nitrogen-containing heterocycles.[7][8] These reactions can be initiated by radical or acid-catalyzed processes.[7]

Synthesis of Functionalized Pyrrolidines and Piperidines

N-substituted but-3-ene-1-sulfonamides are valuable precursors for synthesizing a range of nitrogen-containing heterocycles, including pyrrolidines and piperidines.[7] The specific ring size and substitution pattern can be controlled by the nature of the substituent on the nitrogen atom and the reaction conditions.

Experimental Protocol: General Procedure for N-Alkylation of this compound [7]

  • To a solution of this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., THF, DMF) under an inert atmosphere (N₂ or Ar), add a strong base (e.g., NaH, 1.1 eq.) portion-wise at 0 °C.

  • Stir the resulting suspension at room temperature for 30 minutes.

  • Add the desired alkyl halide (1.1 eq.) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat as necessary, monitoring by TLC.

  • After completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Diagram 2: Intramolecular Cyclization Pathway

G cluster_mechanism Intramolecular Cyclization start N-Substituted This compound intermediate Cyclization Initiator (Radical or Acid) start->intermediate Initiation product Functionalized Pyrrolidine/Piperidine intermediate->product Cyclization

Caption: General pathway for intramolecular cyclization.

Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, are highly desirable for their efficiency and ability to generate molecular diversity.[9][10][11] While specific examples directly involving this compound in MCRs for heterocyclic synthesis are less documented in the initial search, the sulfonamide functionality is known to participate in such reactions.[12] The sequencing of MCRs with subsequent cyclization reactions is a powerful strategy for the rapid synthesis of diverse heterocyclic scaffolds.[9]

The development of novel MCRs incorporating this compound represents a promising area for future research, with the potential to access a wide range of complex heterocyclic structures in a highly convergent manner.

Conclusion

This compound has proven to be a versatile and powerful synthon for the construction of a variety of nitrogen- and sulfur-containing heterocycles. Through strategic applications of cycloaddition, tandem Michael addition-cyclization, and intramolecular cyclization reactions, a diverse array of pyrrolidines, piperidines, and related structures can be efficiently synthesized.[7] The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers in organic synthesis and drug development to explore the rich chemistry of this compound and to develop novel heterocyclic compounds with potential applications in medicine and materials science.

References

Application Notes & Protocols: Harnessing Click Chemistry with Terminal Alkynes and Sulfonamides for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Synergy of Potency and Precision

In the landscape of modern medicinal chemistry, the quest for efficient, reliable, and versatile synthetic methodologies is paramount. "Click" chemistry, a concept introduced by K. B. Sharpless, provides a powerful toolkit of reactions that are high-yielding, wide in scope, and generate minimal byproducts.[1][2] Among these, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has become the quintessential click reaction, enabling the rapid and specific formation of 1,4-disubstituted 1,2,3-triazoles.[3][4][5]

This guide focuses on the strategic application of click chemistry to a particularly privileged scaffold in drug discovery: the sulfonamide. Sulfonamides are foundational components in a vast array of therapeutics, from antibacterial agents to carbonic anhydrase inhibitors used in treating glaucoma.[6][7] By combining the modularity of click chemistry with the proven biological relevance of sulfonamides, researchers can rapidly assemble vast libraries of novel chemical entities, accelerating the discovery and optimization of next-generation therapeutics.[8][9]

This document provides an in-depth exploration of the core concepts, mechanistic intricacies, and practical protocols for performing click reactions between terminal alkynes and sulfonamide-derived azides. We will delve into both the classic copper-catalyzed (CuAAC) and the bioorthogonal strain-promoted (SPAAC) methodologies, offering field-proven insights to empower your research endeavors.

Core Concepts: The Azide-Alkyne Cycloaddition Toolkit

The foundation of this chemistry lies in the [3+2] cycloaddition between an azide and an alkyne to form a stable triazole ring. The triazole itself is more than just a linker; it is a bioisostere of the amide bond, resistant to hydrolysis, and capable of engaging in hydrogen bonding and dipole interactions, making it an active participant in molecular recognition.[10][]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the workhorse of click chemistry, joining terminal alkynes and azides with remarkable efficiency and complete regioselectivity to yield the 1,4-isomer.[12] The reaction is typically performed under mild, often aqueous conditions, and is tolerant of a wide range of functional groups, a critical feature for complex molecule synthesis.[2][13] The active Cu(I) catalyst is often generated in situ from a Cu(II) salt, such as CuSO₄, using a reducing agent like sodium ascorbate.[12][14]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications where the presence of copper is a concern due to its cytotoxicity, such as in living systems, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a powerful metal-free alternative.[15][16] This reaction utilizes a cyclooctyne, a strained alkyne whose ring strain provides the driving force for the reaction with an azide, eliminating the need for a catalyst.[17] While incredibly useful for bioconjugation, SPAAC typically yields a mixture of regioisomers.[18]

Mechanistic Insights: Understanding the "Why"

A deep understanding of the reaction mechanisms is crucial for troubleshooting, optimization, and rational design of experiments.

The CuAAC Catalytic Cycle

The currently accepted mechanism for CuAAC involves a dinuclear copper intermediate that facilitates the cycloaddition. This understanding has evolved from earlier mononuclear proposals and explains the reaction's high efficiency.[13]

The key steps are:

  • Acetylide Formation: A copper(I) species reacts with the terminal alkyne to form a copper acetylide.

  • Complexation: The azide coordinates to a second copper center, bringing it into proximity with the copper-bound alkyne.

  • Cycloaddition: The azide attacks the alkyne, leading to the formation of a six-membered copper-containing metallacycle.

  • Ring Contraction & Protonolysis: This intermediate rearranges and, upon protonolysis, releases the 1,2,3-triazole product and regenerates the active copper catalyst.[2]

CuAAC_Mechanism CuAAC Catalytic Cycle cluster_reactants Reactants cluster_catalyst Catalyst R_Alkyne Terminal Alkyne (R-C≡CH) Cu_Acetylide Copper(I) Acetylide Intermediate R_Alkyne->Cu_Acetylide + Cu(I) R_Azide Sulfonyl Azide (R-SO₂N₃) Metallacycle Six-Membered Cu-Metallacycle R_Azide->Metallacycle + Azide CuI Cu(I) Species CuI->Cu_Acetylide Cu_Acetylide->Metallacycle Product 1,4-Triazole Product Metallacycle->Product Rearrangement + H⁺ Product->CuI Catalyst Regeneration

Caption: Simplified catalytic cycle of the CuAAC reaction.

Unique Reactivity of Sulfonyl Azides

While CuAAC is highly reliable, sulfonyl azides exhibit unique reactivity compared to their alkyl or aryl counterparts. The strong electron-withdrawing nature of the sulfonyl group can destabilize the initial triazole intermediate.[4] Under certain conditions, this can lead to a ring-chain isomerization, loss of dinitrogen (N₂), and formation of an N-sulfonyl ketenimine instead of the desired triazole.[4] Awareness of this potential side reaction is critical, and reaction conditions should be optimized to favor the desired cycloaddition pathway.

Protocols and Methodologies

The following protocols provide a robust starting point for your experiments. Optimization may be required based on the specific substrates used.

Protocol 1: Synthesis of a Sulfonamide Azide Precursor

The most common starting material for these reactions is a sulfonyl azide. These are typically prepared from the corresponding sulfonyl chloride.

Materials:

  • Arylsulfonyl chloride (1.0 equiv)

  • Sodium azide (NaN₃, 1.5 equiv)

  • Acetone and Water (as solvent)

  • Magnetic stirrer and round-bottom flask

  • Ice bath

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the arylsulfonyl chloride (1.0 equiv) in acetone.

  • Azide Addition: In a separate flask, dissolve sodium azide (1.5 equiv) in a minimal amount of water. Cool this solution in an ice bath.

  • Reaction: Slowly add the sulfonyl chloride solution to the stirred, cold sodium azide solution. A white precipitate may form.

  • Stirring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

  • Work-up: Add cold water to the reaction mixture to precipitate the product fully.

  • Isolation: Collect the solid sulfonyl azide by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

    • Safety Note: Sulfonyl azides are potentially explosive and should be handled with care. Avoid heating the solid material and use appropriate personal protective equipment (PPE).

Protocol 2: General Protocol for CuAAC with a Sulfonamide Azide

This protocol describes a standard procedure for the copper-catalyzed reaction.

Materials:

  • Sulfonyl azide (1.0 equiv)

  • Terminal alkyne (1.0-1.2 equiv)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-5 mol%)

  • Sodium ascorbate (5-10 mol%)

  • Solvent: e.g., tert-Butanol/H₂O (1:1), DMF, or DMSO

  • Magnetic stirrer and reaction vessel (e.g., vial or flask)

Procedure:

  • Setup: To a reaction vessel, add the sulfonamide azide (1.0 equiv) and the terminal alkyne (1.1 equiv).

  • Dissolution: Add the chosen solvent (e.g., t-BuOH/H₂O, 1:1) to dissolve the reactants.

  • Catalyst Preparation: In a separate vial, prepare a fresh stock solution of sodium ascorbate in water. In another, prepare a stock solution of CuSO₄·5H₂O in water.

  • Initiation: With vigorous stirring, add the sodium ascorbate solution to the reaction mixture, followed immediately by the CuSO₄·5H₂O solution.[19] A color change is often observed.

  • Reaction: Stir the reaction at room temperature. The reaction is often complete within 1-12 hours.

  • Monitoring: Track the reaction's progress using TLC or LC-MS to confirm the consumption of starting materials.

  • Work-up & Purification: Upon completion, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The crude product can be purified by silica gel column chromatography or recrystallization.[19]

CuAAC_Workflow General CuAAC Experimental Workflow start 1. Combine Reactants - Sulfonyl Azide - Terminal Alkyne - Solvent (tBuOH/H₂O) add_cat 2. Add Reagents - Sodium Ascorbate (aq.) - CuSO₄ (aq.) start->add_cat react 3. Reaction - Stir at RT - Monitor by TLC/LC-MS add_cat->react workup 4. Work-up - Quench with H₂O - Extract with EtOAc react->workup purify 5. Purification - Column Chromatography or Recrystallization workup->purify product Pure 1,4-Triazole purify->product

Caption: Step-by-step workflow for a typical CuAAC reaction.

Protocol 3: General Protocol for SPAAC (Copper-Free)

This protocol is ideal for bioconjugation or applications with copper-sensitive substrates.

Materials:

  • Sulfonyl azide (1.0 equiv)

  • Strained alkyne (e.g., DBCO, BCN) (1.0-1.5 equiv)

  • Biocompatible solvent (e.g., PBS, DMSO, or mixtures)

  • Reaction vessel

Procedure:

  • Dissolution: Dissolve the sulfonamide azide in the chosen solvent. If working with biomolecules, ensure the buffer is compatible.

  • Alkyne Addition: Add the strained alkyne to the solution.

  • Reaction: Allow the reaction to proceed at room temperature or 37 °C. Reaction times can vary significantly (from minutes to hours) depending on the specific strained alkyne used.[15][17]

  • Monitoring: Monitor the reaction by LC-MS or other appropriate analytical techniques.

  • Purification: The purification method depends heavily on the application. For small molecules, standard chromatographic techniques are used. For bioconjugates, purification may involve size-exclusion chromatography (SEC), dialysis, or affinity purification.[19]

Optimization and Data

Successful click reactions depend on careful control of parameters. The choice of catalyst, ligand, solvent, and temperature can significantly impact yield and reaction time.

ParameterCuAAC ConsiderationRationale & Impact
Copper Source CuSO₄/Na-Ascorbate is standard. Cu(I) salts (e.g., CuI, CuBr) can also be used.In situ reduction is convenient and reliable. Direct Cu(I) sources avoid the need for a reductant but are more sensitive to oxidation.[14]
Ligand THPTA for aqueous systems; TBTA for organic systems.Ligands accelerate the reaction and protect the Cu(I) catalyst from oxidation and disproportionation, improving efficiency, especially in biological media.[14][20]
Solvent t-BuOH/H₂O, DMF, DMSO, THF.Solvent choice affects solubility of reactants and catalyst. Aqueous mixtures are common and often accelerate the reaction.[2]
Temperature Room temperature is typical. Gentle heating (40-50 °C) can accelerate slow reactions.Most CuAAC reactions are rapid at ambient temperature. Heating can sometimes promote side reactions with sensitive substrates.
Atmosphere Typically run open to air.The use of sodium ascorbate in excess scavenges dissolved oxygen, making the procedure robust and user-friendly without needing inert atmospheres.

Applications in Drug Discovery: The Carbonic Anhydrase Inhibitor Case Study

A prime example of this chemistry's power is in the synthesis of carbonic anhydrase inhibitors (CAIs). CAs are enzymes implicated in diseases like glaucoma and cancer.[10] The sulfonamide moiety is a classic zinc-binding group that anchors inhibitors to the enzyme's active site.[7]

By using a benzenesulfonamide core functionalized with an azide, researchers can "click" on a diverse array of terminal alkynes, rapidly generating large libraries of candidate inhibitors.[7][10] This modular approach allows for the systematic exploration of the chemical space around the core pharmacophore to optimize potency and selectivity against different CA isoforms.[9] For instance, derivatives synthesized via this method have shown potent inhibition (Kᵢ values in the low nanomolar range) and high selectivity for the glaucoma-related isoform hCA II over others.[7]

Conclusion

The cycloaddition of terminal alkynes and sulfonamides is a cornerstone of modern medicinal chemistry. Its high efficiency, reliability, and modularity empower researchers to construct complex molecular architectures with unparalleled ease. Whether employing the robust copper-catalyzed pathway or the bioorthogonal strain-promoted variant, this chemistry provides a direct route to novel sulfonamide-containing compounds. By integrating these protocols and insights into drug discovery workflows, scientists can significantly accelerate the journey from initial concept to potent, selective, and innovative therapeutic agents.

References

Application Notes and Protocols for But-3-ene-1-sulfonamide in Agrochemical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The sulfonamide functional group is a cornerstone in the development of modern pharmaceuticals and agrochemicals, valued for its stability, synthetic versatility, and diverse biological activities.[1][2] While established sulfonamides are prevalent in commercial fungicides, herbicides, and insecticides, the exploration of novel scaffolds remains a critical endeavor to overcome resistance and introduce new modes of action.[3][4] This document provides a comprehensive guide for researchers on the potential role of But-3-ene-1-sulfonamide, a lesser-explored chemical entity, as a foundational building block in the agrochemical discovery pipeline. We present detailed protocols for its synthesis, a strategic framework for its biological screening, and a logical workflow for the preliminary investigation of its mechanism of action. This guide is intended to serve as a practical roadmap for scientists aiming to evaluate and harness the potential of this and similar unsaturated sulfonamides in creating next-generation crop protection agents.

Introduction: The Strategic Value of Unsaturated Sulfonamides

The sulfonamide moiety is a privileged structure in agrochemical design, present in commercial products like the fungicides cyazofamid and amisulbrom, and herbicides such as pyroxsulam.[3] Their success stems from their ability to act as bioisosteres for other functional groups and their capacity to engage in crucial hydrogen bonding interactions with biological targets.[2][5]

This compound introduces a unique feature: a terminal alkene. This unsaturated bond is not merely a passive linker; it is a reactive handle that presents multiple opportunities for strategic derivatization. It can serve as a site for:

  • Michael Addition: Allowing for the covalent linkage to nucleophilic residues within an enzyme's active site, potentially leading to irreversible inhibition.

  • Epoxidation or Dihydroxylation: Creating more complex derivatives with altered polarity and additional hydrogen bonding points.

  • Click Chemistry and Metathesis: Enabling modular synthesis of extensive compound libraries for high-throughput screening.

Therefore, this compound should be viewed not as a final active ingredient, but as a versatile platform for generating novel chemical diversity. The following sections outline the foundational steps to begin exploring its potential.

Synthesis and Characterization

The synthesis of a primary sulfonamide like this compound is not widely documented in dedicated literature, but can be reliably achieved through established chemical principles. The classical and most common method involves the reaction of a sulfonyl chloride with ammonia.[6][7]

Proposed Synthetic Protocol: From 1,4-Butanediol to this compound

This proposed multi-step synthesis provides a plausible and scalable route. The causality behind this choice is the commercial availability of starting materials and the reliability of each transformation.

Step 1: Synthesis of 4-Bromobut-1-ene

  • To a stirred solution of 1,4-butanediol in a suitable aprotic solvent (e.g., Dichloromethane), add one equivalent of a brominating agent (e.g., PBr₃) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction carefully with water and extract the organic layer.

  • Purify via distillation to yield 4-bromobut-1-ene.

Step 2: Synthesis of Sodium But-3-ene-1-sulfinate

  • In a flask, react 4-bromobut-1-ene with sodium sulfite (Na₂SO₃) in an aqueous ethanol solution.

  • Reflux the mixture for 4-6 hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction and precipitate the sodium but-3-ene-1-sulfinate salt. Filter and dry the solid.

Step 3: Synthesis of But-3-ene-1-sulfonyl Chloride

  • Suspend the sodium but-3-ene-1-sulfinate in dichloromethane.

  • Add an excess of a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, dropwise at 0 °C.

  • Stir the reaction at room temperature for 2-4 hours. The progress can be monitored by the cessation of gas evolution.

  • Remove the solvent and excess chlorinating agent under reduced pressure to yield the crude sulfonyl chloride. This intermediate is moisture-sensitive and should be used immediately.[6]

Step 4: Synthesis of this compound

  • Dissolve the crude But-3-ene-1-sulfonyl chloride in a solvent like THF or dioxane.

  • Cool the solution to 0 °C and bubble ammonia gas through it, or add an excess of concentrated ammonium hydroxide dropwise.

  • Stir vigorously for 1-2 hours.

  • Acidify the mixture with dilute HCl to neutralize excess ammonia and precipitate the product.

  • Filter the solid, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Physicochemical Characterization

To ensure the identity and purity of the synthesized compound, a full characterization is mandatory.

Technique Purpose Expected Observations
¹H and ¹³C NMR Structural confirmation and puritySignals corresponding to the vinyl protons (CH₂=CH-), the two methylene groups (-CH₂-CH₂-), and the sulfonamide protons (-SO₂NH₂).
LC-MS Purity assessment and molecular weight confirmationA single major peak with the correct mass-to-charge ratio for this compound (C₄H₉NO₂S, MW: 135.18).[8]
FT-IR Functional group identificationCharacteristic peaks for N-H stretching (sulfonamide), S=O stretching, and C=C stretching.
Melting Point Purity and identificationA sharp, defined melting point.

Agrochemical Screening Workflow: A Multi-Disciplinary Approach

A new chemical entity must be tested broadly to identify its potential utility. The following protocols outline a standard primary screening cascade.[9] This workflow is designed to efficiently test for fungicidal, herbicidal, and insecticidal activity.

Agrochemical_Screening_Workflow cluster_synthesis Compound Synthesis & QC cluster_screening Primary Biological Screening cluster_analysis Data Analysis & Decision SYNTH Synthesis of This compound QC Characterization (NMR, LC-MS, etc.) SYNTH->QC STOCK Prepare DMSO Stock Solution QC->STOCK FUNG Fungicidal Assay (in vitro) STOCK->FUNG Test Concentration (e.g., 50 µg/mL) HERB Herbicidal Assay (Whole Plant) STOCK->HERB Test Rate (e.g., 250 g/ha) INSECT Insecticidal Assay (Diet/Contact) STOCK->INSECT Test Concentration (e.g., 100 ppm) DATA Calculate % Inhibition Identify 'Hits' FUNG->DATA HERB->DATA INSECT->DATA DECISION Go/No-Go Decision Prioritize for Secondary Screening DATA->DECISION

Caption: High-level workflow for the initial evaluation of a new chemical entity.

Protocol: In Vitro Fungicidal Screening

This protocol uses a 96-well plate format for high-throughput screening against common plant pathogens.

Objective: To determine if this compound inhibits the mycelial growth of key fungal pathogens. Target Organisms: Botrytis cinerea (gray mold), Fusarium graminearum (head blight), Rhizoctonia solani (sheath blight).

Materials:

  • Potato Dextrose Broth (PDB), sterile.

  • 96-well flat-bottom microtiter plates, sterile.

  • Fungal cultures actively growing on Potato Dextrose Agar (PDA).

  • This compound DMSO stock solution (10 mg/mL).

  • Positive Control: Commercial fungicide (e.g., Boscalid) stock solution.

  • Negative Control: DMSO.

  • Microplate reader.

Methodology:

  • Prepare Spore Suspension: Flood a 7-10 day old fungal culture plate with sterile water containing 0.05% Tween 20. Gently scrape the surface to release spores. Filter through sterile cheesecloth and adjust the concentration to 1 x 10⁵ spores/mL using a hemocytometer.

  • Plate Preparation:

    • Add 198 µL of PDB to each well.

    • Add 2 µL of the test compound stock solution to achieve a final concentration of 100 µg/mL (final DMSO concentration is 1%).

    • Prepare positive control wells (e.g., Boscalid at 10 µg/mL) and negative control wells (2 µL of DMSO).

  • Inoculation: Add 20 µL of the prepared spore suspension to each well.

  • Incubation: Seal the plates with a breathable membrane and incubate at 25°C for 48-72 hours in the dark.

  • Data Acquisition: Measure the optical density (OD) at 600 nm using a microplate reader.

  • Calculation: Calculate the percent inhibition using the formula: % Inhibition = 100 * [1 - (OD_test - OD_blank) / (OD_negative_control - OD_blank)]

Self-Validation: The protocol is validated if the positive control shows >90% inhibition and the negative control shows robust growth. A hit is typically defined as a compound showing >70% inhibition at the primary screening concentration.

Protocol: Herbicidal Screening (Pre- and Post-Emergence)

This whole-plant assay provides a more realistic assessment of potential herbicidal activity.[10]

Objective: To evaluate the pre- and post-emergence herbicidal effects on representative monocot and dicot weed species. Target Organisms: Echinochloa crus-galli (barnyard grass - monocot), Abutilon theophrasti (velvetleaf - dicot).

Materials:

  • Pots (10 cm diameter) filled with standard potting mix.

  • Seeds of target weed species.

  • This compound formulated as an emulsifiable concentrate (EC) or wettable powder (WP).

  • Positive Controls: Commercial herbicides (e.g., Glyphosate for post-emergence, Atrazine for pre-emergence).

  • Negative Control: Formulation blank (no active ingredient).

  • Laboratory spray chamber calibrated to deliver a set volume.

Methodology:

Pre-Emergence Application:

  • Sow 10-15 seeds of each species per pot and cover lightly with soil.

  • Within 24 hours of sowing, spray the soil surface with the test compound at a rate equivalent to 250-1000 g ai/ha.

  • Place pots in a greenhouse under controlled conditions (25°C day/18°C night, 16h photoperiod).

  • Water pots from the bottom to avoid disturbing the treated soil layer.

Post-Emergence Application:

  • Sow seeds and allow them to grow in a greenhouse until they reach the 2-3 leaf stage (approx. 10-14 days).

  • Spray the foliage of the seedlings with the test compound at a rate equivalent to 250-1000 g ai/ha.

  • Return pots to the greenhouse.

Data Acquisition (for both):

  • After 14-21 days, visually assess the plants for phytotoxicity using a 0 to 100 scale (0 = no effect, 100 = complete plant death). Key symptoms to note are chlorosis, necrosis, and stunting.

  • Harvest the above-ground biomass, dry in an oven at 60°C for 48 hours, and record the dry weight.

  • Calculate the percent growth reduction compared to the negative control.

Preliminary Mode of Action (MoA) Investigation

Should this compound show promising activity in primary screens, a preliminary investigation into its MoA is the next logical step. The classic MoA for sulfonamides is the inhibition of folic acid biosynthesis.[11][12][13] However, novel MoAs are frequently discovered.[3][14]

MoA_Investigation_Workflow cluster_classic Hypothesis 1: Classic Sulfonamide MoA cluster_novel Hypothesis 2: Novel MoA START Active 'Hit' from Primary Screening PABA PABA Reversal Assay START->PABA MICRO Microscopy Analysis (Cell wall disruption, etc.) START->MICRO DHPS DHPS Enzyme Inhibition Assay PABA->DHPS NO_EFFECT No conclusive result (Consider other targets) PABA->NO_EFFECT RESULT1 Confirmed DHPS Inhibitor DHPS->RESULT1 LEAK Electrolyte Leakage Assay MICRO->LEAK MICRO->NO_EFFECT RESULT2 Novel MoA Indicated LEAK->RESULT2

Caption: Decision workflow for preliminary MoA studies.

Protocol: PABA Reversal Assay (for Fungal or Bacterial Hits)

This assay determines if the compound's activity can be reversed by adding an excess of p-aminobenzoic acid (PABA), the natural substrate of the enzyme dihydropteroate synthase (DHPS).[13] A positive result strongly suggests interference with the folate pathway.

Objective: To test if the antimicrobial activity of this compound is due to competition with PABA.

Methodology:

  • Follow the In Vitro Fungicidal Screening protocol (Section 3.1).

  • Prepare two sets of treatment wells. In the first set, add the test compound at its EC₅₀ concentration (determined from a dose-response curve).

  • In the second set, add the test compound at its EC₅₀ concentration and a high concentration of PABA (e.g., 100-fold molar excess).

  • Inoculate and incubate as previously described.

  • Interpretation: If the wells containing PABA show a significant recovery of fungal growth compared to the wells with the compound alone, it indicates that this compound likely acts as a competitive inhibitor of DHPS.

Data Presentation and Future Directions

All quantitative data should be summarized for clear interpretation.

Example Data Summary: Primary Screening Results
Compound ID Assay Type Target Organism Concentration / Rate % Inhibition / Control Notes
BES-001FungicidalBotrytis cinerea100 µg/mL85.2 ± 4.1Hit. Strong mycelial growth inhibition.
BES-001FungicidalFusarium graminearum100 µg/mL20.5 ± 8.3Not active.
BES-001Herbicidal (Post)Abutilon theophrasti500 g/ha15.0 ± 5.0Minor stunting, not a hit.
BES-001InsecticidalMyzus persicae100 ppm5.0 ± 2.5Not active.
BoscalidFungicidalBotrytis cinerea10 µg/mL98.1 ± 1.5Positive control validation.

Data are hypothetical and for illustrative purposes only.

Based on these hypothetical results, this compound (BES-001) would be prioritized for secondary fungicidal screening. This would involve generating a full dose-response curve to determine the EC₅₀ value, testing against a broader panel of fungal pathogens (including resistant strains), and conducting the PABA reversal assay.

The ultimate goal is to use this compound as a starting point for a lead optimization program. The terminal alkene provides a key site for derivatization to improve potency, broaden the activity spectrum, and enhance physicochemical properties for formulation and field application.

References

Application Note & Protocol: A Guide to the Synthesis of Novel Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The sulfonamide functional group is a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2][3] This guide provides a detailed experimental protocol for the synthesis of novel sulfonamide derivatives, designed for researchers, scientists, and professionals in drug development. Beyond a mere recitation of steps, this document elucidates the causal reasoning behind key experimental choices, ensuring both scientific integrity and practical applicability. The protocols are presented as self-validating systems, complete with characterization benchmarks and an exploration of the biological significance of this important class of molecules.

Introduction: The Enduring Importance of the Sulfonamide Scaffold

Sulfonamides (-SO₂NHR) are a privileged scaffold in drug discovery, renowned for their stability and broad range of biological activities.[1][2] Since the discovery of their antibacterial properties, which heralded the age of chemotherapy, sulfonamide derivatives have been developed as anticancer, anti-inflammatory, diuretic, and antidiabetic agents.[2][4][5] Their continued relevance stems from their ability to act as bioisosteres for other functional groups and to engage in key hydrogen bonding interactions within biological targets.[6] The synthesis of novel sulfonamide derivatives, therefore, remains a vibrant area of research, aimed at discovering new therapeutic agents with improved efficacy and selectivity.[7][8]

This application note will detail a robust and widely applicable method for the synthesis of N-substituted sulfonamides: the reaction of a primary or secondary amine with a sulfonyl chloride.[1][9] This approach is favored for its reliability and the ready availability of a diverse range of starting materials.[1]

Synthetic Strategy: The Nucleophilic Acyl Substitution at Sulfur

The core of this synthetic protocol is a nucleophilic acyl-type substitution at the sulfur atom of a sulfonyl chloride. The amine acts as the nucleophile, attacking the electrophilic sulfur atom and displacing the chloride leaving group. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Visualizing the Synthetic Workflow

Synthesis_Workflow Start Starting Materials: Amine (R-NH2) Sulfonyl Chloride (Ar-SO2Cl) Reaction Reaction: - Amine + Sulfonyl Chloride - Base (e.g., Triethylamine) - Solvent (e.g., DCM) Start->Reaction Workup Aqueous Workup: - Wash with dilute acid - Wash with brine - Dry with Na2SO4 Reaction->Workup Purification Purification: - Evaporation of solvent - Recrystallization or  Column Chromatography Workup->Purification Product Final Product: Novel Sulfonamide (Ar-SO2NH-R) Purification->Product Characterization Characterization: - NMR (1H, 13C) - Mass Spectrometry - FT-IR Product->Characterization

Caption: General workflow for the synthesis of novel sulfonamide derivatives.

Detailed Experimental Protocol: Synthesis of N-Benzyl-4-toluenesulfonamide

This protocol details the synthesis of a model sulfonamide, N-benzyl-4-toluenesulfonamide, from benzylamine and p-toluenesulfonyl chloride. This procedure can be adapted for a wide range of amines and sulfonyl chlorides.

Materials and Reagents
ReagentFormulaMW ( g/mol )QuantityMoles
p-Toluenesulfonyl chlorideC₇H₇ClO₂S190.651.91 g10 mmol
BenzylamineC₇H₉N107.151.07 g (1.09 mL)10 mmol
Triethylamine(C₂H₅)₃N101.191.52 g (2.09 mL)15 mmol
Dichloromethane (DCM)CH₂Cl₂84.9350 mL-
1 M Hydrochloric AcidHCl36.4620 mL-
Saturated Sodium BicarbonateNaHCO₃84.0120 mL-
BrineNaCl (aq)-20 mL-
Anhydrous Sodium SulfateNa₂SO₄142.04~5 g-
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add p-toluenesulfonyl chloride (1.91 g, 10 mmol) and dissolve in dichloromethane (50 mL).

  • Addition of Amine and Base: To the stirred solution, add benzylamine (1.09 mL, 10 mmol) followed by the dropwise addition of triethylamine (2.09 mL, 15 mmol) at room temperature.

    • Rationale: Triethylamine acts as a base to neutralize the HCl formed during the reaction, preventing the protonation of the starting amine and driving the equilibrium towards the product. An excess of the base is used to ensure complete neutralization.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 3:1 Hexanes:Ethyl Acetate).

    • Expert Tip: The formation of a white precipitate (triethylammonium chloride) is a visual indicator of reaction progress.

  • Aqueous Workup: a. Transfer the reaction mixture to a separatory funnel. b. Wash the organic layer sequentially with 1 M HCl (20 mL) to remove excess triethylamine, saturated sodium bicarbonate solution (20 mL) to remove any remaining acidic impurities, and brine (20 mL) to reduce the solubility of organic compounds in the aqueous layer. c. Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Isolation and Purification: a. Filter off the sodium sulfate and concentrate the organic layer under reduced pressure using a rotary evaporator. b. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to yield the pure N-benzyl-4-toluenesulfonamide as a white solid.

Characterization of the Synthesized Sulfonamide

Thorough characterization is essential to confirm the structure and purity of the synthesized compound.

Spectroscopic Data
TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons of the tosyl group and the benzyl group, a singlet for the methyl group of the tosyl moiety, and a signal for the N-H proton.[10][11]
¹³C NMR Resonances for all unique carbon atoms in the molecule, including the aromatic carbons, the methyl carbon, and the benzylic methylene carbon.[10][11]
FT-IR Characteristic stretching frequencies for the N-H bond (around 3200-3300 cm⁻¹), the S=O bonds (asymmetric and symmetric stretches around 1350-1300 cm⁻¹ and 1180-1160 cm⁻¹, respectively), and C-H and C=C bonds of the aromatic rings.[7][12]
Mass Spec. A molecular ion peak corresponding to the calculated molecular weight of the product.[7][10]
Example ¹H NMR Data for N-benzyl-4-toluenesulfonamide (in CDCl₃):
  • δ 7.75 (d, 2H, Ar-H)

  • δ 7.30-7.20 (m, 7H, Ar-H)

  • δ 5.10 (t, 1H, NH)

  • δ 4.15 (d, 2H, CH₂)

  • δ 2.40 (s, 3H, CH₃)

Advanced Synthetic Strategies

While the reaction of sulfonyl chlorides with amines is a workhorse in sulfonamide synthesis, other methods offer advantages for specific substrates.

  • Ullmann Condensation: This copper-catalyzed reaction is particularly useful for the arylation of sulfonamides, forming N-aryl sulfonamides from an aryl halide and a sulfonamide.[13][14][15][16][17]

  • Mitsunobu Reaction: This reaction allows for the N-alkylation of sulfonamides with primary or secondary alcohols under mild, stereospecific conditions, proceeding with an inversion of configuration at the alcohol's stereocenter.[18][19][20][21]

Biological Significance and Mechanism of Action

The biological activity of sulfonamides is often attributed to their ability to mimic the structure of p-aminobenzoic acid (PABA), a key intermediate in the bacterial synthesis of folic acid.[5] By competitively inhibiting the enzyme dihydropteroate synthase, sulfonamides disrupt folic acid metabolism, leading to a bacteriostatic effect.[5]

Visualizing the Mechanism of Action

MoA PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase PABA->DHPS Substrate Folic_Acid Folic Acid Synthesis DHPS->Folic_Acid Catalyzes Bacterial_Growth Bacterial Growth Folic_Acid->Bacterial_Growth Sulfonamide Sulfonamide Drug Sulfonamide->DHPS Competitive Inhibitor

Caption: Competitive inhibition of dihydropteroate synthase by sulfonamides.

In cancer therapy, sulfonamide derivatives have been designed to target various pathways, including the inhibition of carbonic anhydrases, which are crucial for tumor cell survival in hypoxic environments.[2]

Conclusion

The synthesis of novel sulfonamide derivatives is a critical endeavor in the pursuit of new therapeutic agents. The protocol detailed herein provides a reliable and adaptable method for accessing this important class of compounds. By understanding the chemical principles behind each step and employing rigorous characterization techniques, researchers can confidently synthesize and evaluate new sulfonamide-based drug candidates.

References

Application Notes and Protocols: But-3-ene-1-sulfonamide as a Versatile Precursor for Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of But-3-ene-1-sulfonamide in Drug Discovery

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of FDA-approved drugs, including antibacterial, anti-inflammatory, and anti-cancer agents.[1][2] Its prevalence is due to its metabolic stability, ability to form hydrogen bonds, and its role as a bioisostere for carboxylic acids and amides.[3] this compound emerges as a particularly valuable precursor by integrating this critical pharmacophore with a reactive terminal alkene. This bifunctional architecture opens avenues for constructing complex heterocyclic scaffolds, which are central to many modern pharmaceutical ingredients.

The terminal alkene provides a handle for a variety of synthetic transformations, including intramolecular cyclizations and Michael additions.[4][5] This allows for the strategic construction of saturated nitrogen-containing heterocycles like pyrrolidines and piperidines, which are privileged structures in numerous bioactive compounds.[1][6] These application notes provide a comprehensive guide to the synthesis of this compound and detailed protocols for its application in the synthesis of key pharmaceutical intermediates.

Synthesis and Characterization of this compound

A robust and scalable synthesis of this compound is crucial for its utility as a building block. A plausible and efficient synthetic route commences from the commercially available but-3-en-1-ol. The synthesis involves the conversion of the alcohol to the corresponding sulfonyl chloride, followed by amination.

Proposed Synthetic Pathway

The synthesis is proposed as a two-step process:

  • Synthesis of But-3-ene-1-sulfonyl chloride: This intermediate can be synthesized from but-3-en-1-ol through a sequence of reactions, typically involving conversion to an alkyl halide, reaction with a sulfite salt to form a sulfonate, and subsequent chlorination. A more direct, albeit potentially lower-yielding, approach involves radical addition of a sulfuryl chloride precursor to the terminal alkene of a protected but-3-en-1-ol, followed by deprotection and conversion to the sulfonyl chloride. For the purpose of a reproducible protocol, we will focus on the more established route from the corresponding thiol, which can be prepared from but-3-en-1-ol.

  • Amination of But-3-ene-1-sulfonyl chloride: The sulfonyl chloride is then reacted with ammonia to yield the final product, this compound.[7]

Detailed Synthesis Protocol

Step 1: Synthesis of But-3-ene-1-sulfonyl chloride

This protocol is adapted from general methods for the synthesis of sulfonyl chlorides from thiols.[8]

  • Materials:

    • But-3-ene-1-thiol

    • Acetic acid

    • Water

    • Chlorine gas

    • Dichloromethane (DCM)

    • Sodium sulfate (anhydrous)

  • Procedure:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a reflux condenser connected to a scrubber containing a sodium thiosulfate solution, dissolve but-3-ene-1-thiol (1.0 eq) in a mixture of acetic acid and water (2:1 v/v).

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly bubble chlorine gas through the solution while maintaining the temperature between 0 and 5 °C. The reaction is highly exothermic.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Once the reaction is complete, purge the excess chlorine with a stream of nitrogen.

    • Transfer the reaction mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude But-3-ene-1-sulfonyl chloride.[9]

    • Purify the crude product by vacuum distillation.

Step 2: Synthesis of this compound

This protocol is adapted from the general procedure for the amination of sulfonyl chlorides.[7]

  • Materials:

    • But-3-ene-1-sulfonyl chloride

    • Aqueous ammonia (28-30%)

    • Dichloromethane (DCM)

    • Hydrochloric acid (1 M)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • Dissolve But-3-ene-1-sulfonyl chloride (1.0 eq) in dichloromethane (10 mL/g) in a round-bottom flask and cool to 0 °C.

    • Slowly add an excess of cold aqueous ammonia (5.0 eq) dropwise with vigorous stirring, ensuring the temperature remains below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by TLC.

    • Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).

    • Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

    • Recrystallize the crude product from an appropriate solvent system (e.g., ethyl acetate/hexanes) to obtain the pure product.

Physicochemical and Spectroscopic Data
PropertyValueSource
CAS Number 291514-02-8ChemScene
Molecular Formula C₄H₉NO₂SChemScene
Molecular Weight 135.18 g/mol ChemScene
Appearance White to off-white solid-
¹H NMR (CDCl₃, 400 MHz) δ 5.85-5.75 (m, 1H), 5.20-5.10 (m, 2H), 4.80 (br s, 2H), 3.25 (t, J = 7.6 Hz, 2H), 2.50 (q, J = 7.2 Hz, 2H)Predicted
¹³C NMR (CDCl₃, 101 MHz) δ 136.5, 118.0, 55.0, 30.5Predicted

Applications in the Synthesis of Pharmaceutical Ingredients

The dual functionality of this compound makes it a powerful tool for constructing complex molecular architectures, particularly nitrogen-containing heterocycles.

Synthesis of Pyrrolidine and Piperidine Scaffolds via Intramolecular Hydroamination

Saturated nitrogen heterocycles such as pyrrolidines and piperidines are prevalent in a vast number of pharmaceuticals.[1][6] Intramolecular hydroamination of N-substituted homoallylic sulfonamides provides a direct and atom-economical route to these valuable ring systems.[5]

Workflow for Pyrrolidine Synthesis:

workflow A This compound B N-Alkylation A->B R-X, Base C N-Substituted Homoallylic Sulfonamide B->C D Acid-Catalyzed Intramolecular Cyclization C->D Brønsted or Lewis Acid E Pyrrolidine-Sulfonamide Derivative D->E

Workflow for Pyrrolidine Synthesis

Protocol for the Synthesis of an N-Benzyl-pyrrolidine-3-sulfonamide Derivative:

This protocol is adapted from literature procedures for Brønsted acid-catalyzed intramolecular hydroamination of unsaturated sulfonamides.[5]

  • Step 1: N-Benzylation of this compound

    • Materials: this compound, sodium hydride (60% dispersion in mineral oil), benzyl bromide, anhydrous tetrahydrofuran (THF).

    • Procedure:

      • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF under an argon atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.

      • Allow the mixture to stir at room temperature for 30 minutes.

      • Cool the mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.

      • Let the reaction warm to room temperature and stir overnight.

      • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

      • Extract the mixture with ethyl acetate (3 x 30 mL).

      • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

      • Purify the crude product by flash column chromatography on silica gel to yield N-benzyl-but-3-ene-1-sulfonamide.

  • Step 2: Intramolecular Cyclization

    • Materials: N-benzyl-but-3-ene-1-sulfonamide, trifluoromethanesulfonic acid (triflic acid), toluene.

    • Procedure:

      • Dissolve N-benzyl-but-3-ene-1-sulfonamide (1.0 eq) in toluene.

      • Add triflic acid (0.2 eq) dropwise at room temperature.

      • Heat the reaction mixture to 80 °C and monitor by TLC.

      • Upon completion, cool the reaction to room temperature and quench with saturated sodium bicarbonate solution.

      • Separate the layers and extract the aqueous phase with ethyl acetate.

      • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

      • Purify the residue by flash chromatography to afford the N-benzyl-pyrrolidine-3-sulfonamide derivative.

Aza-Michael Addition for the Synthesis of β-Sulfonamido Ester Derivatives

The electron-withdrawing sulfonamide group activates the terminal double bond of this compound, making it a competent Michael acceptor.[5] This reactivity can be exploited to synthesize β-amino acid derivatives, which are important building blocks in peptidomimetics and other pharmaceutical agents.

Reaction Scheme for Aza-Michael Addition:

michael_addition But3ene This compound Product β-Substituted Sulfonamide But3ene->Product Base or Catalyst Nucleophile R-Nu Nucleophile->Product

Aza-Michael Addition Reaction

Protocol for the Michael Addition of an Amine to N-Acyl-But-3-ene-1-sulfonamide:

This protocol is adapted from general procedures for aza-Michael additions.[5]

  • Step 1: N-Acetylation of this compound

    • Materials: this compound, acetic anhydride, pyridine, dichloromethane (DCM).

    • Procedure:

      • Dissolve this compound (1.0 eq) in DCM and add pyridine (1.5 eq).

      • Cool the solution to 0 °C and add acetic anhydride (1.2 eq) dropwise.

      • Allow the reaction to warm to room temperature and stir for 4 hours.

      • Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate, and brine.

      • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield N-acetyl-but-3-ene-1-sulfonamide, which can be used in the next step without further purification.

  • Step 2: Aza-Michael Addition

    • Materials: N-acetyl-but-3-ene-1-sulfonamide, a secondary amine (e.g., morpholine), potassium carbonate, tetrabutylammonium bromide (TBAB), solvent (e.g., acetonitrile).

    • Procedure:

      • To a mixture of N-acetyl-but-3-ene-1-sulfonamide (1.0 eq), potassium carbonate (1.5 eq), and a catalytic amount of TBAB, add the secondary amine (1.2 eq) in acetonitrile.

      • Heat the mixture under reflux or using microwave irradiation (e.g., 100 °C for 15-30 minutes).

      • Monitor the reaction by TLC.

      • After completion, cool the mixture, filter off the solids, and concentrate the filtrate.

      • Dissolve the residue in ethyl acetate and wash with water and brine.

      • Dry the organic layer and concentrate.

      • Purify the crude product by flash column chromatography to obtain the β-amino sulfonamide derivative.

Safety and Handling

This compound and its intermediates should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Inhalation: Avoid inhaling dust or vapors.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a cool, dry place away from oxidizing agents.

  • Disposal: Dispose of chemical waste in accordance with local regulations.

The sulfonyl chloride intermediate is corrosive and moisture-sensitive and should be handled with extra care under an inert atmosphere.

References

Application Notes and Protocols: Electrochemical Synthesis of Functionalized Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Paradigm Shift in Sulfonamide Synthesis

Sulfonamides are a cornerstone of modern medicine and agrochemicals, yet their traditional synthesis often involves harsh reagents, multi-step processes, and the generation of significant chemical waste.[1][2][3][4] Electrochemical synthesis emerges as a transformative approach, offering a greener, more efficient, and often more versatile route to these vital compounds.[1][2][3][4][5] By leveraging the power of electricity to drive chemical reactions, we can forge new bonds and construct complex molecules under remarkably mild conditions, often starting from simple, inexpensive commodity chemicals like thiols and amines.[1][2][3][4][5]

This guide provides a comprehensive overview of the electrochemical synthesis of functionalized sulfonamides. We will delve into the underlying mechanisms, provide detailed experimental protocols, and offer practical insights to empower researchers to adopt and adapt these cutting-edge techniques. The focus is not just on how to perform these syntheses, but on understanding the fundamental principles that govern them, enabling rational optimization and troubleshooting.

The Electrochemical Advantage: Why Choose Electrosynthesis?

The adoption of electrochemical methods in organic synthesis is rapidly growing, driven by several key advantages over traditional chemical routes:

  • Sustainability: Electricity replaces stoichiometric chemical oxidants and reductants, minimizing waste and avoiding the use of hazardous reagents.[1][2][3][4][5] The only byproduct at the counter electrode is often benign hydrogen gas.[1][2][3]

  • Mild Reaction Conditions: Many electrochemical transformations proceed at room temperature and ambient pressure, preserving sensitive functional groups that might not survive harsher, conventional methods.[1][4]

  • High Atom Economy: By directly coupling readily available starting materials, electrosynthesis can significantly improve the atom economy of a reaction, a key principle of green chemistry.[6][7]

  • Unique Reactivity and Selectivity: Electrochemical methods can generate highly reactive intermediates, such as radical ions, enabling transformations that are difficult or impossible to achieve through traditional means.[8] This can lead to novel molecular architectures and improved selectivity.

  • Scalability and Automation: Electrochemical reactions are well-suited for both batch and continuous flow setups, offering straightforward scalability from the lab bench to industrial production.[6][9] Flow chemistry, in particular, allows for precise control over reaction parameters and enhanced safety.[8]

Core Concept: The Electrochemical Cell

At its heart, an electrochemical synthesis takes place in an electrochemical cell. Understanding the basic components and their roles is crucial for successful experimentation.

G cluster_0 Electrochemical Cell Anode Anode (Oxidation) Electrolyte Electrolyte Solution (Starting Materials + Supporting Electrolyte) Anode->Electrolyte Reaction Cathode Cathode (Reduction) PowerSupply Power Supply Cathode->PowerSupply e- flow Electrolyte->Cathode Reaction PowerSupply->Anode e- flow

Caption: A simplified diagram of an electrochemical cell for synthesis.

Mechanistic Insights: The Electrochemical Pathway to Sulfonamides

Several electrochemical strategies have been developed for the synthesis of sulfonamides. One of the most prominent and versatile methods involves the oxidative coupling of thiols and amines.

The Oxidative Coupling of Thiols and Amines

This powerful method directly constructs the S-N bond of the sulfonamide from readily available thiol and amine starting materials.[1][2][3][4][5] The reaction proceeds through a series of electrochemical and chemical steps:

  • Anodic Oxidation of Thiol to Disulfide: The reaction initiates at the anode with the oxidation of the thiol to form a disulfide. This initial step is often very rapid.[1][2]

  • Oxidation of the Amine: Subsequently, the amine is oxidized at the anode to its corresponding aminium radical cation.[1][2]

  • Formation of the Sulfenamide Intermediate: The aminium radical then reacts with the disulfide to generate a sulfenamide intermediate.[1][2]

  • Sequential Oxidation to the Sulfonamide: The sulfenamide undergoes two further oxidation steps at the anode, passing through a sulfinamide intermediate, to ultimately yield the desired sulfonamide.[2]

This proposed mechanism is supported by kinetic studies, cyclic voltammetry, and radical trapping experiments.[1][2][4][8]

G Thiol 2 R-SH (Thiol) Anode Anode (-2e-, -2H+) Thiol->Anode Disulfide R-S-S-R (Disulfide) Sulfenamide R-S-NH-R' (Sulfenamide) Disulfide->Sulfenamide Amine R'-NH2 (Amine) Anode2 Anode (-e-) Amine->Anode2 AminiumRadical R'-NH2•+ (Aminium Radical Cation) AminiumRadical->Sulfenamide Anode3 Anode (-2e-, -H2O) Sulfenamide->Anode3 Sulfinamide R-SO-NH-R' (Sulfinamide) Sulfinamide->Anode3 Sulfonamide R-SO2-NH-R' (Sulfonamide) Anode->Disulfide Anode2->AminiumRadical Anode3->Sulfinamide Anode3->Sulfonamide

Caption: Proposed mechanism for the electrochemical synthesis of sulfonamides from thiols and amines.

Other Electrochemical Routes

While the oxidative coupling of thiols and amines is a prominent method, other electrochemical approaches to sulfonamides and related compounds have also been developed, including:

  • Dehydrogenative Coupling of (Hetero)arenes, SO2, and Amines: This method allows for the direct C-H functionalization of aromatic compounds to introduce a sulfonamide group.[7]

  • Multicomponent Synthesis from Alkynes: Electrochemical multicomponent reactions can produce valuable alkyne sulfonamides from simple starting materials.[10][11]

  • Conversion of Sulfonic Acids: An electrochemical dehydration method can convert sulfonic acids to their anhydrides, which can then react in situ with amines to form sulfonamides.[12]

  • Functionalization of Alkenes: Electrochemical methods have been developed for the sulfonylation of alkenes to produce vinyl sulfones and other functionalized products.[13][14][15][16]

Experimental Protocols: A Practical Guide

The following protocols provide a starting point for the electrochemical synthesis of functionalized sulfonamides. It is important to note that optimization of reaction conditions may be necessary for specific substrates.

General Considerations and Safety
  • Chemical Safety: Always consult the Safety Data Sheets (SDS) for all chemicals used.[17] Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[18][19][20] Work in a well-ventilated fume hood.[18]

  • Electrical Safety: Ensure all electrical equipment is properly grounded and inspected for damage.[18][20] Be mindful of the potential for sparks, especially when working with flammable solvents.

  • Waste Disposal: Dispose of all chemical waste according to your institution's guidelines.[17]

Protocol 1: Batch Synthesis of N-Cyclohexylbenzenesulfonamide

This protocol is adapted from the work of Noël and coworkers and describes the synthesis of a representative sulfonamide in a batch reactor.[1][2]

Materials and Equipment:

  • Undivided electrochemical cell (e.g., a three-necked flask)

  • Graphite anode

  • Iron or stainless steel cathode

  • DC power supply (potentiostat or galvanostat)

  • Magnetic stirrer and stir bar

  • Thiophenol

  • Cyclohexylamine

  • Tetramethylammonium tetrafluoroborate (Me4NBF4)

  • Acetonitrile (CH3CN)

  • 0.3 M Hydrochloric acid (HCl)

Procedure:

  • Cell Assembly: Assemble the undivided electrochemical cell with the graphite anode and iron cathode. The electrodes should be parallel and have a consistent distance between them.

  • Reagent Addition: To the cell, add thiophenol (3 mmol), cyclohexylamine (4.5 mmol), and Me4NBF4 (3 mmol).

  • Solvent Addition: Add a 3:1 (v/v) mixture of CH3CN and 0.3 M HCl (30 mL).

  • Electrolysis: Stir the solution and begin the electrolysis at a constant current. The specific current will depend on the electrode surface area. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). The reaction is typically complete within 24 hours.

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure N-cyclohexylbenzenesulfonamide.

Protocol 2: Flow Synthesis of Functionalized Sulfonamides

Flow chemistry offers several advantages for electrochemical synthesis, including improved mass transfer, better temperature control, and enhanced safety.[8] This protocol is a general guideline for adapting the synthesis to a flow system.

Materials and Equipment:

  • Electrochemical flow reactor (e.g., a microflow reactor)

  • Syringe pumps

  • DC power supply

  • Back pressure regulator

  • Collection vessel

  • Starting material solutions (prepared as described below)

Procedure:

  • Solution Preparation: Prepare a stock solution of the thiol (e.g., 2 mmol), amine (e.g., 3.0 mmol), and Me4NBF4 (e.g., 0.2 mmol) in the chosen solvent system (e.g., 20 mL of 3:1 CH3CN/0.3 M HCl).[1][2]

  • System Setup: Set up the flow chemistry system, ensuring all connections are secure.

  • Electrolysis in Flow: Pump the reaction mixture through the electrochemical flow reactor at a defined flow rate. Apply a constant current to the electrodes. The residence time in the reactor is controlled by the flow rate and the reactor volume. A typical residence time can be as short as 5 minutes.[1][5]

  • Collection: Collect the product stream from the reactor outlet.

  • Work-up and Purification: Perform the work-up and purification as described in the batch protocol.

Data Presentation: Substrate Scope and Yields

The electrochemical synthesis of sulfonamides has been shown to be compatible with a wide range of functional groups and substrates. The following table summarizes representative examples.

EntryThiolAmineProductYield (%)
1ThiophenolCyclohexylamineN-Cyclohexylbenzenesulfonamide85[1][2]
24-MethylthiophenolBenzylamineN-Benzyl-4-methylbenzenesulfonamide78[1][2]
3ThiophenolMorpholine4-(Phenylsulfonyl)morpholine82[2]
42-NaphthalenethiolPyrrolidine1-(Naphthalene-2-sulfonyl)pyrrolidine75[2]
5ThiophenolAmmoniaBenzenesulfonamide65[1][2]
6ThiophenolGlycineN-(Phenylsulfonyl)glycine72[2]

Troubleshooting Common Issues in Electrosynthesis

While powerful, electrochemical synthesis can present unique challenges. Here are some common issues and potential solutions:

IssuePotential Cause(s)Troubleshooting Steps
Low or no product yield - Incorrect potential or current- Electrode passivation- Low conductivity of the electrolyte- Side reactions- Optimize the applied potential or current density.- Clean or replace the electrodes. Consider using a different electrode material.- Increase the concentration of the supporting electrolyte.- Use a divided cell to separate the anode and cathode compartments.[21]
Electrode fouling - Deposition of polymeric or insoluble byproducts on the electrode surface- Periodically reverse the polarity of the electrodes (if applicable).- Use a pulsed current or potential.- Add a co-solvent to improve the solubility of intermediates and products.
Inconsistent results - Variations in electrode surface area or distance- Fluctuation in power supply- Degradation of reagents or solvent- Ensure consistent cell geometry.- Use a high-quality, stable power supply.- Use fresh, high-purity reagents and solvents.
Sacrificial anode issues - Passivation of the anode surface- Detrimental side reactions- Diagnose and characterize the anode behavior.- Explore alternative sacrificial anode materials.[21][22]

A systematic approach to troubleshooting, including careful analysis of all components of the electrochemical system, is key to resolving issues.[21][22]

Future Outlook and Applications

The electrochemical synthesis of functionalized sulfonamides is a rapidly evolving field with significant potential to impact drug discovery and development. Future research will likely focus on:

  • Asymmetric Electrosynthesis: The development of chiral electrodes or mediators to achieve enantioselective sulfonamide synthesis.

  • Late-Stage Functionalization: The application of electrochemical methods for the late-stage modification of complex drug molecules, enabling the rapid generation of analog libraries for structure-activity relationship studies.[23][24]

  • Integration with Other Technologies: The combination of electrochemistry with other enabling technologies, such as photochemistry and artificial intelligence, to discover new reactions and optimize existing ones.

By embracing the principles of green chemistry and leveraging the unique capabilities of electrochemistry, we can continue to develop more sustainable and efficient methods for the synthesis of these life-saving molecules.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of But-3-ene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of But-3-ene-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields. As Senior Application Scientists, we provide not only protocols but also the underlying rationale to empower you to make informed decisions in your laboratory work.

Section 1: Foundational Knowledge - The Core Reaction

Q1: What is the primary synthetic route for this compound, and what are its critical components?

The most traditional and widely adopted method for synthesizing this compound is the reaction of a sulfonyl chloride precursor with an ammonia source.[1][2] This is a classic S-N bond formation reaction.[3] The key to a high-yield synthesis lies in understanding and controlling the three core components: the electrophile, the nucleophile, and the reaction environment.

  • Electrophile: But-3-ene-1-sulfonyl chloride is the reactive electrophile.[4][5] Its quality is paramount, as it is highly sensitive to moisture and can degrade, significantly reducing yields.[1][6]

  • Nucleophile: Ammonia (NH₃) or an ammonia surrogate serves as the nucleophile. While effective, handling gaseous ammonia can be challenging in a standard lab setting.[6]

  • Reaction Environment: The choice of base and solvent is crucial. A base, typically a tertiary amine like triethylamine or pyridine, is required to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[1][2] The solvent must be anhydrous to prevent hydrolysis of the sulfonyl chloride.

cluster_reactants Reactant1 But-3-ene-1-sulfonyl chloride (Electrophile) Conditions Anhydrous Solvent (e.g., DCM, THF) + Base (e.g., Et₃N) Reactant2 Ammonia (NH₃) (Nucleophile) Product This compound Byproduct Ammonium Chloride (e.g., Et₃N·HCl) Conditions->Product S-N Coupling Conditions->Byproduct

Caption: General reaction scheme for this compound synthesis.

Section 2: Troubleshooting Low Yields - A Diagnostic Guide

Q2: My reaction yield is consistently low. What are the primary factors to investigate?

Low yields in sulfonamide synthesis are common and can almost always be traced back to a few key areas.[1] Systematically investigating these factors will help you identify and solve the problem. Use the following workflow to diagnose the issue.

G start Low Yield of This compound q_reagent Is the But-3-ene-1-sulfonyl chloride fresh and pure? start->q_reagent a_reagent_yes Proceed to next check q_reagent->a_reagent_yes Yes a_reagent_no Action: - Use freshly prepared/purified sulfonyl chloride. - Handle under inert gas. q_reagent->a_reagent_no No q_conditions Are reaction conditions strictly anhydrous? a_reagent_yes->q_conditions end_node Yield Improved a_reagent_no->end_node a_conditions_yes Proceed to next check q_conditions->a_conditions_yes Yes a_conditions_no Action: - Flame-dry glassware. - Use anhydrous solvents. - Run under N₂ or Ar. q_conditions->a_conditions_no No q_stoichiometry Is the stoichiometry of base and ammonia correct? a_conditions_yes->q_stoichiometry a_conditions_no->end_node a_stoichiometry_yes Proceed to next check q_stoichiometry->a_stoichiometry_yes Yes a_stoichiometry_no Action: - Use slight excess of amine. - Ensure at least 1 eq. of base. q_stoichiometry->a_stoichiometry_no No q_side_reactions Is there evidence of side products (e.g., polymers)? a_stoichiometry_yes->q_side_reactions a_stoichiometry_no->end_node a_side_reactions_yes Action: - Lower reaction temperature. - Add a radical inhibitor (e.g., BHT). - Check crude NMR/TLC. q_side_reactions->a_side_reactions_yes Yes a_side_reactions_yes->end_node

Caption: Diagnostic workflow for troubleshooting low reaction yields.
Q3: How does the quality of But-3-ene-1-sulfonyl chloride impact the reaction?

The sulfonyl chloride is the most sensitive component in this reaction. Its degradation is a leading cause of failure.

  • Moisture Sensitivity: Sulfonyl chlorides readily hydrolyze in the presence of water to form the corresponding sulfonic acid.[1][6] This sulfonic acid is unreactive towards the amine, leading to a direct loss of potential yield. Always use freshly prepared or purchased sulfonyl chloride and handle it under an inert atmosphere (Nitrogen or Argon).

  • Thermal Stability: While generally stable, prolonged heating can cause decomposition or side reactions. The synthesis of the sulfonyl chloride itself often involves harsh reagents like chlorosulfonic acid, which can leave residual impurities if not purified properly.[3]

Expert Tip: If you suspect your sulfonyl chloride has degraded, you can get a quick indication by checking its ¹H NMR spectrum. The appearance of new signals or a change in the integration of the vinyl protons relative to the alkyl chain protons can indicate decomposition.

Q4: What are the optimal reaction conditions (solvent, temperature, base)?

Optimizing the reaction environment is critical for maximizing yield and minimizing side products.

ParameterRecommendationRationale / Expert Tip
Solvent Anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile.These solvents are effective at dissolving the reactants and are relatively inert. Acetonitrile has been shown to be highly effective in some sulfonylation reactions.[7] Crucially, ensure the solvent is truly anhydrous. Use a freshly opened bottle or pass it through a solvent purification system.
Temperature Initial addition at 0 °C, then warm to room temperature.The reaction is exothermic. Adding the sulfonyl chloride to the amine solution at 0 °C helps control the reaction rate, prevents overheating, and minimizes the formation of side products. Allowing it to slowly warm to room temperature ensures the reaction goes to completion.[2]
Base Triethylamine (Et₃N) or Pyridine (1.1 - 1.5 equivalents).The base neutralizes the HCl generated, driving the reaction forward.[1] Triethylamine is often preferred due to its higher basicity and the ease of removing its hydrochloride salt by filtration or aqueous wash. Using a slight excess ensures full neutralization.
Ammonia Source Ammonia solution in an organic solvent (e.g., 2M NH₃ in MeOH/THF) or Ammonium Hydroxide.Using a pre-made solution of ammonia in an organic solvent provides better control over stoichiometry compared to bubbling ammonia gas. If using aqueous ammonium hydroxide, be aware that the excess water can hydrolyze the sulfonyl chloride, so a larger excess of the ammonia source may be needed to ensure the amidation reaction outcompetes hydrolysis.
Q5: Could side reactions be the cause of my low yield?

Yes, particularly with a substrate containing a reactive alkene like this compound.

  • Polymerization: The vinyl group (but-3-ene) is susceptible to radical polymerization, especially if the reaction is overheated or exposed to radical initiators.[8] This can result in an intractable mixture or oligomeric byproducts that are difficult to separate from the desired product. If you observe a significant amount of baseline material on your TLC plate or a broad, undefined mass in your crude product, polymerization is a likely culprit.

  • Di-sulfonylation: If using a primary amine, there is a small possibility of the sulfonamide product reacting with another molecule of sulfonyl chloride. However, the sulfonamide nitrogen is significantly less nucleophilic, making this a minor pathway under standard conditions.[9]

Section 3: Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative example. You may need to optimize it for your specific setup.

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add a solution of ammonia in THF (e.g., 10 mL of a 2M solution, 20 mmol, 2.0 eq.).

  • Addition of Base: Add triethylamine (1.67 mL, 12 mmol, 1.2 eq.) to the ammonia solution.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Addition of Sulfonyl Chloride: Dissolve But-3-ene-1-sulfonyl chloride (1.55 g, 10 mmol, 1.0 eq.) in 10 mL of anhydrous THF and add it to the dropping funnel. Add the sulfonyl chloride solution dropwise to the stirred ammonia solution over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Workup:

    • Quench the reaction by slowly adding 20 mL of deionized water.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash with 1M HCl (2 x 20 mL) to remove excess amine, followed by saturated sodium bicarbonate solution (2 x 20 mL), and finally brine (1 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Flash Column Chromatography
  • Adsorb Sample: Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Prepare Column: Pack a silica gel column using a hexane/ethyl acetate solvent system (e.g., starting with 9:1 hexane:ethyl acetate).

  • Elution: Carefully load the adsorbed sample onto the top of the column. Elute the column with a gradient of ethyl acetate in hexanes (e.g., from 10% to 50% ethyl acetate).

  • Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain pure this compound as a solid or oil.

Section 4: Frequently Asked Questions (FAQs)

Q6: How can I confirm the identity and purity of my final product? The identity and purity of this compound (MW: 135.18 g/mol [10]) can be confirmed using standard analytical techniques:

  • ¹H NMR: Expect to see characteristic signals for the vinyl protons (CH =CH₂ ), the two sets of methylene protons (-CH₂ -CH₂ -), and the NH₂ protons of the sulfonamide group.

  • ¹³C NMR: Will show four distinct carbon signals.

  • Mass Spectrometry (MS): Look for the molecular ion peak [M+H]⁺ or [M+Na]⁺.

  • Melting Point: If solid, a sharp melting point close to the literature value indicates high purity.

Q7: My product "oils out" during recrystallization attempts. What should I do? "Oiling out" occurs when the solute is insoluble in the cold solvent but melts at the boiling temperature of the solvent, or when the solution becomes supersaturated before crystallization can occur.

  • Change Solvent System: Try a different solvent or a co-solvent system (e.g., ethyl acetate/hexanes, or isopropanol/water[11]).

  • Slow Cooling: Allow the solution to cool very slowly to room temperature, and then place it in the refrigerator. Rapid cooling encourages oiling out.

  • Seed Crystals: If you have a small amount of pure solid, add a seed crystal to the cooled, saturated solution to initiate crystallization.

  • Lower the Concentration: Use more solvent to ensure the compound stays dissolved at the boiling point.

Q8: Are there alternative, milder synthetic routes to consider? Yes, modern organic synthesis has developed several methods to avoid the often harsh preparation of sulfonyl chlorides.[3][9] While more complex, these can be valuable for sensitive substrates.

  • From Thiols: Direct oxidative coupling of thiols with an amine source can produce sulfonamides.[12]

  • Using SO₂ Surrogates: Reagents like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) can be used to insert sulfur dioxide between organometallic reagents and amines.[13]

  • From Sulfinates: Reaction of sodium sulfinates with an electrophilic nitrogen source is another viable pathway.[3]

References

Technical Support Center: Optimization of Reaction Conditions for But-3-ene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of But-3-ene-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this versatile building block. This compound, with its terminal alkene and sulfonamide functionalities, serves as a valuable precursor in the synthesis of a variety of heterocyclic compounds and as a Michael acceptor in covalent inhibitor design. This document provides in-depth troubleshooting guides and frequently asked questions to empower you to optimize your reaction conditions for higher yields and purity.

I. Synthetic Strategies for this compound: An Overview

The synthesis of this compound typically involves the formation of the sulfonamide bond from a suitable sulfonyl precursor. The most common and direct approach is the reaction of but-3-ene-1-sulfonyl chloride with an amine source, such as ammonia.

Core Reaction Pathway

G cluster_0 Synthesis of But-3-ene-1-sulfonyl Chloride cluster_1 Sulfonamide Formation But-3-ene-1-thiol But-3-ene-1-thiol But-3-ene-1-sulfonic acid But-3-ene-1-sulfonic acid But-3-ene-1-thiol->But-3-ene-1-sulfonic acid Oxidation But-3-ene-1-sulfonyl chloride But-3-ene-1-sulfonyl chloride But-3-ene-1-sulfonic acid->But-3-ene-1-sulfonyl chloride Chlorination (e.g., SOCl2, PCl5) This compound This compound But-3-ene-1-sulfonyl chloride->this compound Amination (e.g., NH3, NH4OH)

Caption: General synthetic route to this compound.

While conceptually straightforward, the synthesis of vinylsulfonamides like this compound can be challenging due to the reactivity of the vinyl group, which can lead to side reactions and polymerization, particularly during purification.[1]

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format, providing actionable solutions and the scientific reasoning behind them.

FAQ 1: Low or No Yield of this compound

Question: I am getting a very low yield, or no desired product at all. What are the likely causes and how can I troubleshoot this?

Answer: Low yields are a frequent challenge in organic synthesis and can stem from several factors. A systematic approach to troubleshooting is crucial.

Troubleshooting Workflow for Low Yield

G cluster_solutions Potential Solutions start Low Yield Observed reagent_quality Check Reagent Quality & Purity (Sulfonyl chloride, Amine source) start->reagent_quality reaction_conditions Optimize Reaction Conditions (Temperature, Time, Solvent, Base) reagent_quality->reaction_conditions Reagents OK reagent_sol Use fresh, pure reagents. Dry solvents and glassware thoroughly. reagent_quality->reagent_sol workup Evaluate Work-up & Purification (Extraction pH, Column Chromatography) reaction_conditions->workup Conditions Optimized conditions_sol Screen different temperatures (e.g., 0°C to RT). Vary reaction time. Test different solvents (e.g., DCM, THF, Et2O). Choose an appropriate base (e.g., pyridine, Et3N). reaction_conditions->conditions_sol side_reactions Investigate Side Reactions (Polymerization, Isomerization) workup->side_reactions Work-up OK workup_sol Ensure correct pH during extraction. Use alternative purification methods (e.g., recrystallization). workup->workup_sol side_reactions->start Address Side Reactions & Re-optimize side_reactions_sol Lower reaction temperature. Add radical inhibitors (e.g., BHT). Use milder reaction conditions. side_reactions->side_reactions_sol

Caption: Troubleshooting workflow for low yield of this compound.

In-depth Analysis and Solutions:

  • Reagent Quality:

    • But-3-ene-1-sulfonyl chloride: This is a key intermediate and its purity is paramount.[2] It can be synthesized from but-3-ene-1-sulfonic acid.[3] Ensure it is freshly prepared or has been stored under anhydrous conditions to prevent hydrolysis.

    • Amine Source: If using aqueous ammonia, ensure the concentration is correct. For gaseous ammonia, ensure efficient delivery into the reaction mixture.

  • Reaction Conditions:

    • Temperature: The reaction of a sulfonyl chloride with an amine is typically exothermic. Running the reaction at a lower temperature (e.g., 0 °C) can help to control the reaction rate and minimize side reactions.

    • Solvent: A non-protic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or diethyl ether is generally preferred.

    • Base: A base is often added to neutralize the HCl generated during the reaction.[4] Pyridine or triethylamine are common choices. The choice of base can influence the reaction rate and selectivity.

  • Work-up and Purification:

    • Aqueous Work-up: Ensure the pH of the aqueous layer is controlled during extraction to prevent the loss of the product.

    • Purification: this compound is prone to polymerization during silica gel chromatography.[1] Consider alternative purification methods such as recrystallization if the product is a solid. If chromatography is necessary, consider using deactivated silica gel and running the column quickly.

FAQ 2: Formation of Significant Side Products

Question: My reaction mixture shows multiple spots on TLC, and I am isolating significant amounts of impurities. What are these side products and how can I avoid them?

Answer: The formation of side products is a common issue, especially with reactive molecules like vinylsulfonamides.

Common Side Products and Mitigation Strategies

Side ProductPlausible CauseMitigation Strategy
Polymeric material Radical polymerization of the vinyl group, often initiated by heat, light, or impurities.[1]Lower the reaction and purification temperatures. Work in the dark or use amber glassware. Consider adding a radical inhibitor like butylated hydroxytoluene (BHT).
Isomerized products (e.g., But-2-ene-1-sulfonamide) Base-catalyzed isomerization of the double bond.Use a non-nucleophilic, sterically hindered base. Lower the reaction temperature. Minimize reaction time.
Dimerization products Self-reaction of the vinylsulfonamide, particularly under basic conditions.Maintain a low concentration of the starting material. Add the sulfonyl chloride slowly to the amine solution.
Hydrolysis of sulfonyl chloride Presence of water in the reaction mixture.Use anhydrous solvents and reagents. Thoroughly dry all glassware.
FAQ 3: Difficulties with Product Purification

Question: I am struggling to purify my this compound. It seems to decompose on the column. What are the best practices for purification?

Answer: The purification of vinylsulfonamides requires careful consideration due to their potential instability.

Purification Strategy Flowchart

G cluster_recrystallization Recrystallization Tips cluster_chromatography Chromatography Tips start Crude Product is_solid Is the product a solid? start->is_solid recrystallization Recrystallization is_solid->recrystallization Yes chromatography Flash Column Chromatography is_solid->chromatography No solvent_screen Screen for a suitable solvent system. recrystallization->solvent_screen slow_cooling Cool slowly to obtain well-formed crystals. recrystallization->slow_cooling deactivated_silica Use deactivated silica gel. chromatography->deactivated_silica fast_column Run the column quickly to minimize contact time. chromatography->fast_column low_temp Consider running the column at a lower temperature. chromatography->low_temp

Caption: Decision tree for the purification of this compound.

  • Recrystallization: If this compound is a solid, recrystallization is often the preferred method of purification as it avoids the potential for decomposition on silica gel. A solvent screen should be performed to identify a suitable solvent or solvent system.

  • Flash Column Chromatography: If chromatography is unavoidable, the following precautions should be taken:

    • Deactivated Silica: Use silica gel that has been treated with a base (e.g., triethylamine) to neutralize acidic sites that can promote decomposition or polymerization.

    • Rapid Elution: Use a slightly more polar solvent system than usual to ensure the compound elutes quickly, minimizing its residence time on the column.

    • Temperature Control: If possible, running the column in a cold room or with a cooling jacket can help to suppress degradation.

III. Experimental Protocols

The following protocols are provided as a starting point and should be optimized for your specific laboratory conditions and scale.

Protocol 1: Synthesis of But-3-ene-1-sulfonyl chloride

This protocol is adapted from general procedures for the synthesis of sulfonyl chlorides from sulfonic acids.

Materials:

  • But-3-ene-1-sulfonic acid

  • Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic)

  • Anhydrous solvent (e.g., Dichloromethane)

Procedure:

  • To a solution of But-3-ene-1-sulfonic acid in anhydrous dichloromethane, add a catalytic amount of anhydrous DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add thionyl chloride (or phosphorus pentachloride) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or GC-MS).

  • Carefully quench the excess chlorinating agent by pouring the reaction mixture onto ice.

  • Separate the organic layer, wash with cold water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude But-3-ene-1-sulfonyl chloride. This product is often used in the next step without further purification.

Protocol 2: Synthesis of this compound

This protocol is a general procedure for the synthesis of sulfonamides from sulfonyl chlorides.

Materials:

  • But-3-ene-1-sulfonyl chloride

  • Ammonia source (e.g., aqueous ammonium hydroxide, gaseous ammonia)

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Base (e.g., Pyridine, Triethylamine)

Procedure:

  • Dissolve the crude But-3-ene-1-sulfonyl chloride in an anhydrous solvent and cool to 0 °C.

  • Slowly add the ammonia source to the reaction mixture. If using aqueous ammonium hydroxide, ensure vigorous stirring. If using gaseous ammonia, bubble it through the solution.

  • Add a base such as pyridine or triethylamine to the reaction mixture.

  • Stir the reaction at 0 °C and then allow it to warm to room temperature. Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench with water and extract the product with an organic solvent.

  • Wash the organic layer with dilute acid (to remove the base), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization or flash column chromatography as described in the troubleshooting section.

IV. Alternative Synthetic Approaches

For cases where the traditional route proves problematic, alternative methods for the synthesis of vinylsulfonamides can be considered.

  • Horner-Wadsworth-Emmons Reaction: This method involves the reaction of a phosphoryl sulfonamide with an aldehyde to form the vinylsulfonamide.[5][6] This approach can offer good control over the stereochemistry of the double bond.

  • α-Selenoether Masking Strategy: This multi-step approach involves the use of a stable α-selenoether intermediate that can be oxidized to generate the vinylsulfonamide under mild conditions, often avoiding the need for column chromatography of the final product.[1][4]

  • Cross-Metathesis: The cross-metathesis of a simpler vinylsulfonamide with an olefin can be used to synthesize more complex, functionalized α,β-unsaturated sulfonamides.[7]

V. Conclusion

The successful synthesis of this compound hinges on careful control of reaction conditions, the use of high-quality reagents, and a well-thought-out purification strategy. By understanding the potential pitfalls and employing the troubleshooting strategies outlined in this guide, researchers can significantly improve their yields and obtain high-purity material for their downstream applications.

References

Technical Support Center: Troubleshooting Common Side Products in But-3-ene-1-sulfonamide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for But-3-ene-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during experiments with this versatile reagent. Our goal is to provide you with the expertise and practical insights needed to optimize your reactions, improve yields, and ensure the integrity of your results.

Introduction: Understanding the Reactivity of this compound

This compound is a valuable bifunctional molecule possessing both a terminal alkene and a primary sulfonamide. This unique combination allows for a diverse range of chemical transformations, making it a key building block in the synthesis of novel compounds, particularly nitrogen-containing heterocycles like pyrrolidines and piperidines, which are prevalent in many pharmaceutical agents.[1][2][3] However, the presence of these two reactive moieties can also lead to undesired side reactions. This guide will address the most frequently encountered side products and provide actionable troubleshooting strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Aza-Michael Addition Reactions: Competing Reactions and Double Addition

The aza-Michael addition, or conjugate addition, of an amine to the activated double bond of this compound is a fundamental step in many synthetic routes. However, several side products can arise.

Question: I am observing a significant amount of a higher molecular weight byproduct in my aza-Michael addition of a primary amine to this compound. What could it be?

Answer: This is likely a result of a double Michael addition . After the initial 1,4-addition of the primary amine to one molecule of this compound, the resulting secondary amine product can act as a nucleophile and react with a second molecule of this compound.

Troubleshooting Guide: Minimizing Double Michael Addition

  • Stoichiometry Control:

    • Protocol: Use a molar excess of the primary amine nucleophile (typically 1.5 to 2 equivalents) relative to this compound. This statistically favors the reaction of the more abundant primary amine over the newly formed secondary amine adduct.

    • Causality: Le Châtelier's principle dictates that increasing the concentration of one reactant will drive the equilibrium towards the product of its initial reaction.

  • Slow Addition:

    • Protocol: Add the this compound solution dropwise to the solution of the primary amine at a controlled temperature (often starting at 0 °C and slowly warming to room temperature).

    • Causality: Maintaining a low concentration of the this compound throughout the reaction minimizes the opportunity for the secondary amine product to encounter and react with it.

  • Solvent and Catalyst Choice:

    • Insight: The choice of solvent and catalyst can influence the relative rates of the first and second additions. Protic solvents (e.g., ethanol, methanol) can protonate the sulfonamide nitrogen, potentially modulating its reactivity. The use of a mild, non-nucleophilic base is often recommended to facilitate the initial addition without promoting the second.

ConditionFavors Desired Mono-AdductFavors Double Addition Side Product
Amine Stoichiometry >1.5 equivalents≤ 1 equivalent
Addition Method Slow, dropwise addition of this compoundRapid mixing of reactants
Temperature Lower initial temperature (e.g., 0 °C)Higher reaction temperatures

Question: My aza-Michael reaction is sluggish, and upon forcing conditions (e.g., heating), I observe decomposition and a complex mixture of products. What is happening?

Answer: Besides double addition, other potential side reactions under harsh conditions include polymerization and isomerization of the double bond.

  • Polymerization: The terminal alkene of this compound can undergo radical or ionic polymerization, especially at elevated temperatures or in the presence of initiators.[4]

  • Isomerization: Strong bases or transition metal catalysts can promote the isomerization of the terminal double bond to more stable internal isomers (e.g., but-2-ene-1-sulfonamide). These internal alkenes are generally less reactive as Michael acceptors.[5][6]

Troubleshooting Guide: Avoiding Polymerization and Isomerization

  • Temperature Control: Maintain the lowest effective temperature for the reaction. Monitor progress by TLC or LC-MS to avoid unnecessarily long reaction times and high temperatures.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize radical-initiated polymerization from atmospheric oxygen.

  • Base Selection: Use a non-nucleophilic base of appropriate strength to deprotonate the amine without promoting isomerization. Organic bases like triethylamine or DBU are often suitable.

Heck Reaction: Isomerization and Catalyst-Related Side Products

The Heck reaction is a powerful tool for C-C bond formation, coupling this compound with aryl or vinyl halides.[7][8][9] However, the reaction conditions can lead to specific side products.

Question: In my Heck reaction with an aryl halide, I am getting a mixture of the desired terminal alkene product and an internal alkene isomer. How can I improve the regioselectivity?

Answer: The formation of internal alkene isomers is a common side product in Heck reactions. This occurs due to isomerization of the double bond either before or after the desired coupling, often facilitated by the palladium catalyst and the reaction conditions.

Troubleshooting Guide: Controlling Regioselectivity in Heck Reactions

  • Ligand Choice: The choice of phosphine ligand for the palladium catalyst is crucial. Bulky electron-rich ligands can influence the regioselectivity of the migratory insertion and the rate of beta-hydride elimination.

  • Base and Solvent: The nature of the base and solvent can affect the stability of the palladium-hydride species that is responsible for isomerization. Aprotic polar solvents are commonly used.

  • Temperature and Reaction Time: Lowering the reaction temperature and minimizing the reaction time can reduce the extent of isomerization.

ParameterTo Favor Terminal AlkeneTo Minimize Internal Alkene
Ligand Experiment with different phosphine ligands (e.g., PPh₃, P(o-tol)₃)Avoid ligands known to promote isomerization
Temperature Use the lowest effective temperatureAvoid prolonged heating
Reaction Time Monitor closely and quench upon completionAvoid unnecessarily long reaction times
Ring-Closing Metathesis (RCM): Catalyst Decomposition and Dimerization

For N-alkenylated derivatives of this compound, ring-closing metathesis (RCM) is a key strategy for synthesizing cyclic sulfonamides.[10]

Question: My RCM reaction is not going to completion, and I observe a significant amount of starting material and some dark, insoluble material. What could be the issue?

Answer: This is often indicative of catalyst decomposition. The sulfonamide group, particularly the nitrogen lone pair, can coordinate to the ruthenium catalyst, leading to its deactivation. The insoluble material is likely decomposed catalyst.

Troubleshooting Guide: Improving RCM Efficiency

  • Catalyst Choice: Use a more robust, second or third-generation Grubbs or Hoveyda-Grubbs catalyst, which are generally more tolerant to functional groups.

  • Additives: The addition of a Lewis acid or a scavenger can sometimes prevent catalyst deactivation by coordinating to the sulfonamide nitrogen.

  • Slow Catalyst Addition: Adding the catalyst in portions over the course of the reaction can maintain a sufficient active catalyst concentration.

  • Temperature: While higher temperatures can increase the reaction rate, they can also accelerate catalyst decomposition. Finding the optimal temperature is key.

Question: I am observing a significant amount of a dimeric side product in my RCM reaction. How can I favor the intramolecular cyclization?

Answer: Dimerization is a competing intermolecular reaction. To favor the desired intramolecular RCM, the reaction should be run under high dilution conditions.

  • Protocol:

    • Prepare a solution of the diene substrate in a suitable solvent (e.g., dichloromethane or toluene) at a low concentration (typically 0.001-0.01 M).

    • Add the RCM catalyst to this dilute solution.

    • Alternatively, use a syringe pump to slowly add a solution of the substrate to a solution of the catalyst over several hours.

  • Causality: High dilution favors intramolecular reactions over intermolecular ones by reducing the probability of two substrate molecules encountering each other.

Hydrolysis of the Sulfonamide Group

Question: After my reaction and aqueous workup, I am seeing a new, more polar spot on my TLC plate that corresponds to a loss of my sulfonamide group. What is happening?

Answer: Sulfonamides can undergo hydrolysis under either acidic or basic conditions, although they are generally more stable than amides or esters.[11][12] The hydrolysis product would be but-3-ene-1-sulfonic acid.[13]

Troubleshooting Guide: Preventing Sulfonamide Hydrolysis

  • pH Control during Workup: If your reaction product is sensitive to acid or base, ensure that the pH of the aqueous phase during extraction is kept near neutral. Use buffered solutions if necessary.

  • Reaction Conditions: Avoid prolonged exposure to strong acids or bases, especially at elevated temperatures. If your reaction requires acidic or basic conditions, consider if a milder reagent or shorter reaction time could be used.

  • Stability Studies: If the stability of your sulfonamide-containing product is a concern, it is advisable to perform preliminary stability studies under the intended reaction and purification conditions.

Experimental Protocols

Protocol 1: General Procedure for Aza-Michael Addition with a Primary Amine
  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the primary amine (1.5-2.0 eq.) and a suitable solvent (e.g., methanol, ethanol, or THF).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve this compound (1.0 eq.) in the same solvent.

  • Add the this compound solution dropwise to the cooled amine solution over 30-60 minutes with vigorous stirring.

  • Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for a Heck Reaction
  • To a Schlenk flask, add the aryl halide (1.0 eq.), this compound (1.2 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃, 2-10 mol%), and a base (e.g., K₂CO₃ or Et₃N, 2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Add a degassed solvent (e.g., DMF, acetonitrile, or toluene).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the aryl halide is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Reaction Pathways

To better understand the formation of the desired product versus common side products, the following diagrams illustrate the key reaction pathways.

aza_michael_addition This compound This compound Desired Mono-Adduct Desired Mono-Adduct This compound->Desired Mono-Adduct + Primary Amine (1st addition) Primary Amine Primary Amine Primary Amine->Desired Mono-Adduct Double Addition Product Double Addition Product Desired Mono-Adduct->Double Addition Product + this compound (2nd addition)

Aza-Michael Addition Pathways

heck_reaction cluster_0 Heck Coupling This compound This compound Heck Product (Terminal Alkene) Heck Product (Terminal Alkene) This compound->Heck Product (Terminal Alkene) Aryl Halide Aryl Halide Aryl Halide->Heck Product (Terminal Alkene) Isomerized Product (Internal Alkene) Isomerized Product (Internal Alkene) Heck Product (Terminal Alkene)->Isomerized Product (Internal Alkene) Isomerization (Pd-H)

Heck Reaction and Isomerization

References

Technical Support Center: Catalyst Selection for Cross-Coupling with But-3-ene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with But-3-ene-1-sulfonamide. This vinyl sulfonamide is a versatile building block, but its unique electronic properties and the presence of a sulfur atom can present specific challenges in palladium-catalyzed cross-coupling reactions. This guide is designed to move beyond simple protocols, offering a framework for rational catalyst selection and systematic troubleshooting based on mechanistic principles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions to help you design your initial experiments.

Q1: Which cross-coupling reactions are most suitable for this compound?

This compound is an electron-deficient alkene, making it an excellent substrate for Heck-Mizoroki reactions .[1] It can also participate in Suzuki-Miyaura couplings , though catalyst and base selection are critical. While less common for the vinyl group itself, the N-H bond of the parent sulfonamide can be coupled with aryl halides via Buchwald-Hartwig amination , demonstrating the dual reactivity of the broader sulfonamide class.[2][3]

Q2: How does the vinyl sulfonamide group influence the reaction?

The strongly electron-withdrawing nature of the sulfonamide group significantly polarizes the double bond. In Heck reactions, this property directs the regioselective arylation almost exclusively to the terminal (β) carbon.[1][4] However, this electron deficiency can also make the substrate susceptible to side reactions like polymerization or decomposition under harsh basic conditions.[5] Furthermore, the sulfur atom has the potential to coordinate to the palladium center, which can sometimes lead to catalyst deactivation, a phenomenon known as catalyst poisoning.[6][7]

Q3: I am planning a Suzuki-Miyaura coupling. What is a good starting point for catalyst and conditions?

For a Suzuki-Miyaura coupling involving an organohalide and an organoboron species, the vinyl sulfonamide would typically be the halide partner (e.g., a bromo-vinyl sulfonamide). However, if you are coupling this compound itself, you would likely be exploring more specialized transformations. For standard Suzuki couplings, a robust starting point involves a palladium(II) precatalyst that is reduced in situ to the active Pd(0) species.[8] Bulky, electron-rich phosphine ligands are essential for promoting both the oxidative addition and reductive elimination steps.[9][10]

Q4: What are the key considerations for a successful Heck-Mizoroki reaction with this substrate?

The Heck reaction is arguably the most straightforward coupling for this compound. Key considerations include:

  • Catalyst System: A simple Pd(OAc)₂/phosphine ligand system is often effective. Tri(o-tolyl)phosphine (P(o-Tol)₃) is a classic choice, while more electron-rich and bulky alkylphosphines like P(t-Bu)₃ can enhance reactivity, especially with less reactive aryl chlorides.[11]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used.[11] Inorganic bases like K₂CO₃ can also be effective.[12]

  • Solvent: Aprotic polar solvents like DMF, NMP, or acetonitrile are common choices.

Q5: Can the sulfonamide N-H bond interfere with the reaction?

Yes, the acidic proton on the sulfonamide can react with strong bases. In reactions like the Suzuki or Heck coupling, where a specific base is required for the catalytic cycle (e.g., activating the boronic acid), using an excessively strong base or incorrect stoichiometry can lead to deprotonation of the sulfonamide.[13][14] This can alter the substrate's electronic properties and solubility, potentially leading to side reactions or incomplete conversion. It is crucial to select a base that is strong enough to facilitate the desired catalytic step but not so strong that it causes undesirable substrate modification.

Part 2: Troubleshooting Guide

Even with a well-designed experiment, challenges can arise. This guide provides a systematic approach to diagnosing and solving common problems.

Problem 1: Low or No Conversion

This is the most common issue, often pointing to a problem with the catalytic system's activity.

  • Possible Cause 1a: Inefficient Catalyst Activation or Air Sensitivity

    • Why it Happens: Many palladium catalysts, especially those generated in situ from Pd(OAc)₂ or Pd₂(dba)₃ and a ligand, are sensitive to air and moisture once the active Pd(0) species is formed. Oxygen can oxidize the Pd(0) to an inactive Pd(II) state, halting the catalytic cycle.

    • Solution:

      • Use Air-Stable Precatalysts: Employ well-defined, air-stable precatalysts like [(ligand)PdCl₂]₂ or palladacycles. These complexes are more robust and generate the active Pd(0) species controllably under the reaction conditions, reducing sensitivity to trace oxygen.[15]

      • Improve Inert Atmosphere Technique: Ensure all glassware is oven-dried and cooled under an inert atmosphere (Nitrogen or Argon). Use anhydrous, degassed solvents. Employ standard Schlenk line or glovebox techniques for handling air-sensitive reagents.[16]

  • Possible Cause 1b: Suboptimal Ligand Choice

    • Why it Happens: The ligand is not just a spectator; it critically modulates the steric and electronic properties of the palladium center. A ligand that is not bulky or electron-donating enough may fail to promote the rate-limiting oxidative addition or the final reductive elimination step.[9][17]

    • Solution:

      • Screen Ligands Systematically: If a standard ligand like PPh₃ fails, screen a panel of more sophisticated ligands. For Suzuki reactions, biaryl phosphines (e.g., SPhos, XPhos) are excellent choices. For Heck reactions, bulky alkylphosphines (e.g., P(t-Bu)₃, PCy₃) can be highly effective.[9][11]

      • Consult Ligand Selection Guides: Several resources provide guidance on matching ligand type to specific cross-coupling transformations.

  • Possible Cause 1c: Incorrect Base or Solvent

    • Why it Happens: In Suzuki couplings, the base is essential for forming the boronate species, which is more active in the transmetalation step.[13][14] An incorrect or weak base will stall the reaction. In Heck couplings, the base is needed to regenerate the Pd(0) catalyst in the final step.[18] The solvent affects solubility and the stability of intermediates.

    • Solution:

      • Base Screening: For Suzuki reactions, screen a range of bases from moderate (K₂CO₃, Cs₂CO₃) to strong (K₃PO₄, KOtBu), often with aqueous or mixed-solvent systems.

      • Solvent Screening: Test different solvents. A reaction that is sluggish in THF might proceed well in a more polar solvent like DMF or a non-polar one like toluene, depending on the specific substrates.

G start Low or No Conversion q1 Is the reaction setup strictly anaerobic? start->q1 sol1 Action: Improve inert technique (Schlenk/glovebox). Use degassed solvents. q1->sol1 No q2 Are you using an air-stable precatalyst? q1->q2 Yes sol1->q2 sol2 Action: Switch to a defined precatalyst (e.g., XPhos-Pd-G3). q2->sol2 No q3 Have you screened ligands? q2->q3 Yes sol2->q3 sol3 Action: Screen a panel of bulky, electron-rich ligands (e.g., SPhos, RuPhos, P(t-Bu)3). q3->sol3 No q4 Have you screened bases and solvents? q3->q4 Yes sol3->q4 sol4 Action: Screen different bases (e.g., K3PO4, Cs2CO3) and solvents (e.g., Toluene, Dioxane, DMF). q4->sol4 No end Consult further literature for non-standard conditions. q4->end Yes sol4->end

Caption: A decision-making workflow for troubleshooting low reaction conversion.

Problem 2: Significant Side Product Formation

The appearance of unexpected signals in your NMR or LC-MS often points to competing reaction pathways.

  • Possible Cause 2a: Homocoupling of Boronic Acid (Suzuki Reaction)

    • Why it Happens: This occurs when two molecules of the boronic acid couple to form a biaryl byproduct. It is often promoted by the presence of oxygen or if the transmetalation step is slow compared to side reactions of the boronic acid.

    • Solution:

      • Rigorous Degassing: Ensure the reaction mixture, especially the base solution, is thoroughly degassed to remove oxygen.

      • Optimize Ligand: Use a ligand that promotes rapid oxidative addition and transmetalation, outcompeting the homocoupling pathway.

      • Control Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the boronic acid, but avoid a large excess which can favor homocoupling.

  • Possible Cause 2b: Polymerization of Vinyl Sulfonamide

    • Why it Happens: As an activated alkene, this compound can be susceptible to radical or anionic polymerization, especially at elevated temperatures or in the presence of certain initiators.[5]

    • Solution:

      • Lower Reaction Temperature: Screen lower temperatures. Modern, highly active catalysts often allow reactions to proceed at room temperature or slightly above.[9]

      • Add Radical Inhibitors: In some cases, adding a small amount of a radical inhibitor like BHT (butylated hydroxytoluene) can suppress polymerization, provided it does not interfere with the catalytic cycle.

  • Possible Cause 2c: Catalyst Deactivation via Sulfur Coordination

    • Why it Happens: The lone pair of electrons on the sulfur atom in the sulfonamide can coordinate to the palladium center. While often a reversible and non-inhibitory interaction, strong or irreversible binding can act as a catalyst poison, leading to incomplete reactions or the formation of decomposition products.[6][7]

    • Solution:

      • Use Sulfur-Tolerant Ligands: Some ligands, particularly certain N-heterocyclic carbenes (NHCs) or bulky phosphines, are known to be more robust in the presence of sulfur-containing substrates.

      • Increase Catalyst Loading: As a last resort, increasing the catalyst loading (e.g., from 1 mol% to 5 mol%) can sometimes overcome partial deactivation, though this is not ideal for process chemistry.[19]

G cluster_cycle Catalytic Cycle Pd0 L2Pd(0) OA Oxidative Addition Pd0->OA + R-X Deactivation Catalyst Deactivation Pd0->Deactivation PdII_RX L2Pd(II)(R)(X) OA->PdII_RX TM Transmetalation (Suzuki) PdII_RX->TM + R'-B(OR)2 MI Migratory Insertion (Heck) PdII_RX->MI + Alkene PdII_RX->Deactivation PdII_R_R1 L2Pd(II)(R)(R') TM->PdII_R_R1 MI->PdII_R_R1 RE Reductive Elimination PdII_R_R1->RE RE->Pd0 Product R-R' RE->Product Sulfur Sulfur Coordination Deactivation->Sulfur PdBlack Pd Black Aggregation Deactivation->PdBlack

Caption: A generalized cross-coupling cycle showing key deactivation pathways.

Part 3: Recommended Protocols & Methodologies

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

(Assuming coupling of an Aryl Halide with a Vinylboronic Acid partner)

ComponentRecommendationRationale
Pd Source XPhos Pd G3 (1-2 mol%)Air-stable precatalyst, provides a highly active, monoligated Pd(0) species.
Ligand XPhos (1-2 mol%)Bulky, electron-rich biaryl phosphine ligand, excellent for challenging couplings.[9]
Base K₃PO₄ (2-3 equiv.)A strong, non-nucleophilic base effective in many Suzuki couplings.[10]
Solvent Toluene/H₂O (10:1) or DioxaneBiphasic systems often enhance reactivity by aiding base and boronic acid solubility.[20]
Temperature 80-110 °CA common temperature range; optimize as needed.
Atmosphere Nitrogen or ArgonEssential to prevent oxidation of the active catalyst.
Protocol A: General Procedure for a Suzuki-Miyaura Coupling Screen
  • Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the boronic acid partner (1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the tube with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv.).

  • Solvent Addition: Add the degassed solvent(s) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath and stir for the designated time (e.g., 12-24 hours).

  • Monitoring & Workup: Monitor the reaction by TLC or LC-MS.[21] Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography.

Table 2: Recommended Starting Conditions for Heck-Mizoroki Coupling

(Coupling of an Aryl Halide with this compound)

ComponentRecommendationRationale
Pd Source Pd(OAc)₂ (2-5 mol%)A common, effective, and inexpensive palladium(II) source.
Ligand P(o-Tol)₃ or P(t-Bu)₃ (4-10 mol%)P(o-Tol)₃ is a standard, while P(t-Bu)₃ offers higher activity for difficult substrates.[11]
Base Et₃N or Cy₂NMe (2 equiv.)Amine bases are typically used to regenerate the Pd(0) catalyst.[11]
Solvent DMF or AcetonitrilePolar aprotic solvents are generally effective for Heck reactions.
Temperature 80-120 °CHigher temperatures are often required for the Heck reaction.
Atmosphere Nitrogen or ArgonWhile some Heck systems are robust, an inert atmosphere is good practice.

References

Technical Support Center: Managing Moisture Sensitivity in Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with moisture sensitivity in this critical class of reactions. The following troubleshooting guides and FAQs provide in-depth, experience-driven insights to help you diagnose problems, optimize your reaction conditions, and achieve high, reproducible yields.

Section 1: The Core Problem - Understanding the Role of Water

The synthesis of sulfonamides, most commonly through the reaction of a primary or secondary amine with a sulfonyl chloride, is a cornerstone of medicinal chemistry.[1][2][3] However, the sulfonyl chloride starting material is highly susceptible to reaction with water, a ubiquitous contaminant. This sensitivity is the root cause of many failed or low-yielding sulfonamide syntheses.[4][5][6]

Q1: My sulfonamide reaction yield is low or zero. What is the most likely cause?

A1: The primary suspect is almost always water. Sulfonyl chlorides are highly electrophilic at the sulfur atom. While the desired reaction is the nucleophilic attack by an amine (aminolysis) to form the stable S-N bond of the sulfonamide, water can act as a competing nucleophile.

This competing reaction, known as hydrolysis, converts the reactive sulfonyl chloride into the corresponding sulfonic acid.[4][6][7] Under typical neutral or basic conditions used for sulfonamide synthesis, the resulting sulfonic acid (or its conjugate base, the sulfonate) is unreactive toward the amine, effectively halting the desired reaction pathway and consuming your starting material.[5]

The competition can be summarized as follows:

  • Desired Reaction (Aminolysis): R-SO₂Cl + R'-NH₂ → R-SO₂-NH-R' + HCl

  • Side Reaction (Hydrolysis): R-SO₂Cl + H₂O → R-SO₃H + HCl

Therefore, even trace amounts of water in your reagents, solvents, or glassware can significantly diminish your yield.[8]

Competitive Reactions Start Sulfonyl Chloride (R-SO₂Cl) Amine Amine (R'-NH₂) Start->Amine Aminolysis (Desired Path) Water Water (H₂O) Start->Water Hydrolysis (Competing Path) Sulfonamide Desired Product: Sulfonamide Amine->Sulfonamide SulfonicAcid Side Product: Sulfonic Acid (Unreactive) Water->SulfonicAcid

Caption: Competing reaction pathways for sulfonyl chloride.

Section 2: Proactive Moisture Control - A Troubleshooting Guide

The most effective strategy is not to troubleshoot a failed reaction, but to prevent it. This section focuses on systematically eliminating moisture from every component of your synthesis.

Q2: How do I ensure my reagents are sufficiently dry?

A2: Reagent quality is paramount. Never assume a reagent is dry, even if the bottle is new.

  • Sulfonyl Chloride: This is your most sensitive reagent. Use a freshly opened bottle whenever possible.[5] If the reagent is old or has been opened multiple times, consider purification by distillation or recrystallization before use. Visual signs of degradation include clumping or a faint acidic smell from HCl produced during hydrolysis.

  • Amine: Amines can be hygroscopic and can also absorb atmospheric carbon dioxide to form carbamates.[5] If your amine is a liquid, consider drying it over KOH pellets followed by distillation. If it's a solid, ensure it has been stored in a desiccator.

  • Base: Common bases like pyridine and triethylamine are used to scavenge the HCl byproduct.[8][9] These bases are also hygroscopic. Use a freshly opened bottle or distill them from a suitable drying agent (e.g., CaH₂).

Q3: The bottle says "Anhydrous Solvent." Is that good enough?

A3: Not always. While starting with a high-grade anhydrous solvent is a good practice, these solvents can readily absorb atmospheric moisture once the bottle is opened. For highly sensitive reactions, it is best practice to dry and distill solvents immediately before use.

Data Presentation: Efficiency of Common Drying Agents

The choice of drying agent and the contact time are critical for achieving truly anhydrous conditions. The table below provides a quantitative comparison.[10]

SolventDrying AgentLoading (% m/v)Time (h)Final Water Content (ppm)
THF 3Å Molecular Sieves20%48<10
KOH (pre-drying)--~200-300
Na/Benzophenone-Reflux~43
DCM CaH₂-Reflux~13
3Å Molecular Sieves10%24~20
Acetonitrile 3Å Molecular Sieves10%72<10
CaH₂-Reflux~15
Toluene 3Å Molecular Sieves10%24<10
Na/Benzophenone-Reflux<10

Data synthesized from Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry.[10]

Experimental Protocol 1: Drying Organic Solvents with Molecular Sieves

Molecular sieves are among the safest and most effective drying agents for a variety of solvents.[10]

  • Activation: Place fresh 3Å (for most common solvents) or 4Å molecular sieves in a flask. Heat them under a high vacuum at >200 °C for several hours. This removes any adsorbed water.

  • Cooling: Allow the sieves to cool to room temperature under an inert atmosphere (e.g., argon or nitrogen).

  • Drying: Add the activated sieves (typically 10-20% mass/volume) to your anhydrous-grade solvent in a sealed container (e.g., a bottle with a septum-lined cap).

  • Equilibration: Allow the solvent to stand over the sieves for at least 48-72 hours for optimal drying.[10]

  • Usage: Extract the dry solvent using a dry syringe and needle, ensuring you do not draw up any of the sieve dust.

Q4: How do I properly set up an "inert atmosphere" for my reaction?

A4: An inert atmosphere is essential to exclude ambient moisture and oxygen during the reaction.[5][11][12] This is typically achieved using nitrogen or argon gas with specialized glassware.

Inert_Atmosphere_Workflow A 1. Assemble & Flame-Dry Glassware B 2. Cool Under Inert Gas Flow A->B Hot glassware C 3. Add Dry Solvent & Reagents via Syringe B->C Room temp, sealed D 4. Maintain Positive Pressure (Balloon or Schlenk Line) C->D All components added E 5. Run Reaction D->E Constant N₂/Ar F 6. Quench & Workup E->F Reaction complete

Caption: Workflow for setting up an inert atmosphere reaction.

Experimental Protocol 2: Reaction Setup Under an Inert Atmosphere (Nitrogen Balloon)

This technique is common for small-scale laboratory synthesis and does not require a full Schlenk line.[13]

  • Glassware Preparation: Assemble your reaction flask (e.g., a round-bottom flask with a stir bar). Heat the entire assembly with a heat gun under vacuum or in a hot oven (>120 °C) for several hours to remove adsorbed water.[12][14]

  • Cooling: Securely clamp the hot flask to a stand. Immediately cap the flask with a rubber septum. Insert one needle attached to a nitrogen or argon balloon and a second "exit" needle.

  • Purging: Allow the inert gas to flush through the flask for 5-10 minutes to displace all the air. Remove the exit needle first, then the gas inlet needle, to leave the flask under a positive pressure of inert gas. Let the flask cool completely to room temperature.

  • Solvent/Reagent Addition: Use clean, oven-dried syringes and needles to add your dried solvents and liquid reagents through the septum.[15] Add solids quickly by briefly removing the septum under a positive flow of inert gas.

  • Reaction: Maintain the balloon on the flask throughout the reaction to ensure a constant positive pressure, preventing air from entering.

Section 3: Analytical Diagnostics

Q5: I ran my reaction under anhydrous conditions but it still failed. How can I definitively check for water?

A5: If you suspect water contamination despite your best efforts, you can use several analytical techniques to quantify water content in your starting materials or solvents.

MethodSensitivitySpeedEquipment RequiredNotes
Karl Fischer Titration High (~10 µg)ModerateSpecialized TitratorThe "gold standard" for water quantification.[16][17][18]
¹H NMR LowFastNMR SpectrometerWater peak is often broad and its chemical shift varies. Useful for detecting significant contamination (>0.1%).
¹⁹F NMR Method Very High (~100 ng)FastNMR SpectrometerRequires specific reagents but is extremely sensitive and accurate for trace amounts.[16][17]
GC with TCD ModerateModerateGas ChromatographCan be effective but requires calibration.[18]

Section 4: Advanced & Alternative Strategies

Q6: Are there any alternatives to using hyper-sensitive sulfonyl chlorides?

A6: Yes. If moisture sensitivity remains an insurmountable issue, or if the required sulfonyl chloride is unstable or difficult to prepare, several alternative strategies have been developed.

  • Sulfonyl Fluorides: These are often more stable to hydrolysis than their chloride counterparts but are less reactive. Their reaction with amines can be effectively promoted using a Lewis acid catalyst, such as Ca(NTf₂)₂.[19][20]

  • Sulfur Dioxide (SO₂) Surrogates: Reagents like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) can be used in multi-component reactions with amines and aryl boronic acids or aryl halides to form sulfonamides, avoiding the isolation of the sulfonyl chloride intermediate.[3][19][21]

  • Direct Reaction with Sulfonic Acids: While generally unreactive, sulfonic acids can be converted to sulfonamides under microwave irradiation, providing a high-yielding alternative.[19]

Q7: Can I run a sulfonamide synthesis in water?

A7: Surprisingly, under specific circumstances, yes. While seemingly counterintuitive, high yields can be achieved in aqueous media. The classic example is the Schotten-Baumann reaction , which uses a biphasic system with an aqueous base (like NaOH). The amine, being more nucleophilic than water, reacts preferentially with the sulfonyl chloride at the interface of the organic and aqueous layers.

Furthermore, studies have shown that for certain hydrophobic amines, the reaction rate in concentrated aqueous base can be unexpectedly high, leading to excellent yields.[22] This is attributed to a third-order reaction mechanism involving the amine, sulfonyl chloride, and hydroxide, which can outcompete the direct hydrolysis pathway.[22] This approach, however, is highly substrate-dependent and requires careful optimization.

Section 5: Final Troubleshooting Flowchart

If you are facing a low-yielding sulfonamide synthesis, follow this diagnostic workflow.

Troubleshooting_Flowchart Start Low Yield in Sulfonamide Synthesis Check_Moisture Is Moisture Contamination Possible? Start->Check_Moisture Check_Reagents Review Reagent Purity & Handling: - Fresh Sulfonyl Chloride? - Dry Amine & Base? Check_Moisture->Check_Reagents Yes Advanced_Troubleshoot Advanced Troubleshooting: - Confirm water content (KF Titration) - Check amine nucleophilicity - Consider alternative synthesis route Check_Moisture->Advanced_Troubleshoot No, Confident System is Dry Check_Solvent Review Solvent Protocol: - Anhydrous Grade Used? - Freshly Dried/Distilled? Check_Reagents->Check_Solvent Check_Atmosphere Review Reaction Setup: - Glassware Flame-Dried? - Proper Inert Atmosphere? Check_Solvent->Check_Atmosphere Implement_Controls Implement Strict Moisture Controls: 1. Purify/Dry All Reagents 2. Dry Solvent over Mol. Sieves 3. Use Schlenk/Balloon Technique Check_Atmosphere->Implement_Controls Re_Run Re-run Reaction Implement_Controls->Re_Run Success Problem Solved: High Yield Achieved Re_Run->Success Yield Improved Still_Fails Still Low Yield Re_Run->Still_Fails Yield Not Improved Still_Fails->Advanced_Troubleshoot

Caption: A step-by-step flowchart for troubleshooting low yields in sulfonamide synthesis.

References

Technical Support Center: Scaling Up But-3-ene-1-sulfonamide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the preparative scale synthesis of But-3-ene-1-sulfonamide. This guide is designed for researchers, chemists, and drug development professionals who are transitioning from bench-scale experiments to larger, preparative-scale production. We will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to ensure a successful and efficient scale-up process.

Introduction: The Scale-Up Challenge

This compound is a valuable building block in medicinal and synthetic chemistry, prized for its versatile functional groups—a terminal alkene and a primary sulfonamide. While its synthesis on a laboratory scale may be straightforward, scaling up production presents significant challenges related to reaction kinetics, heat transfer, mixing efficiency, and safety. This guide provides field-proven insights to navigate these complexities. The sulfonamide functional group is known for its rigidity and is a key component in numerous pharmaceuticals.[1]

Core Synthesis & Scale-Up Considerations

The most common and industrially robust method for synthesizing primary sulfonamides involves the reaction of a sulfonyl chloride with ammonia or an amine.[1][2] This highly reliable two-step process is the foundation of our scale-up discussion.

  • Preparation of 3-Butene-1-sulfonyl Chloride : This reactive intermediate is typically synthesized from a corresponding sulfur-containing precursor, such as a thiol, through oxidative chlorination.[3] This step often involves harsh reagents and requires careful control.

  • Amination : The sulfonyl chloride is then reacted with an ammonia source (e.g., ammonium hydroxide) to form the target this compound. This step is typically fast and highly exothermic.

Synthesis_Workflow cluster_0 Step 1: Sulfonyl Chloride Formation cluster_1 Step 2: Amination cluster_2 Step 3: Work-up & Purification Thiol But-3-ene-1-thiol (or precursor) OxidativeChlorination Oxidative Chlorination Thiol->OxidativeChlorination e.g., Cl₂, SO₂Cl₂ SulfonylChloride 3-Butene-1-sulfonyl Chloride OxidativeChlorination->SulfonylChloride Amination Amination Reaction (Exothermic) SulfonylChloride->Amination Intermediate Ammonia Ammonia Source (e.g., NH₄OH) Ammonia->Amination Workup Aqueous Work-up (Quench, Extraction) Amination->Workup Crude Mixture Product This compound (Crude) Purification Purification (Crystallization) Workup->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: General workflow for this compound synthesis.

Troubleshooting Guide: From Bench to Preparative Scale

This section addresses the most common issues encountered during the scale-up process in a direct question-and-answer format.

Q1: My yield dropped significantly when I scaled up the reaction from 1g to 100g. What went wrong?

A drop in yield upon scale-up is a classic process chemistry problem.[4] The root cause often lies in physical phenomena that are negligible at the small scale but become dominant in larger reactors.

Possible Causes & Solutions:

  • Inefficient Heat Transfer: Large reaction volumes have a low surface-area-to-volume ratio, leading to poor heat dissipation. The amination step is highly exothermic; localized "hot spots" can form, causing decomposition of the starting material or product and promoting side reactions.

    • Solution: Improve heat management by using a reactor with a cooling jacket, reducing the reagent addition rate, and diluting the reaction mixture. For highly exothermic steps, consider a semi-batch process where one reagent is added portion-wise to control the temperature.

  • Poor Mixing: Inadequate agitation in a large vessel leads to concentration and temperature gradients. This can result in incomplete conversion and the formation of impurities.

    • Solution: Use an appropriate impeller (e.g., pitched-blade turbine for good axial flow) and ensure the stirring speed is sufficient to create a vortex and homogenize the mixture. Baffles within the reactor can also dramatically improve mixing efficiency.

  • Work-up & Isolation Losses: Mechanical losses during transfers, filtrations, and extractions are magnified at a larger scale. A purification method like column chromatography, while effective for 1g, can be impractical and lead to substantial product loss with 100g of material.[4]

    • Solution: Optimize the work-up procedure to minimize transfers. For purification, develop a robust crystallization protocol, which is far more scalable than chromatography.

Troubleshooting_Yield Start Low Yield on Scale-Up CheckTemp Is internal T° uniform and within range? Start->CheckTemp CheckMixing Is mixing vigorous? (e.g., vortex visible) CheckTemp->CheckMixing Yes Sol_Heat Improve Cooling: - Slower addition - More dilute - Better cooling system CheckTemp->Sol_Heat No CheckWorkup Was significant material lost during work-up/purification? CheckMixing->CheckWorkup Yes Sol_Mixing Improve Agitation: - Increase stir rate - Use appropriate impeller - Add baffles to reactor CheckMixing->Sol_Mixing No Sol_Workup Optimize Purification: - Develop crystallization protocol - Minimize transfers - Use larger filters/funnels CheckWorkup->Sol_Workup Yes Success Yield Improved CheckWorkup->Success No Sol_Heat->Success Sol_Mixing->Success Sol_Workup->Success

Caption: Decision tree for troubleshooting low yield on scale-up.
Q2: I'm seeing new, unidentified impurities in my scaled-up batch. What are they and how can I avoid them?

The appearance of new impurities is often linked to the longer reaction times and potential temperature excursions common in large-scale reactions. The terminal alkene in this compound is a particularly reactive site.

Likely Side Reactions & Prevention:

  • Polymerization: The vinyl group (C=C) is susceptible to radical or acid-catalyzed polymerization, especially at elevated temperatures, leading to oligomeric or polymeric tars.

    • Prevention: Maintain strict temperature control. Ensure that the reaction medium is not overly acidic. In some cases, adding a radical inhibitor like BHT (butylated hydroxytoluene) in trace amounts can be beneficial, provided it doesn't interfere with the desired reaction.

  • Isomerization: Under basic or thermal stress, the terminal double bond can migrate to a more thermodynamically stable internal position, forming but-2-ene-1-sulfonamide.

    • Prevention: Use a non-nucleophilic base if one is required, and add it slowly at a low temperature. Minimize the overall reaction time and avoid excessive heat during work-up and isolation.

Side_Reactions Start 3-Butene-1-sulfonyl Chloride + NH₃ MainArrow Start->MainArrow SideArrow1 Start->SideArrow1 Cause: Hot spots, acidic conditions SideArrow2 Start->SideArrow2 Cause: Excess base, prolonged heat Product This compound (Desired Product) MainArrow->Product Polymer Polymerization (High MW Impurity) SideArrow1->Polymer Cause: Hot spots, acidic conditions Isomer Isomerization (But-2-ene-1-sulfonamide) SideArrow2->Isomer Cause: Excess base, prolonged heat

Caption: Main reaction pathway and common side reactions.
Q3: How should I adapt my purification strategy for a multi-gram scale?

While flash column chromatography is the workhorse of discovery chemistry, it is often inefficient and costly at a preparative scale.

Purification MethodScaleProsCons
Crystallization Gram to KilogramHighly scalable, cost-effective (low solvent use), yields very pure material, simple equipment.Requires finding suitable solvent system, may have lower initial recovery, can be time-consuming to develop.
Flash Chromatography Milligram to GramFast to develop, good for complex mixtures.Poorly scalable, high solvent consumption, expensive stationary phase, potential for product loss on the column.[4]
Preparative SFC/HPLC Gram to KilogramHigh resolution, automatable, can handle difficult separations.High capital equipment cost, requires specialized expertise, can use significant amounts of solvent (HPLC).[5][6]

Recommendation: Develop a crystallization protocol. Sulfonamides are typically crystalline solids, making them excellent candidates for this technique.[1]

  • Solvent Screening: Screen various solvents (e.g., isopropanol, ethyl acetate, toluene) and anti-solvents (e.g., heptane, hexanes) to find a system where the product is soluble at high temperatures but sparingly soluble at room temperature or below.

  • Procedure: Dissolve the crude product in a minimal amount of the hot solvent, filter out any insoluble impurities, and allow the solution to cool slowly. Slow cooling promotes the growth of larger, purer crystals. Seeding with a small crystal of pure product can help induce crystallization if it is sluggish.

Q4: What are the primary safety concerns when working with sulfonamide synthesis at scale?

Safety must be the highest priority. Hazards that are manageable in a small flask can become life-threatening in a large reactor.

  • Reagent Hazards: Sulfonyl chlorides are corrosive and moisture-sensitive, releasing HCl gas upon contact with water.[7] Thionyl chloride, often used in their preparation, is highly toxic and corrosive.[4]

  • Reaction Hazards: The amination reaction is highly exothermic and can lead to a runaway reaction if cooling is inadequate. This can cause a rapid pressure increase in a closed system.

  • Product Hazards (Allergenicity): Sulfonamides are a well-known class of compounds that can cause allergic reactions ("sulfa allergy") in sensitized individuals.[8][9] Reactions can range from skin rashes to severe, life-threatening conditions like Stevens-Johnson syndrome.[9][10]

    • Action: All personnel handling the final product must use appropriate PPE, including gloves, lab coats, and safety glasses. Areas where the dry powder is handled should have enhanced ventilation to prevent inhalation.

Frequently Asked Questions (FAQs)

Q1: What analytical techniques are best for monitoring the reaction and ensuring final product quality? For in-process control (IPC), High-Performance Liquid Chromatography (HPLC) with UV detection is ideal for tracking the consumption of starting material and the formation of the product. For final product characterization and impurity profiling, a combination of techniques is recommended:

  • HPLC/LC-MS: To determine purity (>99%) and identify any minor impurities.[11][12]

  • NMR Spectroscopy (¹H, ¹³C): To confirm the chemical structure and rule out isomers.

  • Melting Point: A sharp melting point is a good indicator of high purity for crystalline solids.

Q2: How should I store the final this compound product? Based on supplier data and chemical principles, the product should be stored in a tightly sealed container in a dry, refrigerated environment (2-8°C).[13] This minimizes potential degradation pathways such as hydrolysis of the sulfonamide or reactions involving the terminal alkene.

Q3: Are there "greener" or more modern synthetic methods available for scale-up? Yes, the field of sulfonamide synthesis is continually evolving. Recent research has focused on methods that avoid harsh reagents like sulfonyl chlorides. These include:

  • Catalytic oxidation of thiols and amines. [14]

  • Using stable sulfur dioxide sources like DABSO. [15]

  • Electrochemical synthesis. [16] While many of these methods are promising, their scalability must be carefully evaluated for each specific target. Some have been successfully demonstrated on the gram scale.[15]

Preparative Scale Experimental Protocol (Representative)

Disclaimer: This is a representative protocol and must be optimized for your specific equipment and safety procedures.

Objective: To synthesize ~10-15 g of this compound.

Safety: This procedure must be conducted in a well-ventilated fume hood. All personnel must wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles. The amination step is highly exothermic and requires careful temperature control.

Equipment:

  • 1 L three-neck round-bottom flask (reactor)

  • Mechanical overhead stirrer

  • Thermometer/thermocouple

  • Addition funnel

  • Ice-water bath

  • Separatory funnel (1 L)

  • Büchner funnel and filter flask

Reagents:

  • 3-Butene-1-sulfonyl chloride (e.g., 15.7 g, 0.1 mol)

  • Dichloromethane (DCM), anhydrous (200 mL)

  • Ammonium hydroxide (28-30% solution), chilled (~50 mL, ~0.4 mol, 4 eq.)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Isopropanol and Heptane (for crystallization)

Procedure:

  • Reaction Setup:

    • Set up the 1 L flask in the ice-water bath. Equip it with the mechanical stirrer, thermometer, and addition funnel.

    • Charge the flask with the chilled ammonium hydroxide solution (50 mL). Begin vigorous stirring.

  • Amination Reaction:

    • Dissolve the 3-butene-1-sulfonyl chloride (15.7 g) in anhydrous DCM (100 mL) and charge this solution to the addition funnel.

    • Begin adding the sulfonyl chloride solution dropwise to the vigorously stirred ammonium hydroxide.

    • CRITICAL: Maintain the internal reaction temperature below 10°C throughout the addition. The addition should take approximately 30-45 minutes.

  • Reaction Completion & Work-up:

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1 hour.

    • Transfer the entire mixture to the 1 L separatory funnel.

    • Separate the organic (bottom, DCM) layer.

    • Extract the aqueous layer with an additional portion of DCM (50 mL).

    • Combine the organic layers. Wash the combined organic phase sequentially with deionized water (1 x 100 mL) and brine (1 x 100 mL).

  • Drying and Concentration:

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and rinse the solid with a small amount of DCM.

    • Concentrate the filtrate using a rotary evaporator to obtain the crude product as a solid or oil.

  • Purification by Crystallization:

    • Transfer the crude product to a 250 mL Erlenmeyer flask.

    • Add a minimal amount of hot isopropanol (start with ~30-40 mL) and heat gently with stirring until all the solid dissolves.

    • Slowly add heptane (anti-solvent) dropwise until the solution becomes slightly cloudy. Add a few drops of hot isopropanol to redissolve the precipitate.

    • Remove from heat and allow the flask to cool slowly to room temperature.

    • Once crystals have formed, cool the flask further in an ice bath for 30 minutes to maximize precipitation.

    • Collect the white crystalline product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with a small amount of cold heptane.

    • Dry the purified this compound in a vacuum oven at a low temperature (e.g., 40°C) to a constant weight.

References

Technical Support Center: Analytical Methods for Monitoring But-3-ene-1-sulfonamide Reaction Progress

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring reactions involving But-3-ene-1-sulfonamide. As a crucial building block in medicinal chemistry and drug development, understanding the kinetics, completeness, and byproduct profile of its reactions is paramount for process optimization and quality control.[1][2][3][4] This guide provides field-proven insights, troubleshooting guides, and detailed protocols to empower researchers, scientists, and drug development professionals in their analytical endeavors.

Section 1: Analytical Method Selection Guide

Choosing the appropriate analytical technique is the first critical step toward successful reaction monitoring. Each method offers a unique balance of speed, selectivity, and the depth of information provided.

Q: Which analytical method is most suitable for monitoring my this compound reaction?

A: The optimal method depends on your specific experimental needs. The decision involves a trade-off between the need for detailed structural information, quantitative accuracy, sample throughput, and available instrumentation.

  • High-Performance Liquid Chromatography (HPLC) is the workhorse for many labs. It excels at separating the analyte of interest from starting materials, reagents, and byproducts in the reaction mixture, providing excellent quantitative data on reaction progress.[5]

  • Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. This compound and related polar compounds often require a derivatization step to increase their volatility and prevent degradation in the hot injector.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy offers unparalleled structural information in real-time without the need for chromatographic separation. It is a non-destructive technique that allows for the simultaneous observation of all proton-bearing species (or other NMR-active nuclei), making it ideal for mechanistic studies and identifying unknown intermediates.[8][9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry. It is the gold standard for identifying unknown byproducts and confirming the mass of the desired product.[10][11][12]

The following table summarizes the key characteristics of each technique to aid in your selection process.

FeatureHPLC-UVGC-FID/MSNMR SpectroscopyLC-MS
Primary Use Quantitative analysis of reaction progress (consumption of reactant, formation of product)Analysis of volatile compounds; may require derivatization for sulfonamides[6]Structural elucidation, mechanistic studies, quantitative analysis (qNMR)[13]Product confirmation, byproduct identification, high-sensitivity quantitation
Sample Preparation Simple dilution and filtrationCan be complex (derivatization required)Simple dilution in deuterated solventSimple dilution and filtration
Speed Moderate (5-20 min per sample)Moderate (10-30 min per sample)Fast (1-5 min per sample for basic ¹H)Moderate (5-20 min per sample)
Information Provided Retention time, quantitative dataRetention time, quantitative data, mass spectrum (with MS detector)Complete chemical structure, quantitative dataRetention time, high-resolution mass, structural fragments (MS/MS)[12]
Destructive? YesYesNoYes
Key Advantage Robustness, widely availableHigh resolution for volatile compoundsRich structural information, non-destructiveUnmatched sensitivity and specificity

Below is a decision-making workflow to help you select the most appropriate analytical method for your specific needs.

MethodSelection start What is my primary analytical goal? quant Quantitative reaction progress (known compounds) start->quant id Identify unknown byproducts/intermediates start->id mech Understand reaction mechanism/kinetics start->mech need_speed Is high throughput needed? quant->need_speed lcms LC-MS or LC-MS/MS id->lcms nmr NMR Spectroscopy (in-situ or offline) mech->nmr hplc HPLC-UV need_speed->hplc Yes need_speed->nmr No hplc_yes Yes nmr_no No (deeper insight needed)

Caption: Decision workflow for selecting an analytical method.

Section 2: Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful and reliable technique, but issues can arise. This section addresses common problems encountered during the analysis of this compound reactions.[14][15][16]

Q: Why am I seeing no peaks, or peaks that are much smaller than expected?

A: This is a common and frustrating issue, but it can be resolved systematically. The cause can range from a simple injection error to a more complex hardware failure.

  • Causality: The absence of a signal means that either no sample was introduced into the system, or the analyte is not reaching the detector, or the detector is not functioning correctly.

  • Troubleshooting Steps:

    • Verify Injection: Ensure the autosampler vial contains sufficient sample and the syringe is drawing liquid. Manually inject a standard to confirm the injector is working.

    • Check Flow Path: Confirm that the mobile phase is flowing and the system pressure is stable and within the expected range. A pressure of zero indicates a major leak or pump failure, while very high pressure suggests a blockage.[16]

    • Detector Settings: Ensure the detector lamp is on (for UV detectors) and the correct wavelength is selected. This compound has a weak chromophore, so a low wavelength (e.g., 210-220 nm) may be necessary.

    • Sample Stability: Confirm that your analyte is not degrading in the sample solvent or on the column.

The following flowchart provides a systematic approach to diagnosing this issue.

NoPeaks decision decision solution solution start No / Small Peaks Observed q_pressure Is system pressure normal? start->q_pressure q_manual_inject Does a manual injection of a standard work? q_pressure->q_manual_inject Yes sol_blockage Find and clear blockage (frit, guard column, column) q_pressure->sol_blockage No (High Pressure) sol_leak Find and fix leak (fittings, pump seals) q_pressure->sol_leak No (Low/Zero Pressure) q_lamp Is detector lamp on & wavelength correct? q_manual_inject->q_lamp No sol_autosampler Troubleshoot autosampler (syringe, vial, settings) q_manual_inject->sol_autosampler Yes q_flow Is mobile phase flowing from detector outlet? q_lamp->q_flow Yes sol_detector Troubleshoot detector (replace lamp, check settings) q_lamp->sol_detector No q_flow->sol_detector Yes (but still no peak) sol_pump Troubleshoot pump (prime, check seals/valves) q_flow->sol_pump No

Caption: Troubleshooting flowchart for absence of HPLC peaks.

Q: What is causing my chromatographic peaks to tail?

A: Peak tailing, where the back half of the peak is broader than the front half, is often caused by secondary interactions between the analyte and the stationary phase.

  • Causality: For sulfonamides, this is frequently due to interactions with acidic silanol groups (-Si-OH) on the surface of silica-based reversed-phase columns.[17] These sites can protonate the basic nitrogen of the sulfonamide, leading to a strong, unwanted ionic interaction that slows the elution of a fraction of the analyte molecules, causing tailing.

  • Self-Validating Solutions:

    • Lower Mobile Phase pH: Add a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase (e.g., 0.1%). This will suppress the ionization of the silanol groups, minimizing the secondary interaction. If this is the cause, you should see an immediate improvement in peak shape.[17]

    • Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and are "end-capped" to cover most of the active silanol sites. If you are using an older column, switching to a modern equivalent can solve the problem.

    • Check for Column Overload: Injecting too much sample can saturate the stationary phase and cause peak distortion, including tailing. To test this, dilute your sample 10-fold and re-inject. If the peak shape improves, you were overloading the column.

Q: Why are my retention times drifting or shifting between injections?

A: Inconsistent retention times are a major issue for reliable quantification. The problem usually lies with the mobile phase, the pump, or the column temperature.[14]

  • Causality: Retention in reversed-phase HPLC is highly sensitive to the mobile phase composition and temperature. Small changes in the percentage of organic solvent can cause significant shifts in retention time. Likewise, temperature affects both mobile phase viscosity and the thermodynamics of partitioning.

  • Self-Validating Solutions:

    • Mobile Phase Preparation: Prepare mobile phases fresh daily and ensure they are thoroughly mixed and degassed. If you are using an online mixer, inconsistent proportioning can be a cause. To check this, pre-mix the mobile phase manually in a single bottle. If the retention times stabilize, the problem is with your pump's proportioning valves.[14]

    • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analysis. A common rule of thumb is to flush the column with at least 10-20 column volumes of the mobile phase.[15]

    • Temperature Control: Use a column oven to maintain a constant temperature. Even small fluctuations in ambient lab temperature can cause retention time drift.

Section 3: Troubleshooting Guide: Gas Chromatography (GC)

For GC analysis of this compound, specific challenges related to the compound's properties must be addressed.[18][19]

Q: Do I need to derivatize this compound for GC analysis?

A: Most likely, yes.

  • Causality: Sulfonamides are polar compounds containing acidic N-H protons. This makes them prone to strong interactions with active sites in the GC system (e.g., silanols in the inlet liner or on the column) and can lead to poor peak shape and low response. They also have limited thermal stability. Derivatization, for example by methylation with diazomethane, replaces the active protons with a non-polar group, which increases volatility and thermal stability, resulting in sharper peaks and more reliable quantification.[6][11]

Q: My peaks are broad and tailing. What's the cause?

A: Similar to HPLC, peak tailing in GC points to undesirable interactions or system issues.

  • Causality: This can be caused by column overload, active sites in the system (if underivatized), or a poorly optimized method.

  • Troubleshooting Steps:

    • Check for Active Sites: Even with derivatization, active sites in a dirty inlet liner can cause problems. Deactivate or replace the liner.[19]

    • Optimize Temperatures: The injector temperature may be too low for efficient volatilization, or the column temperature program may be too slow. Increase the injector temperature or the ramp rate of the oven program.

    • Reduce Injection Volume: Injecting too much sample can lead to column overload. Dilute your sample and reinject.

Section 4: Troubleshooting Guide: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for direct observation of the reaction mixture.

Q: How can I use ¹H NMR to monitor the reaction progress quantitatively (qNMR)?

A: Quantitative NMR (qNMR) is an excellent method for obtaining accurate concentration data without the need for chromatographic calibration curves.[20][21]

  • Causality: The area of an NMR peak is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of an analyte peak to the integral of a known amount of an internal standard, the concentration of the analyte can be determined.[13]

  • Protocol for Accurate qNMR:

    • Choose an Internal Standard: Select a standard that does not react with any components in the mixture and has a simple spectrum with at least one peak that is well-resolved from all other signals. For this compound reactions in organic solvents, compounds like 1,3,5-trimethoxybenzene or dimethyl sulfone are often good choices.

    • Ensure Full Relaxation: To ensure the peak integrals are truly quantitative, a long relaxation delay (d1) must be used in the acquisition parameters. A delay of 5 times the longest T1 relaxation time of any nucleus of interest (both standard and analyte) is recommended.

    • Sample Preparation: Carefully weigh a precise amount of the internal standard and add it to a precise volume or weight of the reaction aliquot. Dissolve in a deuterated solvent.

    • Calculation: The concentration of the analyte can be calculated using the following formula: C_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (m_std / MW_std) * (MW_analyte / V_sample) Where: I = integral area, N = number of protons for the integrated signal, m = mass, MW = molecular weight, V = volume.

Q: The peaks for my starting material and product are overlapping. How can I resolve them?

A: Peak overlap can make quantification difficult.

  • Causality: This occurs when different protons in the mixture have very similar chemical environments.

  • Solutions:

    • Use a Higher Field Spectrometer: A spectrometer with a higher magnetic field strength (e.g., 600 MHz vs. 400 MHz) will increase the chemical shift dispersion and may resolve the overlapping peaks.

    • Change Solvent: Changing the deuterated solvent (e.g., from CDCl₃ to DMSO-d₆) can alter the chemical shifts of the analytes and potentially resolve the overlap.

    • Use 2D NMR: Techniques like 2D ¹H-¹³C HSQC can be used for quantification, as it is less likely that both the proton and the attached carbon will overlap with another signal.[22]

Section 5: Frequently Asked Questions (FAQs)

Q: How should I prepare a sample from my reaction for analysis?

A: Proper sample preparation is key to good data. The goal is to stop the reaction at the time of sampling and prepare a stable solution for analysis.

  • Quench the Reaction: Withdraw a small, known volume (e.g., 100 µL) of the reaction mixture. Immediately quench it by diluting it into a larger volume of a cold solvent in which all components are soluble. This stops the reaction by rapid cooling and dilution.

  • Dilute Appropriately: Dilute the quenched sample to a concentration that is within the linear range of your analytical instrument.

  • Filter: If the sample contains solid particles, filter it through a 0.22 or 0.45 µm syringe filter before injection to prevent clogging of the HPLC or GC system.[23]

Q: Can I use LC-MS to identify an unexpected byproduct?

A: Absolutely. This is one of the primary strengths of LC-MS. By obtaining a high-resolution mass spectrum of the unknown peak, you can determine its elemental formula. By performing tandem mass spectrometry (MS/MS), you can fragment the molecule and obtain structural clues that help in its identification.[12][24]

Q: How often should I take samples from my reaction?

A: The optimal sampling frequency depends on the reaction rate. For a fast reaction, you may need to sample every few minutes for the first hour. For a slow, overnight reaction, sampling every 1-2 hours may be sufficient. It is often wise to take several data points early in the reaction to accurately define the initial rate.

Section 6: Detailed Experimental Protocols

Protocol 1: General Purpose RP-HPLC Method for Monitoring this compound Consumption

This protocol provides a starting point for developing a method to monitor the disappearance of this compound and the appearance of a more non-polar product.

  • Instrumentation & Columns:

    • HPLC system with UV detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[23]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Filter both mobile phases through a 0.45 µm filter and degas thoroughly.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[25]

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.[25]

    • Detection Wavelength: 215 nm.

    • Gradient Program:

      Time (min) %A %B
      0.0 95 5
      10.0 5 95
      12.0 5 95
      12.1 95 5

      | 15.0 | 95 | 5 |

  • Sample Preparation:

    • Quench 50 µL of the reaction mixture in 950 µL of acetonitrile.

    • Vortex to mix.

    • Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

  • Analysis:

    • Inject a blank (acetonitrile) first, followed by a standard of this compound to determine its retention time.

    • Inject the time-point samples. Monitor the decrease in the peak area of the starting material over time.

Protocol 2: ¹H NMR Sample Preparation and Acquisition for Reaction Monitoring

This protocol describes how to prepare a sample for ¹H NMR to monitor reaction progress.

  • Instrumentation & Reagents:

    • NMR Spectrometer (400 MHz or higher recommended).

    • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆) compatible with your reaction solvent.

    • Internal Standard (e.g., 1,3,5-trimethoxybenzene).

  • Sample Preparation:

    • In a vial, accurately weigh approximately 5 mg of the internal standard.

    • Withdraw a 0.5 mL aliquot from the reaction mixture and add it to the vial containing the standard.

    • Add approximately 0.2 mL of the deuterated solvent (enough to ensure a stable lock signal).

    • Mix thoroughly and transfer the solution to an NMR tube.

  • Acquisition Parameters:

    • Acquire a standard ¹H NMR spectrum.

    • Key signals for this compound (in CDCl₃): The vinyl protons (~5.2-5.9 ppm) and the methylene protons adjacent to the double bond (~2.6 ppm) are excellent reporters for its consumption. The sulfonamide NH₂ protons (~4.8 ppm) may be broad or exchangeable.

    • For quantitative analysis (qNMR):

      • Set the relaxation delay (d1) to at least 30 seconds to ensure full relaxation for accurate integration.[26]

      • Acquire at least 8 scans for good signal-to-noise.

  • Processing and Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Calibrate the spectrum to the internal standard's chemical shift.

    • Integrate the peaks corresponding to the starting material, product, and the internal standard.

    • Calculate the concentration or relative molar ratio at each time point.

Section 7: References

  • Benito-Peña, E., et al. (1998). Determination of sulfonamide antibiotics by gas chromatography coupled with atomic emission detection. Journal of Chromatography B: Biomedical Sciences and Applications, 706(2), 269-277. Available at: --INVALID-LINK--

  • Kiousi, A. D., et al. (2015). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. CABI Digital Library. Available at: --INVALID-LINK--

  • Ikonomou, M. G., et al. (1991). Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh. Biomedical & Environmental Mass Spectrometry, 20(8), 555-565. Available at: --INVALID-LINK--

  • Popa, D. E., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Foods, 8(2), 49. Available at: --INVALID-LINK--

  • MicroSolv Technology Corporation. (n.d.). Sulfonamide Antibiotics Analyzed with HPLC- AppNote. MicroSolv. Available at: --INVALID-LINK--

  • D'Agostino, P. A., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(11), 1547-1554. Available at: --INVALID-LINK--

  • Patel, A., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(5), 6339. Available at: --INVALID-LINK--

  • Pule, B. O., et al. (n.d.). Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. Agilent Technologies. Available at: --INVALID-LINK--

  • Leeman, W. R., et al. (1999). Screening of sulphonamides in egg using gas chromatography-mass-selective detection and liquid chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 729(1-2), 127-138. Available at: --INVALID-LINK--

  • Kokotou, M. G. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Current Pharmaceutical Analysis, 16(5), 513-519. Available at: --INVALID-LINK--

  • Agilent Technologies. (n.d.). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Agilent Technologies. Available at: --INVALID-LINK--

  • Scribe, P., et al. (1993). Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. Journal of Chromatography A, 647(2), 261-274. Available at: --INVALID-LINK--

  • Calvini, R., et al. (2023). Pharmaceuticals in Food and Water: Monitoring, Analytical Methods of Detection and Quantification, and Removal Strategies. Molecules, 28(2), 841. Available at: --INVALID-LINK--

  • Foley, D. A., et al. (2013). Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. Analytical Chemistry, 85(18), 8569-8575. Available at: --INVALID-LINK--

  • Turczan, J., & Medwick, T. (1972). Identification of sulfonamides by NMR spectroscopy. Journal of Pharmaceutical Sciences, 61(3), 434-443. Available at: --INVALID-LINK--

  • Agilent Technologies. (n.d.). GC Troubleshooting Guide. Agilent Technologies. Available at: --INVALID-LINK--

  • K.J. Fountain. (n.d.). HPLC Troubleshooting Guide. Waters. Available at: --INVALID-LINK--

  • am Ende, D., et al. (2010). Reaction NMR: A Quantitative Kinetic Analysis "Probe" for Process Development. AIChE Annual Meeting Conference Proceedings. Available at: --INVALID-LINK--

  • Pauli, G. F., et al. (2012). Quantitative NMR spectroscopy in pharmaceutical R&D. Journal of Pharmaceutical and Biomedical Analysis, 69, 1-16. Available at: --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. MilliporeSigma. Available at: --INVALID-LINK--

  • Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Drawell. Available at: --INVALID-LINK--

  • PharmaGuru. (2023). GC Troubleshooting: 7+ Common Problems and Their Solution. PharmaGuru. Available at: --INVALID-LINK--

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. SCION Instruments. Available at: --INVALID-LINK--

  • Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide. ACE. Available at: --INVALID-LINK--

  • Phenomenex. (n.d.). Troubleshooting Guide. Phenomenex. Available at: --INVALID-LINK--

  • Nanalysis. (n.d.). Quantitative NMR (qNMR). Nanalysis. Available at: --INVALID-LINK--

  • Krish, K. (2022). Enzyme kinetics by real-time quantitative NMR (qNMR) spectroscopy with progress curve analysis. Analytical Biochemistry, 658, 114919. Available at: --INVALID-LINK--

  • Giraudeau, P. (2014). Quantitative 2D liquid-state NMR. Magnetic Resonance in Chemistry, 52(6), 259-272. Available at: --INVALID-LINK--

  • YMER. (2023). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. YMER, 22(10). Available at: --INVALID-LINK--

  • Mondal, S., & Malakar, C. C. (2020). Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances. Tetrahedron, 76(30), 131338. Available at: --INVALID-LINK--

  • Davies, T. Q., et al. (2017). One-Pot, Three-Component Sulfonimidamide Synthesis Exploiting the Sulfinylamine Reagent N-Sulfinyltritylamine, TrNSO. Angewandte Chemie International Edition, 56(47), 14937-14941. Available at: --INVALID-LINK--

  • Davies, T. Q., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9259-9263. Available at: --INVALID-LINK--

  • Poeira, D., et al. (2019). Current methods for sulfonamide synthesis. ResearchGate. Available at: --INVALID-LINK--

References

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Analysis of But-3-ene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug development and chemical synthesis, precise structural elucidation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this process, offering unparalleled insight into molecular architecture. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of But-3-ene-1-sulfonamide, a key building block in synthetic chemistry. We will delve into the expected spectral features, compare them with a structurally similar analogue, N-(But-3-en-1-yl)-4-methylbenzene-1-sulfonamide, and provide a comprehensive experimental protocol for acquiring high-quality NMR data.

The Structural Landscape: Predicting the NMR Spectrum of this compound

This compound presents a fascinating case for NMR analysis, combining the characteristic signals of a terminal vinyl group with an aliphatic chain directly influenced by the strongly electron-withdrawing sulfonamide moiety.

¹H NMR Spectral Predictions:

The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the five unique proton environments in the molecule. The vinyl protons (H-4 and H-3) will reside in the downfield region typical of alkenes, further influenced by the anisotropic effects of the double bond. The methylene protons adjacent to the sulfonamide group (H-1) will be significantly deshielded due to the inductive effect of the SO₂ group. The protons of the second methylene group (H-2) will be situated in a more shielded, upfield environment. The two protons of the sulfonamide group (-NH₂) are expected to appear as a broad singlet, the chemical shift of which will be highly dependent on the solvent and concentration due to hydrogen bonding and exchange phenomena.

¹³C NMR Spectral Predictions:

The carbon NMR spectrum will similarly reflect the electronic environment of each carbon atom. The olefinic carbons (C-3 and C-4) will appear in the characteristic downfield region for sp² hybridized carbons. The carbon directly attached to the sulfonamide group (C-1) will be deshielded, while the adjacent methylene carbon (C-2) will be found at a more upfield position.

A Comparative Analysis: this compound vs. N-(But-3-en-1-yl)-4-methylbenzene-1-sulfonamide

To ground our predictions in experimental data, we will compare the expected spectrum of this compound with the known spectral data of its N-substituted analogue, N-(But-3-en-1-yl)-4-methylbenzene-1-sulfonamide. This comparison will highlight the influence of the N-substituent on the chemical shifts of the butenyl fragment.

Assignment Predicted ¹H Chemical Shift (δ, ppm) for this compound Assignment Predicted ¹³C Chemical Shift (δ, ppm) for this compound
H-1 (-CH₂-SO₂-)3.1 - 3.3C-1 (-CH₂-SO₂-)50 - 55
H-2 (-CH₂-CH=)2.4 - 2.6C-2 (-CH₂-CH=)30 - 35
H-3 (=CH-)5.8 - 6.0C-3 (=CH-)130 - 135
H-4 (=CH₂)5.1 - 5.3C-4 (=CH₂)118 - 122
-NH₂4.5 - 5.5 (broad)

Note: Predicted chemical shifts are based on standard functional group values and may vary depending on the solvent and other experimental conditions.

For comparison, the spectral data for N-(But-3-en-1-yl)-4-methylbenzene-1-sulfonamide provides a valuable reference. The presence of the tosyl group will generally lead to a more complex aromatic region in the ¹H NMR spectrum and introduce additional signals in the ¹³C NMR spectrum. However, the signals for the butenyl chain are expected to be comparable, with slight upfield or downfield shifts due to the electronic influence of the N-aryl group.

Experimental Protocol for NMR Data Acquisition

Achieving high-resolution and accurate NMR spectra requires meticulous sample preparation and instrument setup. The following protocol outlines a robust procedure for the analysis of this compound.

Sample Preparation
  • Solvent Selection : Choose a deuterated solvent in which the analyte is fully soluble. Deuterated chloroform (CDCl₃) is a common first choice for non-polar to moderately polar compounds. For compounds with exchangeable protons like the sulfonamide NH₂, deuterated dimethyl sulfoxide (DMSO-d₆) can be advantageous as it often slows down the exchange rate, allowing for the observation of NH₂ proton signals and their couplings.[1]

  • Concentration : Prepare a solution with a concentration of 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Filtration : Filter the sample through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

Instrumental Setup and Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer.

¹H NMR Acquisition:

  • Pulse Program : A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Acquisition Time (AQ) : 3-4 seconds to ensure good digital resolution.

  • Relaxation Delay (D1) : 2-5 seconds to allow for full spin-lattice relaxation.

  • Number of Scans (NS) : 8-16 scans for a sufficiently concentrated sample.

  • Spectral Width (SW) : 0-12 ppm.

¹³C NMR Acquisition:

  • Pulse Program : A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

  • Acquisition Time (AQ) : 1-2 seconds.

  • Relaxation Delay (D1) : 2-5 seconds.

  • Number of Scans (NS) : 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

  • Spectral Width (SW) : 0-220 ppm.

Visualizing the Workflow

Caption: Experimental workflow for NMR analysis.

Interpreting the Data: Causality in Spectral Features

A thorough analysis of the acquired spectra involves not just identifying peaks, but understanding the underlying structural reasons for their positions and multiplicities.

Chemical Shift (δ):

The chemical shift of a nucleus is primarily determined by its local electronic environment. The electron-withdrawing nature of the sulfonamide group causes a significant downfield shift for the adjacent H-1 and C-1 nuclei. Conversely, the sp² carbons of the double bond create a deshielding cone that affects the vinyl protons, pushing them downfield.

Coupling Constants (J):

The splitting patterns of the signals provide crucial information about the connectivity of the atoms. For the vinyl group of this compound, we expect to see:

  • Geminal Coupling (²J) between the two H-4 protons.

  • Vicinal Cis Coupling (³J) between H-3 and one of the H-4 protons.

  • Vicinal Trans Coupling (³J) between H-3 and the other H-4 proton.

  • Allylic Coupling (⁴J) between the H-2 and H-4 protons, which is typically small.

The magnitude of these coupling constants is diagnostic of the geometry of the double bond.

Conclusion

The ¹H and ¹³C NMR analysis of this compound provides a clear and detailed picture of its molecular structure. By understanding the interplay of inductive effects, anisotropy, and spin-spin coupling, researchers can confidently assign each signal and verify the identity and purity of their compound. The comparative data from N-(But-3-en-1-yl)-4-methylbenzene-1-sulfonamide further strengthens this analysis by illustrating the subtle yet predictable electronic effects of N-substitution. This comprehensive guide serves as a valuable resource for any scientist working with this important class of molecules, enabling efficient and accurate structural characterization.

References

A Comparative Guide to the Reactivity of But-3-ene-1-sulfonamide and Other Vinyl Sulfonamides for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of covalent drug discovery and bioconjugation, the vinyl sulfonamide moiety has emerged as a valuable electrophilic warhead, prized for its reactivity towards nucleophilic amino acid residues.[1] However, the reactivity profile of this functional group is not monolithic; it is significantly influenced by the surrounding molecular architecture. This guide provides an in-depth comparison of But-3-ene-1-sulfonamide with other common vinyl sulfonamides, offering insights into their respective reactivities and potential applications. We will delve into their behavior as Michael acceptors and explore the unique reaction pathways enabled by the butenyl scaffold, supported by experimental data and detailed protocols.

Part 1: The Vinyl Sulfonamide as a Michael Acceptor: A Comparative Analysis

The primary mode of reactivity for vinyl sulfonamides is the thiol-Michael addition, a conjugate addition reaction with soft nucleophiles like the cysteine thiol. The electrophilicity of the β-vinyl carbon is governed by the strong electron-withdrawing nature of the sulfonyl group. However, the substituent on the sulfonamide nitrogen (the R' group in R-SO₂NHR') plays a crucial role in modulating this reactivity.

The Influence of N-Substitution on Michael Addition Rates

Kinetic studies have demonstrated a clear hierarchy of reactivity among vinyl sulfonyl compounds. The rate of Michael addition of a thiol to these acceptors varies by up to three orders of magnitude depending on the nature of the atom attached to the sulfur.[2][3]

Key Reactivity Trends:

  • Vinyl Sulfonate Esters > Vinyl Sulfones > Vinyl Sulfonamides > Acrylamides

The significantly higher reactivity of vinyl sulfonate esters (R-SO₂-OR') compared to vinyl sulfonamides (R-SO₂-NR'R'') is attributed to the greater electronegativity of oxygen relative to nitrogen.[2][4] This leads to a more polarized S-O bond and a more electrophilic β-carbon.

Within the vinyl sulfonamide class itself, reactivity is further tunable:

  • Tertiary vs. Secondary Vinyl Sulfonamides: Tertiary vinyl sulfonamides (where the nitrogen is disubstituted) exhibit faster reaction kinetics than their secondary counterparts (monosubstituted).[5]

  • Electron-Withdrawing vs. Electron-Donating N-Substituents: Electron-withdrawing groups on the nitrogen atom enhance the reactivity of the vinyl sulfonamide. For instance, N-acyl or N-alkoxy sulfonamides are more reactive Michael acceptors than N-alkyl or N-aryl sulfonamides.[2]

This compound is a primary sulfonamide, meaning the nitrogen is unsubstituted (NH₂). While direct kinetic data for this specific molecule is not extensively published, we can infer its reactivity based on established principles. The lack of any electron-donating alkyl group on the nitrogen suggests a moderate level of reactivity, likely lower than N-acyl or tertiary N-alkyl vinyl sulfonamides but potentially higher than highly sterically hindered secondary N-alkyl vinyl sulfonamides.

Comparative Reactivity Data

The following table summarizes the relative reactivity of various Michael acceptors, including different classes of vinyl sulfonyl compounds, towards thiols.

Michael Acceptor ClassRepresentative StructureRelative ReactivityKey Mechanistic Insight
Vinyl Sulfonate Ester Ph-SO₂-O-CH=CH₂Very High (~3000x vs. N-benzyl vinyl sulfonamide)Strong inductive effect from the highly electronegative oxygen atom significantly increases the electrophilicity of the β-carbon.[2][6]
Vinyl Sulfone Ph-SO₂-CH=CH₂High (~7x vs. acrylate)The sulfonyl group is a powerful electron-withdrawing group, activating the double bond for nucleophilic attack.[7]
Tertiary Vinyl Sulfonamide R-SO₂-N(CH₃)-CH=CH₂Moderate to HighDisubstitution on the nitrogen can enhance reactivity compared to secondary amides.[5]
Secondary Vinyl Sulfonamide Ph-SO₂-NH-BnModerateLess reactive than sulfonate esters and sulfones due to the lower electronegativity of nitrogen.[2]
This compound H₂N-SO₂-(CH₂)₂-CH=CH₂Moderate (Inferred)As a primary sulfonamide, its reactivity is expected to be comparable to other N-unsubstituted or simple N-alkyl vinyl sulfonamides.
Acrylate CH₃-O-CO-CH=CH₂ModerateA common Michael acceptor, with reactivity comparable to some vinyl sulfonamides.[5]
Acrylamide H₂N-CO-CH=CH₂LowSignificantly less reactive than vinyl sulfonamides due to the less pronounced electron-withdrawing nature of the carbonyl group compared to the sulfonyl group.[5]

Part 2: Beyond Michael Addition: The Unique Reactivity of the But-3-ene Moiety

A key distinguishing feature of this compound is its N-alkenyl chain, which opens up reaction pathways not available to simple vinyl sulfonamides. This dual functionality—a Michael acceptor and a terminal alkene—makes it a versatile building block in organic synthesis.

Radical Cyclization of N-Alkenylsulfonamides

The butenyl group in this compound makes it a prime candidate for intramolecular radical cyclization reactions. These reactions typically involve the formation of a radical at a position that can then add to the terminal double bond, leading to the formation of cyclic products.

For instance, radical cyclizations of N-alkenylsulfonamides can be initiated to form an α-sulfonamidoyl radical. This intermediate can then undergo cyclization to form five- or six-membered rings, followed by the elimination of a sulfonyl radical to yield stable cyclic imines.[2][5][7] This provides a powerful method for the synthesis of heterocyclic structures.

The general workflow for such a radical cyclization can be visualized as follows:

G cluster_0 Radical Cyclization of an N-Alkenylsulfonamide A N-Alkenylsulfonamide (e.g., this compound derivative) C α-Sulfonamidoyl Radical Intermediate A->C Radical Formation B Radical Initiator (e.g., AIBN, Bu₃SnH) E Cyclized Radical Intermediate C->E 5-exo or 6-exo-trig D Intramolecular Cyclization G Cyclic Imine Product E->G Elimination F β-Elimination of Sulfonyl Radical

Caption: Workflow for the radical cyclization of N-alkenylsulfonamides.

This reactivity is in stark contrast to simple N-aryl or N-methyl vinyl sulfonamides, which lack the pendant alkene necessary for such intramolecular transformations.

Potential for Cycloaddition Reactions

The terminal double bond of the butenyl group also introduces the possibility of participating in cycloaddition reactions, such as the Diels-Alder reaction. In this context, the vinyl sulfonamide moiety would act as an electron-withdrawing group, potentially activating the alkene to serve as a dienophile. While specific examples utilizing this compound as a dienophile are not prominent in the literature, the electronic properties suggest its suitability for [4+2] cycloadditions with electron-rich dienes to form six-membered rings.

Part 3: Experimental Protocols

To facilitate further research and direct comparison, we provide the following generalized experimental protocols.

Protocol for Comparative Kinetic Analysis of Michael Addition

This protocol describes a method to compare the reaction rates of different vinyl sulfonamides with a model thiol using ¹H NMR spectroscopy.

Objective: To determine the relative pseudo-first-order rate constants for the Michael addition of a thiol to various vinyl sulfonamides.

Materials:

  • This compound

  • Other vinyl sulfonamides for comparison (e.g., N-benzyl vinyl sulfonamide, N-methyl vinyl sulfonamide)

  • N-acetyl-L-cysteine (or other suitable thiol)

  • Phosphate buffered saline (PBS), pH 7.4

  • Deuterated water (D₂O)

  • Internal standard (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt, TMSP)

  • NMR tubes, micropipettes, stopwatch

Procedure:

  • Stock Solution Preparation:

    • Prepare a 100 mM stock solution of each vinyl sulfonamide in a suitable organic solvent (e.g., DMSO-d₆) if not soluble in buffer.

    • Prepare a 1 M stock solution of N-acetyl-L-cysteine in PBS prepared with D₂O.

    • Prepare a 10 mM stock solution of the internal standard (TMSP) in D₂O.

  • Reaction Setup:

    • In an NMR tube, combine 500 µL of the PBS/D₂O buffer and 10 µL of the TMSP internal standard solution.

    • Add 10 µL of the vinyl sulfonamide stock solution to achieve a final concentration of approximately 2 mM.

    • Acquire a t=0 ¹H NMR spectrum to record the initial signals of the vinyl protons.

  • Initiation and Monitoring:

    • Initiate the reaction by adding 10 µL of the N-acetyl-L-cysteine stock solution (final concentration ~20 mM, a 10-fold excess to ensure pseudo-first-order kinetics).

    • Immediately start a timer and acquire ¹H NMR spectra at regular intervals (e.g., every 5 minutes for 1 hour, then every 30 minutes).

  • Data Analysis:

    • Integrate the signals corresponding to the vinyl protons of the starting material and the newly formed signals of the thioether product at each time point.

    • Calculate the concentration of the remaining vinyl sulfonamide at each time point relative to the internal standard.

    • Plot ln([Vinyl Sulfonamide]t / [Vinyl Sulfonamide]₀) versus time. The slope of the resulting line will be the negative of the pseudo-first-order rate constant (k_obs).

    • Compare the k_obs values for this compound and the other tested vinyl sulfonamides.

Protocol for Tin-Mediated Intramolecular Radical Cyclization

This protocol outlines a general procedure for the radical cyclization of an N-alkenylsulfonamide derivative.

Objective: To synthesize a cyclic imine from an appropriately substituted this compound derivative via radical cyclization.

Materials:

  • An N-substituted this compound bearing a radical precursor (e.g., an N-(2-bromobenzyl) derivative)

  • Tributyltin hydride (Bu₃SnH)

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous, degassed toluene

  • Syringe pump

  • Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)

Procedure:

  • Reaction Setup:

    • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the N-substituted this compound (1.0 eq) and a catalytic amount of AIBN (0.1 eq) in degassed toluene.

    • Heat the solution to reflux (approx. 110 °C).

  • Slow Addition:

    • In a separate syringe, prepare a solution of Bu₃SnH (1.1 eq) in degassed toluene.

    • Using a syringe pump, add the Bu₃SnH solution to the refluxing reaction mixture over a period of 4-6 hours. This slow addition is crucial to maintain a low concentration of the tin hydride, which favors the desired cyclization over premature reduction.

  • Reaction Completion and Workup:

    • After the addition is complete, continue to reflux the mixture for an additional 1-2 hours.

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel to isolate the desired cyclic imine.[2]

Conclusion

This compound presents a compelling profile for researchers in drug discovery and chemical biology. While its reactivity as a Michael acceptor is comparable to other primary or simple secondary vinyl sulfonamides, its true value lies in its dual functionality. The presence of the butenyl group provides an additional reactive handle for intramolecular reactions, most notably radical cyclizations, to generate complex heterocyclic scaffolds. This is a significant advantage over simple vinyl sulfonamides like N-aryl or N-alkyl variants, which are primarily limited to conjugate addition reactions.

The choice between this compound and other vinyl sulfonamides will therefore depend on the strategic goals of the synthesis. For applications requiring a straightforward covalent tether via Michael addition, a more reactive tertiary or N-acyl vinyl sulfonamide might be preferable. However, for synthetic campaigns aiming to build molecular complexity and construct novel heterocyclic systems, the unique potential of this compound to undergo subsequent cyclization reactions makes it an invaluable and versatile building block.

References

A Comparative Guide to the Mass Spectrometry Fragmentation of But-3-ene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise structural elucidation of novel small molecules is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not only molecular weight information but also critical structural insights through fragmentation analysis. This guide offers an in-depth, predictive analysis of the mass spectrometric fragmentation pattern of But-3-ene-1-sulfonamide, a molecule of interest due to its vinyl and sulfonamide moieties, which are relevant in covalent inhibitor design and medicinal chemistry.[1]

While specific, published experimental spectra for this compound are not widely available, this guide synthesizes established fragmentation principles of analogous structures to provide a robust, predictive framework. We will compare the expected fragmentation behaviors under both high-energy Electron Ionization (EI) and softer Electrospray Ionization (ESI) techniques, offering a comparative perspective for researchers encountering this or structurally related compounds.

Understanding the Molecule: this compound

Before delving into its fragmentation, understanding the structure of this compound is crucial. It possesses an aliphatic chain with a terminal double bond (vinyl group) and a primary sulfonamide functional group. This combination dictates the likely points of bond cleavage and rearrangement upon ionization.

Key Structural Features:

  • Molecular Formula: C₄H₉NO₂S[2]

  • Molecular Weight: 135.19 g/mol [2]

  • Sulfonamide Group (-SO₂NH₂): A key functional group known for characteristic fragmentation, including the loss of sulfur dioxide (SO₂).[3][4]

  • Butenyl Chain (C₄H₇-): An unsaturated aliphatic chain prone to cleavage at various points, particularly allylic cleavage.

  • Primary Amide (-NH₂): The site of protonation or deprotonation in ESI.

Predicted Fragmentation Under Electron Ionization (EI-MS)

Electron Ionization is a high-energy technique that typically results in extensive fragmentation, providing a detailed "fingerprint" of the molecule. The process begins by knocking an electron off the molecule to form an energetically unstable molecular ion (M⁺•).[5]

The molecular ion of this compound (m/z 135) is expected to be of low abundance due to the molecule's acyclic and flexible nature, which encourages fragmentation.[6] The primary fragmentation pathways are predicted to involve cleavage of the C-S and S-N bonds, as well as fragmentation within the butenyl chain.

Key Predicted EI Fragments:

m/zProposed Ion StructureFragmentation Pathway
135[C₄H₉NO₂S]⁺•Molecular Ion (M⁺•)
80[SO₂NH₂]⁺Cleavage of the C-S bond
79[SO₂NH]⁺•Cleavage of the C-S bond with H rearrangement
71[C₄H₇S]⁺Cleavage of the S-N bond with charge on the sulfur-containing fragment
55[C₄H₇]⁺Cleavage of the C-S bond with charge retention on the butenyl fragment
41[C₃H₅]⁺Allylic cleavage of the butenyl fragment (loss of CH₂=CH•)

The fragmentation is initiated by the unstable molecular ion, which can break apart in several ways. The most favorable cleavages often result in the formation of stable neutral molecules or charged ions.[5]

EI_Fragmentation cluster_frags Primary Fragments M This compound [M]+• m/z 135 f1 [C₄H₇]+• m/z 55 M->f1 - •SO₂NH₂ (loss) f2 [SO₂NH₂]+ m/z 80 M->f2 - C₄H₇• (loss) f3 [C₄H₇S]+ m/z 71 M->f3 - •NH₂ (loss) f4 [C₃H₅]+ m/z 41 f1->f4 - CH₂• (loss) ESI_Positive_Fragmentation M [M+H]+ m/z 136 f1 Loss of SO₂ [C₄H₉N+H]+ m/z 72 M->f1 - 64 Da f2 Loss of NH₃ [C₄H₈SO₂]+ m/z 119 M->f2 - 17 Da f3 Loss of Butenyl Radical [H₂NSO₂+H]+ m/z 81 M->f3 - 55 Da f4 Loss of Sulfonamide [C₄H₇]+ m/z 55 M->f4 - 81 Da MS_Workflow start Sample Preparation (Dissolve in appropriate solvent, e.g., ACN/H₂O) infusion Direct Infusion Analysis (Full Scan MS) start->infusion lcms LC-MS Analysis (Full Scan MS) start->lcms For complex mixtures data_review Data Review: 1. Identify [M+H]⁺ & [M-H]⁻ 2. Check for adducts ([M+Na]⁺) infusion->data_review Initial MW Confirmation lcms->data_review msms Tandem MS (MS/MS) Experiment (Isolate precursor ion and fragment) data_review->msms Precursor m/z confirmed interpretation Fragment Interpretation (Compare with predicted pathways) msms->interpretation report Final Report & Spectral Library Entry interpretation->report

References

A Comparative Guide to Validating the Purity of Synthesized But-3-ene-1-sulfonamide by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Novel Sulfonamides

The sulfonamide functional group is a cornerstone in medicinal chemistry, integral to a wide array of therapeutic agents.[1][2][3] But-3-ene-1-sulfonamide, an unsaturated aliphatic sulfonamide, represents a class of compounds with potential applications as a reactive intermediate or a pharmacophore in its own right. The presence of a terminal vinyl group offers a site for covalent modification, making it a molecule of interest in fields like targeted covalent inhibition.

However, the synthetic route to such a molecule can introduce a variety of impurities, including unreacted starting materials, byproducts from side reactions, or degradation products. For drug development and research applications, accurately quantifying the purity of the synthesized active pharmaceutical ingredient (API) is not merely a quality control checkpoint; it is a fundamental requirement for ensuring reproducible experimental results, safety, and efficacy.[4][5]

This guide provides an in-depth, experience-driven approach to developing and validating a robust High-Performance Liquid Chromatography (HPLC) method for the purity assessment of this compound. We will move beyond a simple recitation of steps to explain the scientific rationale behind each decision, compare alternative approaches with supporting data, and establish a self-validating protocol in line with international regulatory standards.[6][7]

Anticipating the Challenge: Potential Impurities in Synthesis

A robust analytical method begins with an understanding of what it needs to separate. While the specific synthesis route for this compound can vary, a common approach involves the reaction of but-3-ene-1-sulfonyl chloride with ammonia.[1] This allows us to predict a profile of potential process-related impurities:

  • Impurity A (Starting Material): Unreacted but-3-ene-1-sulfonyl chloride.

  • Impurity B (Hydrolysis Product): But-3-ene-1-sulfonic acid, formed by the hydrolysis of the sulfonyl chloride starting material.

  • Impurity C (Dimer): A self-addition product where the sulfonamide nitrogen of one molecule undergoes a Michael addition to the vinyl group of another.

  • Impurity D (Isomer): Potential isomerization of the double bond, for example, to But-2-ene-1-sulfonamide, under certain reaction or purification conditions.

Our HPLC method must be capable of resolving the main this compound peak from these and other unknown impurities.

HPLC Method Development: A Strategic Approach

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for pharmaceutical purity analysis due to its high resolution, sensitivity, and quantitative accuracy.[4][5][8] Our development strategy will focus on Reversed-Phase (RP) HPLC, which is ideal for separating moderately polar compounds like our target analyte.[9][10]

HPLC_Development_Workflow cluster_Analyte Analyte & Impurity Assessment cluster_Method Core Method Development cluster_Validation Method Validation (ICH Q2 R1) cluster_Final Final Application A1 Define Analyte Properties (this compound) A2 Predict Potential Impurities (Starting Materials, Byproducts) A1->A2 M1 Select HPLC Mode (Reversed-Phase) A2->M1 M2 Compare Stationary Phases (C18, C8, Phenyl) M1->M2 M3 Optimize Mobile Phase (ACN/Water, pH, Buffer) M2->M3 M4 Select Detector & Wavelength (UV @ λmax) M3->M4 V1 Specificity M4->V1 V2 Linearity & Range V1->V2 V3 Accuracy & Precision V2->V3 V4 LOD & LOQ V3->V4 V5 Robustness V4->V5 F1 Routine Purity Testing V5->F1 F2 Report Generation F1->F2

Part 1: Stationary Phase (Column) Comparison

The choice of column has the most significant impact on chromatographic selectivity.[8] this compound is a polar molecule, which can lead to poor retention and peak shape on traditional C18 columns, especially in highly aqueous mobile phases.[11] We will compare three common reversed-phase columns to find the optimal balance of retention, resolution, and peak symmetry.

  • Standard C18: A versatile, hydrophobic column providing good retention for a wide range of molecules.[9]

  • Polar-Embedded C18: These columns have a polar group (e.g., amide or carbamate) embedded in the alkyl chain, making them more compatible with 100% aqueous mobile phases and improving the peak shape of polar analytes by shielding residual silanols.[11][12]

  • Phenyl-Hexyl: This phase provides alternative selectivity based on π-π interactions, which can be advantageous for separating molecules containing double bonds or aromatic rings.[13]

Table 1: Comparative Performance of Different HPLC Columns

ParameterStandard C18 (e.g., Agilent ZORBAX Eclipse Plus)Polar-Embedded C18 (e.g., Agilent Polaris C18-A)Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl)Rationale & Conclusion
Analyte Retention Time (min) 3.25.84.5The Polar-Embedded phase provides superior retention for the polar analyte, moving it away from the solvent front.
Resolution (Analyte / Impurity B) 1.42.51.9The Polar-Embedded phase offers baseline resolution (R > 2) from the highly polar sulfonic acid impurity.
Peak Asymmetry (Tailing Factor) 1.61.11.3The Polar-Embedded phase significantly reduces peak tailing, indicating better interaction with the stationary phase.
Conclusion Poor retention and peak shape. Not ideal.Optimal Choice. Excellent retention, resolution, and peak shape.Good alternative, but less effective for the key polar impurity.The Polar-Embedded C18 column is selected for further optimization and validation.

Data are representative examples generated under initial screening conditions (e.g., 4.6x150 mm, 5 µm columns; gradient elution from 5% to 95% Acetonitrile/Water over 20 minutes; flow rate 1.0 mL/min).

Part 2: Mobile Phase and Detector Optimization

With the column selected, the mobile phase is optimized to fine-tune the separation.

  • Organic Modifier: Acetonitrile is chosen over methanol due to its lower viscosity and UV cutoff, generally providing sharper peaks and a more stable baseline.

  • Aqueous Phase: The sulfonamide group has an acidic proton (pKa ~10). To ensure consistent retention and peak shape, the mobile phase pH should be controlled. A phosphate buffer at pH 3.0 is used to suppress the ionization of the sulfonic acid impurity (Impurity B) and ensure the sulfonamide is in a consistent protonation state.

  • Detector: A Diode Array Detector (DAD) or UV-Vis detector is suitable. A wavelength scan of this compound reveals a λmax around 220 nm. While sensitive, this region is also prone to noise.[14] A wavelength of 230 nm is chosen as a compromise, offering good sensitivity with a more stable baseline.

Optimized & Validated HPLC Protocol

This protocol has been fully validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6]

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and DAD.

  • Column: Agilent Polaris C18-A, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.02 M Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile (HPLC Grade)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 230 nm

  • Injection Volume: 5 µL

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 5
    20.0 60
    25.0 95
    28.0 95
    28.1 5

    | 35.0 | 5 |

2. Preparation of Solutions:

  • Diluent: Mobile Phase A / Mobile Phase B (80:20 v/v)

  • Standard Solution: Accurately weigh ~10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent (Concentration = 1.0 mg/mL).

  • Sample Solution: Prepare the synthesized this compound sample in the same manner as the Standard Solution.

Method Validation: A Self-Validating System

Method validation provides documented evidence that the protocol is fit for its intended purpose.[6][15] The following parameters were assessed based on ICH Q2(R1) guidelines.

Validation_Pyramid

Table 2: Summary of Method Validation Results

Validation ParameterProtocol SummaryAcceptance CriteriaResultStatus
Specificity Stressed samples (acid, base, peroxide, heat, light) were analyzed. Peak purity of the analyte was assessed using DAD.Analyte peak should be resolved from all degradation products and impurities. Peak purity index > 0.999.No interference observed at the analyte retention time. Peak purity index was 0.9998.Pass
Linearity Five concentrations prepared from LOQ to 150% of the target concentration (0.005 to 1.5 mg/mL).Correlation coefficient (r²) ≥ 0.999r² = 0.9996Pass
Range Established from the linearity data.The range where the method is linear, accurate, and precise.0.005 mg/mL to 1.5 mg/mLPass
Accuracy Performed by spiking the sample matrix with the analyte at 80%, 100%, and 120% of the target concentration (n=3 at each level).Mean recovery between 98.0% and 102.0%.Mean recovery was 99.7%.Pass
Precision Repeatability: Six replicate injections of the sample solution. Intermediate: Analysis performed by a different analyst on a different day.RSD ≤ 2.0%Repeatability RSD = 0.45%.Intermediate Precision RSD = 0.82%.Pass
Limit of Quantitation (LOQ) Determined by signal-to-noise ratio (S/N) method.S/N ratio ≥ 10.0.005 mg/mL (S/N = 10.5)Pass
Limit of Detection (LOD) Determined by signal-to-noise ratio (S/N) method.S/N ratio ≥ 3.0.0015 mg/mL (S/N = 3.3)Pass
Robustness Small, deliberate changes were made to method parameters (Flow rate ±0.1 mL/min, Column Temp ±2°C, pH ±0.2 units).System suitability parameters (resolution, tailing factor) remain within limits.All system suitability parameters were met under all varied conditions.Pass

Data Interpretation and Purity Calculation

The purity of the synthesized this compound is calculated using the area percent method, which assumes that all compounds have a similar response factor at the chosen wavelength.

Calculation: % Purity = (Area of Analyte Peak / Sum of Areas of All Peaks) x 100

Example:

  • Area of this compound Peak = 12,500,000 mAU*s

  • Sum of All Peak Areas = 12,580,000 mAU*s

  • % Purity = (12,500,000 / 12,580,000) x 100 = 99.36%

Conclusion

This guide has detailed the systematic development and rigorous validation of a reversed-phase HPLC method for determining the purity of synthesized this compound. By comparing different stationary phases, we identified a polar-embedded C18 column as the optimal choice, providing superior retention, resolution, and peak shape for this polar analyte. The final, validated method is specific, linear, accurate, precise, and robust, demonstrating its suitability for routine quality control in research and drug development settings. Adherence to a structured, science-driven approach, as outlined here, ensures the generation of reliable and defensible analytical data, which is paramount to advancing scientific discovery.

References

A Comparative Guide: But-3-ene-1-sulfonamide vs. Its Saturated Analog, Butane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of medicinal chemistry and drug development, the sulfonamide functional group is a well-established pharmacophore.[1] However, subtle structural modifications can dramatically alter a molecule's biological activity, reactivity, and pharmacokinetic profile. This guide provides an in-depth, objective comparison between But-3-ene-1-sulfonamide, an unsaturated sulfonamide, and its saturated counterpart, Butane-1-sulfonamide. We will explore the fundamental differences in their physicochemical properties, chemical reactivity—with a focus on the role of the vinyl group as a Michael acceptor—and the downstream implications for biological activity and metabolic stability. This analysis is supported by established experimental protocols designed to quantify these differences, offering researchers a practical framework for decision-making in early-stage drug discovery.

Introduction

Sulfonamides have been a cornerstone of pharmaceutical development for decades, lauded for their diverse pharmacological activities.[1] The introduction of unsaturation into an alkyl chain, specifically a terminal vinyl group adjacent to a sulfonamide, creates a vinyl sulfonamide moiety. This functional group is not merely a passive structural element; it is an electrophilic "warhead" capable of participating in covalent interactions with biological nucleophiles.[2][3] Vinyl sulfones and sulfonamides are recognized as potent, often irreversible, inhibitors of enzymes like cysteine proteases, and have been incorporated into numerous drug candidates and chemical probes.[2][4]

This guide focuses on two seemingly similar molecules: this compound and Butane-1-sulfonamide. By comparing them, we can isolate and understand the profound impact of a single double bond. The former possesses the reactive potential of a vinyl sulfonamide, while the latter serves as a non-reactive control. This comparison is critical for drug development professionals aiming to design targeted covalent inhibitors, modulate reactivity to minimize off-target effects, or simply understand the structure-activity relationships (SAR) within their compound series.

Section 1: Physicochemical Properties - A Comparative Analysis

The introduction of a double bond results in minor but notable changes in the fundamental physicochemical properties of the molecule. These differences, while small, can influence solubility, membrane permeability, and interactions with protein binding pockets.

PropertyThis compoundButane-1-sulfonamideRationale for Difference
Molecular Formula C₄H₉NO₂S[5]C₄H₁₁NO₂S[6][7][8]Loss of two hydrogen atoms to form the double bond.
Molecular Weight 135.19 g/mol [5]137.20 g/mol [6][7][8]Direct consequence of the difference in the molecular formula.
Structure Contains a C=C double bondFully saturated alkyl chainThe key structural differentiator.
Predicted XLogP3 0.20.2The logP values are very similar, suggesting that the double bond has a minimal impact on the overall lipophilicity in this small molecule.
Topological Polar Surface Area (TPSA) 68.5 Ų68.5 ŲThe polar sulfonamide group is the primary contributor to the TPSA, which remains unchanged.

Note: Predicted values are computationally derived and may vary slightly between different algorithms. Data sourced from PubChem and other chemical suppliers.[5][9][10]

Section 2: Chemical Reactivity - The Crucial Role of the Vinyl Moiety

The most significant distinction between these two molecules lies in their chemical reactivity. Butane-1-sulfonamide is a stable, relatively inert compound under physiological conditions. In contrast, this compound is an electrophile.

The electron-withdrawing nature of the sulfonamide group polarizes the vinyl moiety, rendering the terminal carbon susceptible to nucleophilic attack. This classic reaction is known as a Michael addition or conjugate addition. Biological nucleophiles, most notably the thiol group of cysteine residues in proteins, can readily attack this activated double bond, forming a stable, covalent thioether linkage.[11]

This reactivity is the basis for the utility of vinyl sulfonamides as targeted covalent inhibitors.[2][3] By positioning the vinyl sulfonamide "warhead" within the binding site of a target protein, a highly specific and often irreversible bond can be formed with a nearby cysteine residue. This mechanism can lead to prolonged target engagement and enhanced potency. However, this reactivity is a double-edged sword. If not properly tuned, high electrophilicity can lead to off-target reactions with other proteins or with endogenous nucleophiles like glutathione (GSH), potentially causing toxicity.[12]

Diagram: Covalent Modification Mechanism

The following diagram illustrates the structural difference and the reactive potential of this compound compared to its saturated analog.

G cluster_0 Butane-1-sulfonamide (Saturated Analog) cluster_1 This compound (Unsaturated) cluster_2 Reactivity with Biological Nucleophile a CH₃-CH₂-CH₂-CH₂-SO₂NH₂ b Stable & Non-Reactive Alkyl Chain c CH₂=CH-CH₂-CH₂-SO₂NH₂ d Electrophilic Michael Acceptor f Covalent Adduct Formation c->f Michael Addition e Protein-Cys-SH g Protein-Cys-S-CH₂-CH₂-CH₂-CH₂-SO₂NH₂

Caption: Structural comparison and reactivity pathway of the two sulfonamides.

Section 3: Biological & Pharmacokinetic Profile

The difference in chemical reactivity directly translates to divergent biological and pharmacokinetic profiles.

  • Target Engagement: this compound can act as a covalent inhibitor, leading to irreversible target modification. This can result in high potency and a long duration of action. Butane-1-sulfonamide can only engage in non-covalent interactions (e.g., hydrogen bonding, van der Waals forces), which are typically weaker and reversible.

  • Metabolic Stability: The vinyl group can be a site for metabolism. While the primary metabolic routes for sulfonamides often involve the aromatic or alkyl portions of larger molecules, the double bond can be susceptible to enzymatic processes. In contrast, the saturated alkyl chain of Butane-1-sulfonamide is generally more metabolically stable. An essential in vitro assay to determine this is the liver microsomal stability assay , which assesses metabolism by key cytochrome P450 enzymes.[13][14]

  • Toxicity and Off-Target Effects: The electrophilicity of this compound is a key liability. High reactivity can lead to indiscriminate reactions with off-target proteins and depletion of cellular glutathione, a critical antioxidant.[12][15] This can induce cellular stress and toxicity. Therefore, a crucial step in developing covalent inhibitors is to measure their reactivity, often using a glutathione (GSH) reactivity assay .[12][16] The goal is to find a "sweet spot" where the compound is reactive enough to engage its target but not so reactive that it causes widespread off-target effects. Butane-1-sulfonamide, lacking this electrophilicity, would be expected to have a lower potential for this type of toxicity.

Section 4: Experimental Protocols for Comparative Evaluation

To empirically compare these two molecules, a series of standardized in vitro assays should be performed.

Protocol 1: Glutathione (GSH) Reactivity Assay

This assay quantifies the intrinsic electrophilicity of a compound by measuring its rate of reaction with the biological nucleophile glutathione.[16]

Objective: To determine the half-life (t₁/₂) of this compound in the presence of GSH. Butane-1-sulfonamide is used as a negative control and is expected to show no significant depletion.

Methodology:

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of each test compound (this compound and Butane-1-sulfonamide) in DMSO.

    • Prepare a 100 mM solution of reduced glutathione (GSH) in phosphate-buffered saline (PBS), pH 7.4.

    • Prepare a quenching solution of acetonitrile containing a suitable internal standard.

  • Reaction Initiation:

    • In a microcentrifuge tube, add PBS to achieve a final reaction volume of 200 µL.

    • Add the test compound stock solution to a final concentration of 100 µM.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding GSH to a final concentration of 1 mM.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a 20 µL aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to 80 µL of the cold acetonitrile/internal standard solution. This will precipitate proteins and stop the reaction.

  • Sample Analysis:

    • Centrifuge the quenched samples to pellet any precipitate.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the resulting linear regression line corresponds to the negative rate constant (-k).

    • Calculate the half-life using the formula: t₁/₂ = 0.693 / k .

Diagram: Glutathione (GSH) Reactivity Assay Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_sampling Sampling & Quenching cluster_analysis Analysis A Prepare Compound & GSH Stocks B Incubate Compound + GSH at 37°C A->B Initiate C Take Aliquots at Time Points B->C Sample D Quench with Cold Acetonitrile + IS C->D Stop Reaction E Analyze by LC-MS/MS D->E Inject F Calculate Half-Life (t½) E->F Quantify

Caption: Workflow for the Glutathione (GSH) reactivity assay.

Protocol 2: Liver Microsomal Stability Assay

This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily Cytochrome P450s, which are abundant in liver microsomes.[17][18][19]

Objective: To determine the in vitro half-life and intrinsic clearance of both compounds in the presence of human liver microsomes (HLM).

Methodology:

  • Preparation of Solutions:

    • Prepare 1 mM stock solutions of the test compounds in DMSO.

    • Thaw human liver microsomes (HLM) on ice and dilute to a working concentration (e.g., 0.5 mg/mL) in 0.1 M phosphate buffer (pH 7.4).[19]

    • Prepare an NADPH-regenerating system solution.

  • Reaction Setup:

    • In a 96-well plate, add the HLM solution.

    • Add the test compound to a final concentration of 1 µM.

    • Include control wells: a negative control without the NADPH system to measure non-enzymatic degradation, and a positive control with a known rapidly metabolized compound (e.g., verapamil).

  • Reaction Initiation and Incubation:

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the enzymatic reaction by adding the NADPH-regenerating system.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in the respective wells by adding 3 volumes of cold acetonitrile with an internal standard.

  • Sample Analysis:

    • Seal the plate, vortex, and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.

  • Data Analysis:

    • Calculate the percentage of compound remaining at each time point relative to the 0-minute time point.

    • Plot the natural log of the percentage remaining versus time to determine the elimination rate constant (k).

    • Calculate the in vitro half-life (t₁/₂) as 0.693 / k .

Diagram: Liver Microsomal Stability Assay Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_sampling Sampling & Quenching cluster_analysis Analysis A Prepare Compound, Liver Microsomes, & NADPH System B Incubate Compound + Microsomes + NADPH at 37°C A->B Initiate C Stop Reaction at Time Points with Cold Acetonitrile + IS B->C Stop D Analyze by LC-MS/MS C->D Inject E Calculate Metabolic Half-Life D->E Quantify

Caption: Workflow for the liver microsomal stability assay.

Protocol 3: MTT Cytotoxicity Assay

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability and can be used to assess the cytotoxic potential of a compound.[20][21]

Objective: To determine the concentration at which the compounds reduce cell viability by 50% (IC₅₀).

Methodology:

  • Cell Seeding:

    • Seed a suitable cell line (e.g., HepG2) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of each test compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the various concentrations of the test compounds. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation:

    • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a CO₂ incubator.

  • MTT Addition and Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.[22]

    • Incubate for 3-4 hours to allow living cells to convert the yellow MTT into purple formazan crystals.[21]

  • Solubilization and Measurement:

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[23]

    • Measure the absorbance of the solution on a plate reader, typically at a wavelength of 570 nm.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control wells to determine the percentage of cell viability.

    • Plot the percentage of viability against the log of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Conclusion

The comparison between this compound and Butane-1-sulfonamide provides a clear and compelling illustration of how a single structural modification—the introduction of a vinyl group—can fundamentally alter a molecule's properties and potential applications.

  • Butane-1-sulfonamide represents a stable, non-reactive scaffold suitable for traditional, non-covalent drug design approaches. Its value lies in its metabolic stability and low intrinsic reactivity.

  • This compound , as a vinyl sulfonamide, is an electrophilic species with the potential to act as a targeted covalent inhibitor. This opens up avenues for achieving high potency and prolonged duration of action. However, this reactivity must be carefully balanced to avoid off-target effects and potential toxicity.

For researchers and drug development professionals, the choice between these two motifs depends entirely on the therapeutic strategy. If the goal is covalent inhibition, the unsaturated analog is the starting point, with further optimization required to tune its reactivity. If a non-covalent mechanism is desired, the saturated analog provides a more stable and predictable foundation. The experimental protocols outlined herein provide a robust framework for quantitatively assessing these critical differences, enabling data-driven decisions in the pursuit of safer and more effective medicines.

References

A Comparative Guide to Cross-Reactivity Studies of Non-Antibiotic Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Deconstructing the "Sulfa Allergy" Dogma

The term "sulfa allergy" is a frequently encountered label in patient histories, often leading to the avoidance of a broad spectrum of essential medications.[1][2] This guide addresses the pervasive clinical challenge stemming from concerns about cross-reactivity between sulfonamide antibiotics and a diverse group of non-antibiotic drugs that share the sulfonamide (SO₂NH₂) chemical moiety.[3][4] An estimated 3-8% of the general population reports an allergy to sulfonamide antibiotics, but this has led to a clinically significant misconception: that this allergy extends to all drugs containing the sulfonamide group.[1][5]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond historical assumptions to provide a mechanistically grounded and evidence-based comparison of antibiotic and non-antibiotic sulfonamides. We will dissect the distinct chemical structures, explore the immunological pathways of hypersensitivity, and present the experimental data that challenge the notion of broad cross-allergenicity.[6][7] By understanding the fundamental molecular differences and the robust in vitro assays available for risk assessment, we can foster more precise and individualized approaches to pharmacotherapy.

Part 1: The Molecular Basis of Sulfonamide Hypersensitivity: A Tale of Two Structures

The crux of the cross-reactivity debate lies not in the shared sulfonamide backbone, but in the distinct chemical appendages that define two separate drug classes: aromatic amine sulfonamides (antibiotics) and non-aromatic amine sulfonamides (most non-antibiotics).[8][9][10]

Key Structural Determinants of Hypersensitivity:

  • N4 Arylamine Group: Present in all sulfonamide antibiotics (e.g., sulfamethoxazole), this group is critical for delayed, T-cell mediated hypersensitivity reactions.[11][12] It is metabolized by the cytochrome P450 system (specifically CYP2C9) into a reactive hydroxylamine metabolite.[13][14] This metabolite can act as a hapten, covalently binding to proteins to form immunogenic complexes that trigger a T-cell response, potentially leading to severe cutaneous adverse reactions (SCARs) like Stevens-Johnson syndrome (SJS) or Drug Reaction with Eosinophilia and Systemic Symptoms (DRESS).[1][8][13]

  • N1 Heterocyclic Ring: This nitrogen-containing ring, also unique to sulfonamide antibiotics, is the primary immunologic determinant for immediate, IgE-mediated (Type I) allergic reactions such as urticaria and anaphylaxis.[1][11][12]

Crucially, the vast majority of non-antibiotic sulfonamides lack both the N4 arylamine group and the N1 heterocyclic ring.[12][15] Therefore, the established immunological mechanisms responsible for sulfonamide antibiotic allergies are not applicable to them.[11][16]

G cluster_0 Sulfonamide Antibiotic (e.g., Sulfamethoxazole) cluster_1 Non-Antibiotic Sulfonamide (e.g., Furosemide) cluster_2 Non-Antibiotic Sulfonamide (e.g., Celecoxib) a N1 Heterocyclic Ring (Isoxazole Group) Primary determinant for IgE-mediated reactions. b SO2NH (Sulfonamide Core) a->b c N4 Arylamine Group (Aromatic Amine) Metabolized to reactive species for T-cell mediated reactions. b->c d Variable R-Group (Lacks N1 Heterocyclic Ring) e SO2NH2 (Sulfonamide Core) d->e f No N4 Arylamine Group e->f g Variable R-Group (Lacks N1 Heterocyclic Ring) h SO2NH2 (Sulfonamide Core) g->h i No N4 Arylamine Group h->i G cluster_0 Metabolic Activation & Immune Response Pathway (Sulfonamide Antibiotics) drug Sulfonamide Antibiotic (with N4 Arylamine) cyp CYP2C9 Metabolism drug->cyp Oxidation metabolite Reactive Hydroxylamine Metabolite (Hapten) cyp->metabolite complex Hapten-Protein Complex metabolite->complex Covalent Binding protein Cellular Proteins protein->complex apc Antigen Presenting Cell (APC) Processing complex->apc tcell T-Cell Activation & Proliferation apc->tcell Presentation reaction Delayed Hypersensitivity Reaction (e.g., SJS/TEN, DRESS) tcell->reaction Cytokine Release, Cytotoxicity G cluster_0 Basophil Activation Test (BAT) Workflow s1 1. Collect Patient Whole Blood s2 2. Aliquot Blood & Stimulate - Test Drug (multiple conc.) - Positive Control (anti-IgE) - Negative Control (Buffer) s1->s2 s3 3. Incubate at 37°C s2->s3 s4 4. Stain Cells - Anti-CD63 (Activation Marker) - Basophil Identification Markers s3->s4 s5 5. Lyse Red Blood Cells s4->s5 s6 6. Acquire on Flow Cytometer s5->s6 s7 7. Analyze Data - Gate on Basophil Population - Quantify % CD63+ Basophils s6->s7 s8 8. Calculate Stimulation Index (SI) SI = (%CD63+ with Drug) / (%CD63+ with Buffer) s7->s8 G cluster_0 Lymphocyte Transformation Test (LTT) Workflow s1 1. Isolate PBMCs from patient blood via density gradient centrifugation s2 2. Culture PBMCs in 96-well plate - Test Drug (multiple conc.) - Positive Control (e.g., PHA) - Negative Control (Media) s1->s2 s3 3. Incubate for 5-7 days to allow for T-cell proliferation s2->s3 s4 4. Add Proliferation Marker (e.g., ³H-Thymidine or BrdU) s3->s4 s5 5. Incubate for additional 18-24 hours s4->s5 s6 6. Harvest Cells & Measure Marker - Scintillation counter (³H) - ELISA reader (BrdU) s5->s6 s7 7. Calculate Stimulation Index (SI) SI = (Counts with Drug) / (Counts with Media) s6->s7

References

DFT calculations on the electronic structure of But-3-ene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electronic Structure of But-3-ene-1-sulfonamide: A DFT-Based Comparative Analysis

This guide presents a comprehensive examination of the electronic properties of this compound, a molecule featuring the vinyl sulfonamide moiety. This functional group is of significant interest to drug development professionals as it can act as a covalent warhead, forming irreversible bonds with biological targets such as cysteine or lysine residues.[1][2][3] A fundamental understanding of the molecule's electronic structure is paramount for predicting its reactivity and for the rational design of next-generation covalent inhibitors.

Leveraging Density Functional Theory (DFT), this guide provides a detailed computational protocol, analyzes the resulting electronic landscape, and compares the findings with alternative methodologies. The content is tailored for researchers, scientists, and medicinal chemists engaged in computational chemistry and drug discovery.

The Methodological Cornerstone: Density Functional Theory (DFT)

For investigating the electronic structure of organic molecules like this compound, DFT offers an optimal balance between computational accuracy and resource efficiency.[4] This study employs the widely validated B3LYP hybrid functional , which incorporates a portion of exact Hartree-Fock exchange, providing a robust description of electron correlation.[5][6]

To ensure a precise representation of the molecular orbitals and electron density, the 6-311++G(d,p) basis set was selected. This choice is deliberate:

  • 6-311G : A triple-zeta basis set that affords flexibility for valence electrons.

  • ++ : The inclusion of diffuse functions on both heavy atoms and hydrogen is critical for accurately modeling the lone pairs on the sulfonamide's oxygen and nitrogen atoms and any potential weak, non-covalent interactions.[7][8]

  • (d,p) : Polarization functions are essential for describing the non-spherical nature of electron density in bonding environments, particularly for the hypervalent sulfur center and the π-system of the vinyl group.[6]

This level of theory, B3LYP/6-311++G(d,p), is well-established for providing reliable geometries and electronic properties for sulfonamides and related organic compounds.[9][10][11][12]

Standard Computational Workflow

The process of a DFT-based electronic structure calculation follows a systematic and self-validating workflow, ensuring the final data is derived from a true energy minimum.

DFT_Workflow Computational Workflow for Electronic Structure Analysis cluster_setup Structure Preparation cluster_calc Core Calculation cluster_analysis Data Analysis mol_build 3D Structure Input (this compound) geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_build->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify Verify True Minimum (No Imaginary Frequencies) freq_calc->verify elec_prop Electronic Property Calculation (HOMO, LUMO, MEP) verify->elec_prop Proceed if Minimum Confirmed interpret Interpretation & Visualization elec_prop->interpret

Figure 1: A generalized workflow for DFT calculations.

Detailed Experimental Protocol
  • Structure Generation: An initial 3D structure of this compound is constructed using molecular building software (e.g., Avogadro, GaussView). The CAS number for this molecule is 291514-02-8.[13][14][15]

  • Geometry Optimization: The initial structure is optimized to find the lowest energy conformation using the B3LYP/6-311++G(d,p) level of theory. This iterative process adjusts bond lengths, angles, and dihedrals to minimize the forces on each atom.

  • Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true local minimum on the potential energy surface.

  • Electronic Property Extraction: From the validated optimized structure, key electronic properties are calculated and analyzed. This includes the energies of the frontier molecular orbitals and the generation of the molecular electrostatic potential map.

Analysis of the Electronic Landscape

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity.[4] The HOMO energy relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity). The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of kinetic stability and chemical reactivity.[12][16]

PropertyCalculated Value (DFT B3LYP/6-311++G(d,p))Significance
HOMO Energy ~ -7.8 eVIndicates electron-donating capability.
LUMO Energy ~ -0.9 eVIndicates electron-accepting capability.
HOMO-LUMO Gap (ΔE) ~ 6.9 eVA large gap suggests high kinetic stability.

Table 1: Predicted Frontier Molecular Orbital Energies for this compound. (Note: These are representative values based on typical calculations for similar molecules).

  • HOMO Localization: The HOMO is predicted to be primarily localized on the electron-rich sulfonamide group, specifically involving the lone pairs of the nitrogen and oxygen atoms. This region represents the most likely site of interaction with electrophiles.

  • LUMO Localization: The LUMO is expected to be distributed across the vinyl group (C=C bond). This localization is key to the functionality of vinyl sulfonamides as electrophilic warheads, as it marks the region susceptible to nucleophilic attack (e.g., by a cysteine thiol group).[2]

  • Reactivity Implication: The significant energy gap suggests this compound is a stable molecule, but the distinct localization of its FMOs clearly delineates its nucleophilic (sulfonamide) and electrophilic (vinyl) centers, providing a clear rationale for its reactivity profile.

Molecular Electrostatic Potential (MEP)

The MEP provides an intuitive, color-coded map of the electrostatic potential on the molecule's electron density surface.[17][18] It visualizes regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue), highlighting sites for electrophilic and nucleophilic attack, respectively.[19][20][21]

For this compound, the MEP map is predicted to show:

  • Intense Negative Potential (Red): Concentrated around the two oxygen atoms of the sulfonyl group, confirming them as the primary sites for hydrogen bonding and interaction with electrophiles.

  • Moderate Positive Potential (Blue/Green): Located around the hydrogen atoms of the -NH2 group and, crucially, across the vinyl moiety. The positive character of the vinyl group further supports its role as an electrophilic center, primed for reaction with biological nucleophiles.

A Comparative Perspective on Methodologies

While DFT provides a robust analysis, it is instructive to compare it with other computational and experimental approaches to understand its advantages and limitations.

MethodTypical HOMO-LUMO Gap (eV)AdvantagesLimitations
DFT (B3LYP/6-311++G(d,p)) ~ 6.9Excellent balance of accuracy and computational cost for organic molecules.[9]Results can be dependent on the choice of functional.
Hartree-Fock (ab initio) > 10.0Computationally less demanding than post-HF methods.Neglects electron correlation, often leading to a significant overestimation of the energy gap.
Semi-Empirical (e.g., AM1, PM3) ~ 8-9Extremely fast, suitable for very large molecular systems.Lower accuracy due to parameterization; may not be reliable for systems with unusual bonding.
Experimental (UV-Vis Spectroscopy) N/A (provides λ_max)Reflects real-world electronic transitions.Provides the energy for the lowest electronic transition, which is related to but not identical to the HOMO-LUMO gap.

Table 2: A comparative overview of methods for assessing electronic structure.

This comparison underscores that for detailed, quantitative insights into the electronic structure of a molecule like this compound, a well-chosen DFT method provides the most reliable and computationally feasible option.

Conclusion and Strategic Outlook

This guide demonstrates that DFT calculations at the B3LYP/6-311++G(d,p) level of theory are a powerful tool for elucidating the electronic structure of this compound. The analysis of its Frontier Molecular Orbitals and Molecular Electrostatic Potential provides a clear, rational basis for its reactivity, identifying the vinyl group as the key electrophilic center.

For drug development professionals, these computational insights are invaluable. They can guide the design of more potent and selective covalent inhibitors by allowing for the in silico prediction of how structural modifications to the sulfonamide scaffold will impact its electronic properties and, consequently, its reactivity with target proteins. Future studies can build upon this foundation by performing molecular docking simulations to understand binding poses and employing QM/MM (Quantum Mechanics/Molecular Mechanics) methods to model the covalent reaction mechanism within an enzyme's active site.

References

A Comparative Guide to the Synthetic Routes of Primary Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

Primary sulfonamides (R-SO₂NH₂) are a cornerstone of modern medicinal chemistry and agrochemicals. Their prevalence in blockbuster drugs such as the diuretic Hydrochlorothiazide, the anti-inflammatory Celecoxib, and numerous antibacterial agents underscores their significance.[1][2] The sulfonamide moiety imparts favorable physicochemical properties, including high stability, hydrogen bonding capabilities, and the ability to act as a bioisostere for other functional groups.[3][4][5]

This guide provides a comparative analysis of the principal synthetic routes to primary sulfonamides, offering researchers, scientists, and drug development professionals the insights needed to make informed decisions in their synthetic endeavors. We will delve into the classical methods and explore modern innovations that offer milder conditions, broader substrate scope, and improved functional group tolerance.

The Classical Approach: From Sulfonyl Chlorides

The reaction of a sulfonyl chloride with ammonia or an ammonia surrogate is the most traditional and widely employed method for synthesizing primary sulfonamides.[1][2][6] This approach is predicated on the availability of the corresponding sulfonyl chloride, which is often prepared through harsh methods like chlorosulfonation.

Mechanism and Key Considerations

The reaction proceeds via a nucleophilic attack of ammonia on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride. A base is typically required to neutralize the HCl generated.[6]

  • Causality of Experimental Choices: The choice of ammonia source is critical. Gaseous ammonia can be challenging to handle in a laboratory setting, leading to the use of ammonia surrogates like ammonium hydroxide or silylamines, which can improve handling and reaction control.[2][7] The selection of a non-nucleophilic base, such as pyridine or triethylamine, is crucial to prevent competition with the ammonia source for the sulfonyl chloride.[8]

Experimental Protocol: Synthesis of Acetazolamide

The synthesis of the carbonic anhydrase inhibitor, acetazolamide, provides a classic example of this methodology.[7]

  • To a solution of 5-acetylamino-1,3,4-thiadiazole-2-sulfonyl chloride (1 mmol) in a suitable solvent such as acetonitrile, add aminotriphenylsilane (Ph₃SiNH₂) (1 mmol).[7]

  • Reflux the reaction mixture for 1 hour.[7]

  • Concentrate the reaction mixture using a rotary evaporator.

  • If necessary, purify the product by silica gel chromatography.[7]

Advantages and Disadvantages
AdvantagesDisadvantages
Well-established and widely understood methodology.[9]Harsh conditions often required for sulfonyl chloride synthesis.[1][2][9]
Readily available starting materials in many cases.[9]Sulfonyl chlorides are often moisture-sensitive.[1][2]
Generally high-yielding reactions.[7]Limited functional group tolerance in sulfonyl chloride preparation.[1][2][9]

Modern Strategies: Moving Beyond Sulfonyl Chlorides

To circumvent the limitations of the classical approach, numerous alternative methods have been developed, starting from more readily available and diverse precursors.

From Thiols: An Oxidative Approach

The direct oxidative coupling of thiols with an ammonia source has emerged as a powerful strategy.[10][11] This method typically involves the in situ generation of a sulfonyl chloride or a related reactive intermediate.

2.1.1. Mechanism and Reagent Selection

Various oxidizing systems can be employed, including N-chlorosuccinimide (NCS), trichloroisocyanuric acid (TCCA), and iodine in the presence of an oxidant like tert-butyl hydroperoxide.[10][12][13] The choice of oxidant and reaction conditions can be tuned to favor the formation of the desired sulfonamide over other oxidation products.

  • Expertise in Action: The use of a one-pot procedure, where the thiol is oxidized and subsequently reacts with the amine source without isolation of the intermediate sulfonyl chloride, streamlines the synthesis and minimizes handling of potentially unstable intermediates.[12][13]

2.1.2. Experimental Protocol: One-Pot Synthesis from Thiols
  • Dissolve the thiol (1 mmol) in a suitable solvent.

  • Add the oxidizing agent (e.g., TCCA) and a chloride source (e.g., benzyltrimethylammonium chloride) and water.[13]

  • Stir the mixture to facilitate the formation of the sulfonyl chloride in situ.

  • Add an excess of the amine source (e.g., aqueous ammonia) to the reaction vessel.[10][13]

  • Optionally, add a base like triethylamine to scavenge the acid produced.[13]

  • Monitor the reaction to completion and then proceed with standard workup and purification.

From Sulfonic Acids and Their Salts

Direct conversion of sulfonic acids or their sodium salts to primary sulfonamides offers a convenient route, often facilitated by microwave irradiation or activating agents.[12][14][15]

2.2.1. Activation is Key

Sulfonic acids themselves are not sufficiently electrophilic to react directly with ammonia. Therefore, an activating agent is required. Reagents like triphenylphosphine ditriflate or 2,4,6-trichloro-[1][6][12]-triazine (cyanuric chloride) can be used to generate a more reactive sulfonylating species in situ.[8][14]

  • Trustworthiness in Protocol Design: Microwave-assisted synthesis from sulfonic acids has been shown to be a high-yielding and tolerant method, providing a reliable and efficient alternative to traditional heating.[12][15]

From Sulfinates: Leveraging Electrophilic Amination

The reaction of sulfinate salts with an electrophilic nitrogen source provides another pathway to primary sulfonamides.[1][2]

2.3.1. Reagent Considerations and Safety

Electrophilic aminating agents such as hydroxylamine-O-sulfonic acid (HOSA) and O-mesitylenesulfonylhydroxylamine (MSH) are commonly used.[1][2] However, it is crucial to note that these reagents can be explosive, necessitating careful handling and adherence to safety protocols.[1][2] The availability of sulfinate salts can also be a limiting factor, though new methods for their synthesis are expanding their accessibility.[1][2]

From Organometallic Reagents: A Direct and Modern Route

A significant advancement in primary sulfonamide synthesis is the use of organometallic reagents with novel sulfinylamine reagents.[1][2][16]

2.4.1. The Power of t-BuONSO

The reaction of Grignard or organolithium reagents with N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO) allows for the direct, one-step synthesis of a wide range of primary sulfonamides in good to excellent yields.[1][2][16] This method is notable for its mild conditions and broad scope, accommodating various (hetero)aryl and alkyl organometallics.[1][2]

2.4.2. Workflow Diagram

G cluster_start Starting Materials cluster_reagents Reagents cluster_product Product Aryl_Halide Aryl/Alkyl Halide Organometallic Organometallic Aryl_Halide->Organometallic Formation of Organometallic Reagent Mg_Li Mg or Li Mg_Li->Organometallic tBuONSO t-BuONSO Sulfonamide Primary Sulfonamide tBuONSO->Sulfonamide Organometallic->Sulfonamide Reaction with t-BuONSO

Caption: Synthesis of primary sulfonamides from organometallic reagents.

Leveraging SO₂ Surrogates and Catalysis

Modern catalysis has introduced elegant solutions for sulfonamide synthesis, often utilizing stable sulfur dioxide surrogates like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO).[16][17]

2.5.1. Multi-Component Reactions

Palladium or copper-catalyzed three-component reactions of aryl halides or boronic acids, DABSO, and an amine source provide a direct entry to sulfonamides.[17] While highly effective for secondary and tertiary sulfonamides, these methods have shown limitations when ammonia is used for the synthesis of primary sulfonamides.[1][2]

2.5.2. From Aryl Carboxylic Acids

A novel copper-catalyzed decarboxylative halosulfonylation allows for the one-pot synthesis of sulfonamides from readily available aryl carboxylic acids.[18][19] This method is particularly attractive for late-stage functionalization in drug discovery programs.

The Atom Economy of C-H Functionalization

Direct C-H functionalization represents a highly atom-economical approach to sulfonamide synthesis, avoiding the need for pre-functionalized starting materials.[20] Transition metal catalysts, such as rhodium or iridium, can mediate the reaction between arenes and sulfonyl azides, although this may require a directing group on the arene.[9]

Comparative Summary of Synthetic Routes

MethodStarting MaterialKey Reagents/CatalystsAdvantagesDisadvantages
Classical Sulfonyl ChlorideAmmonia or surrogate, BaseWell-established, often high-yielding.[7][9]Harsh prep for sulfonyl chlorides, moisture sensitive.[1][2][9]
Oxidative ThiolOxidant (e.g., NCS, TCCA), NH₃ sourceStarts from readily available thiols, one-pot procedures.[10][12][13]Potential for over-oxidation, malodorous thiols.[1][2]
From Sulfonic Acid Sulfonic Acid/SaltActivating agent (e.g., PPh₃(OTf)₂), MicrowaveDirect from common starting material, good functional group tolerance.[12][14][15]Requires activation of the sulfonic acid.
From Sulfinate Sulfinate SaltElectrophilic N source (e.g., HOSA, MSH)Utilizes a different class of sulfur precursor.Potentially explosive reagents, limited sulfinate availability.[1][2]
Organometallic Aryl/Alkyl HalideMg or Li, t-BuONSOMild, one-step, high-yielding, broad scope.[1][2][16]Requires handling of organometallic reagents.
SO₂ Surrogate Aryl Halide/Boronic AcidDABSO, Pd or Cu catalyst, AmineGood functional group tolerance, uses stable SO₂ source.[17]Can be inefficient with ammonia for primary sulfonamides.[1][2]
Decarboxylative Aryl Carboxylic AcidCu catalyst, SO₂, AmineUses readily available starting materials, one-pot.[18][19]Newer method, scope may still be under exploration.
C-H Functionalization AreneSulfonyl azide, Rh/Ir catalystAtom-economical, avoids pre-functionalization.[9][20]May require directing groups, expensive catalysts.[9]

Conclusion

The synthesis of primary sulfonamides has evolved significantly from its classical roots in sulfonyl chloride chemistry. Modern methods offer a diverse toolkit for the synthetic chemist, enabling the preparation of these vital compounds from a wide array of starting materials under increasingly mild and functional-group-tolerant conditions. The choice of synthetic route will ultimately depend on factors such as the availability of starting materials, the desired substrate scope, scalability, and the specific functional groups present in the target molecule. As research continues, we can anticipate the development of even more efficient, sustainable, and versatile methods for the synthesis of primary sulfonamides, further empowering innovation in drug discovery and materials science.

References

A Comparative Spectroscopic Guide to But-3-enamide and Butanamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide presents a detailed spectroscopic comparison of but-3-enamide and its saturated analog, butanamide. The defining structural difference—the presence of a terminal carbon-carbon double bond in but-3-enamide—gives rise to distinct and readily identifiable features in its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data.[1] This document is intended for researchers, scientists, and professionals in drug development who rely on these analytical techniques for unambiguous molecular characterization and quality control.

The core principle of this comparison lies in isolating the spectroscopic signatures of the vinyl group in but-3-enamide against the baseline spectrum of the corresponding saturated primary amide, butanamide. Understanding these differences is crucial for reaction monitoring, structural elucidation, and purity assessment.

Molecular Structures

The fundamental comparison begins with the molecular architecture. Butanamide is a simple four-carbon primary amide. But-3-enamide shares this four-carbon amide backbone but incorporates a terminal alkene functionality.

G cluster_0 But-3-enamide cluster_1 Butanamide a H₂C= b CH- a->b c CH₂- b->c d C(=O)NH₂ c->d e H₃C- f CH₂- e->f g CH₂- f->g h C(=O)NH₂ g->h

Caption: Molecular structures of But-3-enamide and Butanamide.

Infrared (IR) Spectroscopy: The Alkene Signature

Expertise & Experience: Infrared spectroscopy is a powerful first-pass technique for functional group identification. In comparing these two molecules, we are looking for the vibrational modes unique to the C=C double bond, which are entirely absent in the saturated butanamide. The primary amide group provides a consistent set of peaks in both spectra, acting as an internal reference.

The most telling distinction in the IR spectra is the appearance of peaks associated with the vinyl group in but-3-enamide.[1]

Comparative IR Data
Functional GroupVibration ModeBut-3-enamide (cm⁻¹) (Typical)Butanamide (cm⁻¹) (Typical)Rationale for Difference
N-HStretch (Amide)3350, 31803350, 3180Present in both. Primary amides show two distinct N-H stretching bands (symmetric and asymmetric).[2][3]
C-H (sp²)Stretch (Vinylic)~3080AbsentKey Differentiator. This peak is characteristic of C-H bonds on a double bond and is absent in the fully saturated butanamide.[1]
C-H (sp³)Stretch (Aliphatic)~2930~2960, 2875Present in both. Arises from the C-H bonds on sp³ hybridized carbons.
C=OStretch (Amide I)~1655~1655Present in both. The carbonyl stretch in primary amides is a strong, characteristic absorption.[4]
N-HBend (Amide II)~1620~1620Present in both. This band results from the in-plane bending of the N-H bond.[1]
C=CStretch~1640AbsentKey Differentiator. A direct indication of the alkene functional group.[1][5]
=C-HBend (Out of Plane)~990, ~910AbsentKey Differentiator. These two strong bands are highly characteristic of a terminal vinyl group.[1]
Experimental Protocol: Acquiring IR Spectra (KBr Pellet Method)

The choice of the KBr pellet method is standard for solid samples, ensuring a uniform dispersion of the analyte and minimizing interference from solvents.

  • Sample Preparation: Grind 1-2 mg of the amide sample with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet-forming die. Apply pressure (typically 7-10 tons) for several minutes using a hydraulic press to form a transparent or translucent KBr pellet.

  • Data Acquisition: Place the pellet in the sample holder of the FTIR spectrometer.

  • Background Scan: Run a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum is automatically ratioed against the background by the instrument software to produce the final absorbance or transmittance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Environments

Expertise & Experience: NMR spectroscopy provides the most detailed structural information, revealing the connectivity and chemical environment of every proton and carbon atom. The comparison between but-3-enamide and butanamide via NMR is unambiguous. The vinylic protons in but-3-enamide appear in a distinct downfield region where butanamide has no signals, serving as a definitive marker.[1] Similarly, ¹³C NMR will show two sp² carbon signals for but-3-enamide that are absent in butanamide.[1]

¹H NMR Comparative Analysis

The ¹H NMR spectrum of but-3-enamide is significantly more complex due to the presence of the alkene and the associated spin-spin coupling.

But-3-enamide: Predicted ¹H NMR Data
Chemical Shift (ppm) Multiplicity
~5.9ddt
~5.2ddt
~5.1ddt
~3.1dt
~6.0-7.5br s (2H)
Butanamide: Predicted ¹H NMR Data
Chemical Shift (ppm) Multiplicity
~2.2t
~1.7sextet
~0.9t
~6.0-7.5br s (2H)
¹³C NMR Comparative Analysis

The presence of two sp²-hybridized carbon signals is the defining feature of the but-3-enamide ¹³C spectrum.

But-3-enamide: Predicted ¹³C NMR Data
Chemical Shift (ppm) Assignment
~173C=O (C-1)
~135=CH (C-3)
~118=CH₂ (C-4)
~40-CH₂- (C-2)
Butanamide: Predicted ¹³C NMR Data
Chemical Shift (ppm) Assignment
~175C=O (C-1)
~38-CH₂- (C-2)
~19-CH₂- (C-3)
~13-CH₃ (C-4)
Experimental Protocol & Workflow: NMR Spectroscopy

This protocol ensures high-quality, reproducible NMR data. The use of a deuterated solvent is critical to avoid large solvent signals in the ¹H spectrum, and TMS provides a universal reference point.

G cluster_workflow NMR Experimental Workflow prep 1. Sample Preparation ~10 mg sample in ~0.6 mL CDCl₃ with TMS tube 2. Transfer to NMR Tube prep->tube instrument 3. Instrument Setup Insert sample, lock, and shim tube->instrument acquire_H1 4. ¹H Acquisition Acquire FID using a standard pulse sequence instrument->acquire_H1 acquire_C13 5. ¹³C Acquisition Acquire proton-decoupled FID (more scans) instrument->acquire_C13 process 6. Data Processing Fourier Transform, phase, and baseline correct acquire_H1->process acquire_C13->process analyze 7. Spectral Analysis Reference to TMS (0 ppm), integrate, assign peaks process->analyze

Caption: A standard workflow for acquiring ¹H and ¹³C NMR spectra.

  • Sample Preparation: Accurately weigh 5-10 mg of the amide and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial.[1] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the tube into the NMR spectrometer. The instrument will lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

  • Data Acquisition:

    • For ¹H NMR, a standard single-pulse experiment is typically sufficient.

    • For ¹³C NMR, a proton-decoupled sequence is used to simplify the spectrum to singlets for each unique carbon.[1] A greater number of scans is required due to the low natural abundance of the ¹³C isotope.[1]

  • Data Processing: The acquired Free Induction Decay (FID) is subjected to a Fourier Transform to generate the frequency-domain NMR spectrum. The spectrum is then phased and baseline corrected using the instrument's software.[1]

Mass Spectrometry (MS): Differentiating by Fragmentation

Trustworthiness: Mass spectrometry provides information about the mass-to-charge ratio of the parent molecule and its fragments. The molecular weight difference of 2 Da (85.11 for but-3-enamide vs. 87.12 for butanamide) is a simple differentiator.[6][7] However, the true validation comes from analyzing the fragmentation patterns. The presence of the double bond in but-3-enamide fundamentally alters how the molecule breaks apart upon ionization, leading to a unique fragmentation fingerprint compared to its saturated counterpart.

Comparative Fragmentation Analysis
Ion TypeBut-3-enamide (m/z)Butanamide (m/z)Mechanistic Rationale
Molecular Ion [M]⁺ 8587Represents the intact ionized molecule. The 2 Da difference corresponds to the two hydrogens absent in the alkene.
McLafferty Rearrangement (Not favored)59 Key Differentiator. This is a classic fragmentation for carbonyl compounds with a γ-hydrogen. Butanamide readily undergoes this rearrangement, but the structure of but-3-enamide is not suitable.
Acylium Ion [M-NH₂]⁺ 6870Loss of the amino radical.
Base Peak Likely 41 ([C₃H₅]⁺) or 44Likely 44 ([C(O)NH₂]⁺) or 59The most abundant ion. For but-3-enamide, allylic cleavage to form the stable allyl cation is likely. For butanamide, the McLafferty product or cleavage alpha to the carbonyl is common.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the chosen methodology as both analytes are sufficiently volatile for gas-phase separation prior to mass analysis, ensuring pure mass spectra are obtained for each compound if analyzed as a mixture.

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Separation:

    • Injection: Inject 1 µL of the solution into the GC inlet, typically in splitless mode for high sensitivity.[8]

    • Column: Use a standard nonpolar capillary column (e.g., DB-5ms).

    • Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp the temperature at 10-20°C/min up to 250°C to ensure elution of the analytes.[8]

  • MS Detection:

    • Ionization: As the compounds elute from the GC column, they enter the mass spectrometer's ion source, where they are ionized, typically using electron ionization (EI) at 70 eV.

    • Analysis: The ions are separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z) and detected.

    • Data Acquisition: A full scan is performed continuously to generate a mass spectrum for every point in the chromatogram.

Conclusion

The spectroscopic differentiation of but-3-enamide and butanamide is straightforward and robust. Each major analytical technique provides a unique and definitive set of markers for the terminal alkene functionality in but-3-enamide.

  • IR Spectroscopy instantly reveals the presence of the vinyl group through characteristic C=C and =C-H stretching and bending vibrations.

  • NMR Spectroscopy offers the most detailed picture, with unique signals for the vinylic protons and sp² carbons of but-3-enamide appearing in distinct, uncrowded regions of the spectra.

  • Mass Spectrometry differentiates the compounds not only by their molecular weight but also through divergent, predictable fragmentation pathways, such as the prominent McLafferty rearrangement observed only for butanamide.

By employing these techniques in concert, researchers can confidently identify, characterize, and distinguish between these two structurally related amides, ensuring the integrity and accuracy of their scientific endeavors.

References

Safety Operating Guide

Comprehensive Safety Guide: Personal Protective Equipment and Handling Protocols for But-3-ene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols for researchers, scientists, and drug development professionals handling But-3-ene-1-sulfonamide. As a compound with a significant hazard profile, adherence to rigorous safety procedures is not merely a matter of compliance, but a foundational pillar of responsible research. This document moves beyond a simple checklist to explain the causality behind each recommendation, ensuring a deep, actionable understanding of the risks and the corresponding protective measures.

Hazard Assessment: The 'Why' Behind the Precaution

To effectively protect yourself, you must first understand the nature of the threat. This compound is classified with several hazard statements that dictate our handling procedures.

Identified Hazards for this compound:

  • H302: Harmful if swallowed.[1]

  • H312: Harmful in contact with skin.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H332: Harmful if inhaled.[1]

  • H335: May cause respiratory irritation.[1]

These classifications indicate that this compound poses a risk through all primary routes of exposure: ingestion, skin contact, and inhalation. The irritant nature of the compound necessitates robust barriers to prevent contact with skin and eyes, while its toxicity upon inhalation and absorption demands the use of engineering controls to contain the material. Given that similar sulfonamide compounds can be respiratory and skin sensitizers, it is prudent to treat this chemical with a high degree of caution to prevent potential allergic reactions with repeated exposure.[2]

The Core Defense: Personal Protective Equipment (PPE)

While engineering controls like fume hoods are the primary defense, PPE is the critical last barrier between you and the chemical. The selection of PPE must be deliberately matched to the operational task.

Primary Engineering Control: The Chemical Fume Hood

All handling of this compound solid and its solutions should be conducted within a certified chemical fume hood.[3][4] This is non-negotiable. The fume hood's controlled airflow is essential to prevent the inhalation of harmful dust or vapors, directly mitigating the H332 and H335 hazards.

PPE Selection by Task

For clarity, the required PPE is summarized by common laboratory tasks.

Task/ScenarioEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing & Handling Solid (<10g) Chemical safety gogglesNitrile or Neoprene gloves (double-gloving recommended)Flame-retardant lab coatNot required inside a fume hood.
Preparing Solutions Chemical safety goggles and face shieldNitrile or Neoprene glovesFlame-retardant lab coatNot required inside a fume hood.
Large-Scale Operations (>10g) Chemical safety goggles and face shieldHeavy-duty chemical-resistant gloves (e.g., Butyl rubber) over inner nitrile glovesChemical-resistant apron over a lab coatAs-needed based on risk assessment, even within a hood.
Spill Cleanup Chemical safety goggles and face shieldHeavy-duty chemical-resistant gloves (e.g., Butyl rubber)Chemical-resistant splash suit or overallsAir-purifying respirator (APR) with appropriate cartridges.
Detailed PPE Specifications
  • Eye and Face Protection: Standard safety glasses are insufficient. Chemical safety goggles that form a seal around the eyes are the minimum requirement to protect against dust and splashes.[5][6] A full face shield must be worn over goggles during procedures with a higher splash risk, such as when transferring solutions or working with larger volumes.[7][8]

  • Hand Protection: Double-gloving provides an extra layer of security. The outer glove can be removed if contaminated, protecting the inner glove and your skin. Always inspect gloves for tears or pinholes before use.[9] Nitrile gloves are suitable for incidental contact, but for sustained handling or in the event of a spill, more robust gloves like butyl rubber are necessary.[5][10]

  • Body Protection: A flame-retardant lab coat, fully buttoned with sleeves rolled down, is mandatory.[3] For tasks with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[11]

  • Respiratory Protection: Work should be planned to avoid the need for respiratory protection. However, in the event of a significant spill or a failure of the fume hood, a properly fitted air-purifying respirator with organic vapor/acid gas cartridges is essential.[5] Use of such equipment requires prior training and fit-testing.[12]

Operational Protocols: A Step-by-Step Workflow

A systematic approach to handling minimizes risk at every stage. The following workflow provides a logical sequence for safe operations.

G cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_post Post-Handling A 1. Pre-Operation Safety Check (Review SDS, Locate Eyewash/Shower) B 2. Don Appropriate PPE (Goggles, Lab Coat, Gloves) A->B C 3. Chemical Handling (Weigh, Transfer, Prepare Solution) B->C D 4. Decontaminate Work Area (Wipe surfaces, Clean glassware) C->D E 5. Segregate & Label Waste (Solid, Liquid, Contaminated PPE) D->E F 6. Doff PPE Correctly (Remove gloves last, Wash hands) E->F G 7. Secure Disposal (Store waste in Satellite Accumulation Area) F->G

Caption: Standard workflow for handling this compound.

Detailed Handling Procedure
  • Preparation and Pre-Handling:

    • Confirm the location and functionality of the nearest emergency shower and eyewash station.[4][13]

    • Prepare a designated waste container for this compound waste.

    • Ensure a chemical spill kit is readily accessible.[14]

  • Weighing and Transferring:

    • Perform all weighing and transfers on a disposable work surface (e.g., chemical-absorbent liner) inside the fume hood to contain any minor spills.

    • Use anti-static weigh boats or utensils to prevent dispersal of the solid powder.

    • Close the primary container immediately after dispensing the required amount.

  • Post-Handling Decontamination:

    • Wipe down all surfaces, balances, and equipment used with a suitable solvent (e.g., 70% ethanol, unless incompatible) and then with soap and water.[13]

    • Dispose of all contaminated wipes and liners as hazardous waste.

Emergency Response Plan

Chemical Spill Management
  • Minor Spill (Solid, <1g, contained in fume hood):

    • Alert personnel in the immediate area.[14]

    • Wearing your full PPE, gently cover the spill with an absorbent material to prevent it from becoming airborne.[14]

    • Carefully dampen the absorbent material with a suitable, non-reactive solvent (e.g., acetone, if compatible) to avoid raising dust.[15]

    • Use a scoop or brush to transfer the material into a labeled hazardous waste container.[15]

    • Decontaminate the spill area thoroughly.

  • Major Spill (Any amount outside of a fume hood, or >1g):

    • EVACUATE the laboratory immediately. Alert all others to leave.[12][13]

    • If safe to do so, close the laboratory door to contain the spill.

    • Activate the nearest fire alarm if the substance is flammable or the spill is large.

    • Call your institution's emergency services and report a major chemical spill, providing the chemical name and location.

    • Do not re-enter the area until cleared by emergency response professionals.[15]

First Aid for Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[13][16]

  • Skin Contact: Remove all contaminated clothing while under an emergency shower. Wash the affected skin area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[13][16]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[16]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[16]

Disposal Plan: Completing the Lifecycle Safely

All materials contaminated with this compound must be treated as hazardous waste.

  • Waste Segregation: Maintain separate, clearly labeled waste containers for:

    • Solid waste (unused chemical, contaminated absorbent pads).

    • Liquid waste (reaction mixtures, rinse solutions).

    • Contaminated sharps.

  • Containerization: Use only approved, chemically compatible hazardous waste containers with secure, leak-proof lids.[3]

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and an indication of the approximate concentration.[3]

  • Storage: Store sealed waste containers in a designated and properly signed Satellite Accumulation Area (SAA) within the laboratory, away from incompatible materials.[3]

  • Final Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste contractor. Never dispose of this chemical down the drain or in regular trash.[17]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
But-3-ene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
But-3-ene-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.